molecular formula C14H20O4 B1354068 Diallyl 1,4-Cyclohexanedicarboxylate CAS No. 20306-22-3

Diallyl 1,4-Cyclohexanedicarboxylate

Cat. No.: B1354068
CAS No.: 20306-22-3
M. Wt: 252.31 g/mol
InChI Key: ZXTPJLLIHIDBKQ-UHFFFAOYSA-N
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Description

Diallyl 1,4-Cyclohexanedicarboxylate is a useful research compound. Its molecular formula is C14H20O4 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diallyl 1,4-Cyclohexanedicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diallyl 1,4-Cyclohexanedicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(prop-2-enyl) cyclohexane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-3-9-17-13(15)11-5-7-12(8-6-11)14(16)18-10-4-2/h3-4,11-12H,1-2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTPJLLIHIDBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1CCC(CC1)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460575
Record name Diallyl 1,4-Cyclohexanedicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20306-22-3
Record name Diallyl 1,4-Cyclohexanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Diallyl 1,4-Cyclohexanedicarboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 1,4-cyclohexanedicarboxylate is a versatile monomer possessing two reactive allyl functional groups and a central cyclohexyl ring. This unique structure, existing as a mixture of cis and trans isomers, makes it a valuable building block in polymer chemistry, particularly as a crosslinking agent. The rigid cycloaliphatic core imparts thermal stability and mechanical strength to polymers, while the allyl groups provide sites for polymerization and further functionalization. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical characterization methods, polymerization behavior, and safety considerations.

Chemical and Physical Properties

Diallyl 1,4-cyclohexanedicarboxylate, with the CAS Number 20306-22-3 , is a colorless to nearly colorless liquid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 20306-22-3[2][3][4]
Molecular Formula C₁₄H₂₀O₄[2][3]
Molecular Weight 252.31 g/mol [2][3]
Appearance Colorless to almost colorless clear liquid[1]
Density 1.1 ± 0.1 g/cm³[5]
Boiling Point 330.6 ± 27.0 °C at 760 mmHg[5]
Flash Point 156.9 ± 22.1 °C[5]
Refractive Index 1.480[5]
Solubility Insoluble in water, soluble in common organic solvents.

Stereoisomerism: The 1,4-disubstituted cyclohexane ring can exist in two stereoisomeric forms: cis and trans. In the cis isomer, both diallyl carboxylate groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. The commercial product is typically a mixture of these isomers.

Synthesis of Diallyl 1,4-Cyclohexanedicarboxylate

The synthesis of diallyl 1,4-cyclohexanedicarboxylate can be achieved through several standard esterification methods. The choice of method depends on factors such as the availability of starting materials, desired purity, and reaction scale.

Fischer Esterification: A Direct Approach

The most common and direct method for synthesizing diallyl 1,4-cyclohexanedicarboxylate is the Fischer esterification of 1,4-cyclohexanedicarboxylic acid with allyl alcohol in the presence of an acid catalyst.[6][7][8]

Materials:

  • 1,4-Cyclohexanedicarboxylic acid (mixture of cis and trans isomers)

  • Allyl alcohol (in excess, can also serve as the solvent)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

  • Toluene or a similar azeotroping agent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,4-cyclohexanedicarboxylic acid, a 5 to 10-fold molar excess of allyl alcohol, and a catalytic amount of sulfuric acid (approximately 1-2% by weight of the carboxylic acid). Add toluene to the flask to facilitate the azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, which typically takes several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.[9] Be cautious as this will generate CO₂ gas.[10]

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.[9]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent and excess allyl alcohol under reduced pressure using a rotary evaporator. The crude diallyl 1,4-cyclohexanedicarboxylate can be further purified by vacuum distillation to obtain a high-purity product.

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Carboxylic_Acid 1,4-Cyclohexanedicarboxylic Acid Ester Diallyl 1,4-Cyclohexanedicarboxylate Carboxylic_Acid->Ester Esterification Alcohol Allyl Alcohol (excess) Alcohol->Ester Catalyst H₂SO₄ or p-TsOH Catalyst->Ester Solvent Toluene (Azeotropic Removal of Water) Solvent->Ester Temperature Reflux Temperature->Ester Byproduct Water

Caption: Fischer Esterification of 1,4-Cyclohexanedicarboxylic Acid.

Transesterification: An Alternative Route

Transesterification offers an alternative pathway, particularly if dimethyl 1,4-cyclohexanedicarboxylate is a more readily available starting material. This method involves the exchange of the methyl groups of the diester with allyl groups from allyl alcohol, catalyzed by a suitable transesterification catalyst.

Materials:

  • Dimethyl 1,4-cyclohexanedicarboxylate

  • Allyl alcohol (in excess)

  • Transesterification catalyst (e.g., sodium methoxide, titanium(IV) isopropoxide)

  • Inert solvent (optional, e.g., toluene)

  • Apparatus for distillation

Procedure:

  • Reaction Setup: Charge a round-bottom flask equipped with a distillation head and a condenser with dimethyl 1,4-cyclohexanedicarboxylate, a large excess of allyl alcohol, and a catalytic amount of the chosen transesterification catalyst.

  • Reaction: Heat the mixture to a temperature that allows for the distillation of the methanol byproduct, thus driving the equilibrium towards the formation of the diallyl ester. The reaction temperature will depend on the boiling points of the components and the catalyst used.

  • Work-up and Purification: Once the reaction is complete (as indicated by the cessation of methanol distillation), the excess allyl alcohol and catalyst can be removed. The product is then purified by vacuum distillation.

Analytical Characterization

Thorough characterization of diallyl 1,4-cyclohexanedicarboxylate is crucial to confirm its identity and purity. The following spectroscopic techniques are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl and cyclohexyl protons. The vinyl protons of the allyl group should appear as a multiplet in the range of 5.8-6.0 ppm, and the terminal vinyl protons as two multiplets around 5.2-5.4 ppm. The methylene protons adjacent to the ester oxygen will likely resonate as a doublet around 4.5-4.6 ppm. The protons of the cyclohexane ring will appear as a complex set of multiplets in the aliphatic region (1.5-2.5 ppm), with the exact chemical shifts and coupling patterns depending on the cis/trans ratio and conformational dynamics.

  • ¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. Key signals are expected for the carbonyl carbons of the ester groups (around 175 ppm), the vinyl carbons of the allyl groups (in the 118-133 ppm range), the methylene carbon of the allyl group adjacent to the oxygen (around 65 ppm), and the carbons of the cyclohexane ring (in the 28-45 ppm range).

Infrared (IR) Spectroscopy

The FT-IR spectrum of diallyl 1,4-cyclohexanedicarboxylate should exhibit characteristic absorption bands for the functional groups present.[11][12][13][14]

  • C=O Stretch: A strong absorption band in the region of 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.

  • C-O Stretch: A band in the 1100-1300 cm⁻¹ region corresponds to the C-O single bond stretching of the ester.

  • C=C Stretch: A medium intensity band around 1645 cm⁻¹ is characteristic of the carbon-carbon double bond of the allyl group.

  • =C-H Stretch: A peak just above 3000 cm⁻¹ (typically around 3080 cm⁻¹) is due to the stretching of the sp² C-H bonds of the vinyl group.

  • C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ range are from the sp³ C-H bonds of the cyclohexane and allyl methylene groups.

Mass Spectrometry (MS)

Mass spectrometry is a valuable tool for determining the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) mass spectrometry can also be used to differentiate between the cis and trans isomers, as they may exhibit different fragmentation patterns due to stereochemical differences.

Polymerization and Applications

The primary application of diallyl 1,4-cyclohexanedicarboxylate is as a crosslinking monomer in the production of thermosetting resins.[15] Its bifunctional nature allows it to form three-dimensional polymer networks with enhanced thermal and mechanical properties.

Free-Radical Polymerization

Diallyl 1,4-cyclohexanedicarboxylate can undergo free-radical polymerization, initiated by common radical initiators such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[16] The polymerization of allyl monomers is known to be slower than that of vinyl monomers due to degradative chain transfer to the monomer.[17]

Materials:

  • Diallyl 1,4-cyclohexanedicarboxylate (purified)

  • Free-radical initiator (e.g., BPO or AIBN)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vessel with temperature control

Procedure:

  • Setup: Place the purified diallyl 1,4-cyclohexanedicarboxylate in a reaction vessel equipped with a magnetic stirrer and an inlet for an inert gas.

  • Initiation: Add the desired amount of the free-radical initiator. The concentration of the initiator will affect the rate of polymerization and the molecular weight of the resulting polymer.

  • Polymerization: Heat the mixture under an inert atmosphere to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN). The polymerization will proceed, leading to an increase in viscosity.

  • Isolation: The resulting polymer can be isolated by precipitation in a non-solvent such as methanol, followed by filtration and drying under vacuum.

Polymerization_Workflow Monomer Diallyl 1,4-Cyclohexanedicarboxylate Polymerization Free-Radical Polymerization Monomer->Polymerization Initiator Free-Radical Initiator (e.g., AIBN) Initiator->Polymerization Reaction_Conditions Inert Atmosphere, Heat Reaction_Conditions->Polymerization Polymer_Network Crosslinked Polymer Network Polymerization->Polymer_Network

Caption: Free-Radical Polymerization of Diallyl 1,4-Cyclohexanedicarboxylate.

Copolymerization

Diallyl 1,4-cyclohexanedicarboxylate can also be copolymerized with other vinyl monomers (e.g., styrene, methyl methacrylate) to tailor the properties of the resulting polymer.[18] The incorporation of the diallyl monomer introduces crosslinking sites and can improve the thermal stability and solvent resistance of the final material.

Safety and Handling

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Inhalation: May be harmful if inhaled. Avoid breathing vapors or mists.[10]

  • Skin and Eye Contact: May cause skin and eye irritation. In case of contact, flush with plenty of water.[10]

  • Fire Hazards: Combustible liquid. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam.[10]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

Diallyl 1,4-cyclohexanedicarboxylate is a monomer with significant potential in the field of polymer science. Its synthesis via established esterification methods is straightforward, and its ability to form crosslinked networks makes it a valuable component in the formulation of high-performance thermosetting materials. The information provided in this guide serves as a comprehensive resource for researchers and professionals interested in the synthesis, characterization, and application of this versatile compound. Further research into its copolymerization with a wider range of monomers could unlock new applications in areas such as advanced coatings, adhesives, and composite materials.

References

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  • Safety Data Sheet. (2020). Available from: [Link]

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  • PubChem. Diallyl 1,4-Cyclohexanedicarboxylate. Available from: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

  • Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. (2018). E3S Web of Conferences, 53, 03029. Available from: [Link]

  • Colombani, D. (1997). Controlled radical polymerization. Progress in Polymer Science, 22(8), 1649-1720. Available from: [Link]

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  • Approaching new biomaterials: copolymerization characteristics of vinyl esters with norbornenes, allyl esters and allyl ethers. (2021). Polymer International, 70(12), 1735-1743. Available from: [Link]

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  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Available from: [Link]

  • Fig. 4 FT-IR spectra of (a) cubane-1,4-dicarboxylic acid, (b) NO 3... - ResearchGate. Available from: [Link]

Sources

A Technical Guide to the Spectral Analysis of Diallyl 1,4-Cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diallyl 1,4-cyclohexanedicarboxylate is a diester comprised of a cyclohexane ring functionalized with two carboxylate groups at the 1 and 4 positions, which are in turn esterified with allyl alcohols. Its molecular formula is C₁₄H₂₀O₄, and it has a molecular weight of 252.31 g/mol [1][2][3]. This compound typically exists as a mixture of cis and trans isomers, which can influence its physical properties and spectral characteristics[4][5]. The presence of both alicyclic and unsaturated allyl moieties gives this molecule distinct spectroscopic features. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for diallyl 1,4-cyclohexanedicarboxylate, offering a predictive framework for its characterization. The insights herein are designed to be a valuable resource for researchers in materials science, polymer chemistry, and drug development.

Molecular Structure and Isomerism

The core of the molecule is a 1,4-disubstituted cyclohexane ring. The two diallyl ester groups can be on the same side of the ring (cis isomer) or on opposite sides (trans isomer). The cyclohexane ring in the trans isomer is conformationally rigid, while the cis isomer can undergo ring flipping. These stereochemical differences can lead to variations in the NMR spectra of the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy

The proton NMR spectrum of diallyl 1,4-cyclohexanedicarboxylate is predicted to exhibit distinct signals corresponding to the protons of the cyclohexane ring and the allyl groups.

Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Cyclohexane CH₂ (axial & equatorial)1.5 - 2.2Multiplet8H
Cyclohexane CH2.4 - 2.7Multiplet2H
O-CH₂ -CH=CH₂~4.5Doublet4H
O-CH₂-CH =CH₂5.8 - 6.0Multiplet2H
O-CH₂-CH=CH₂ 5.1 - 5.3Multiplet4H

Interpretation of the ¹H NMR Spectrum

  • Cyclohexane Protons: The protons on the cyclohexane ring will appear as a series of overlapping multiplets in the upfield region of the spectrum (1.5 - 2.7 ppm). The methine protons (CH) at the 1 and 4 positions are expected to be deshielded compared to the methylene protons (CH₂) due to the adjacent electron-withdrawing ester groups. The exact chemical shifts and multiplicities will be influenced by the cis/trans isomeric ratio and the conformational dynamics of the cyclohexane ring.

  • Allyl Protons: The allyl groups will give rise to a characteristic set of signals in the downfield region. The methylene protons adjacent to the ester oxygen (O-CH₂ -) are expected to resonate around 4.5 ppm as a doublet. The vinylic protons will appear further downfield, with the internal methine proton (-CH =) appearing as a multiplet between 5.8 and 6.0 ppm, and the terminal methylene protons (=CH₂ ) as a multiplet between 5.1 and 5.3 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of diallyl 1,4-cyclohexanedicarboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher)[6].

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
Cyclohexane C H₂25 - 35
Cyclohexane C H40 - 50
O-C H₂-CH=CH₂~65
O-CH₂-C H=CH₂~132
O-CH₂-CH=C H₂~118
C =O~175

Interpretation of the ¹³C NMR Spectrum

  • Carbonyl Carbon: The most downfield signal is expected to be from the carbonyl carbon of the ester groups, appearing around 175 ppm.

  • Allyl Carbons: The vinylic carbons of the allyl groups will be observed in the range of 118-132 ppm. The carbon of the terminal CH₂ group will be more shielded than the internal CH carbon. The methylene carbon attached to the ester oxygen will resonate at approximately 65 ppm.

  • Cyclohexane Carbons: The carbons of the cyclohexane ring will appear in the upfield region, with the methine carbons at the 1 and 4 positions being more deshielded (40-50 ppm) than the methylene carbons (25-35 ppm).

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

  • Instrumentation: Use a high-resolution NMR spectrometer with a carbon probe[6].

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • Employ a sufficient number of scans and a suitable relaxation delay to ensure accurate signal integration if quantitative analysis is desired.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

NMR Atom Numbering Diagram

Caption: Atom numbering for NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

Functional GroupPredicted Absorption (cm⁻¹)Intensity
C=O (ester)1735 - 1750Strong
C-O (ester)1000 - 1300Strong, broad
C=C (alkene)1640 - 1680Medium
=C-H (alkene)3000 - 3100Medium
C-H (alkane)2850 - 3000Strong

Interpretation of the IR Spectrum

  • Ester Group: The most prominent absorption will be the strong C=O stretching band in the region of 1735-1750 cm⁻¹[7][8][9][10]. A strong, broad absorption band between 1000 and 1300 cm⁻¹ will correspond to the C-O stretching vibrations of the ester linkage[7][8][9].

  • Allyl Group: The C=C stretching vibration of the allyl groups is expected to appear as a medium intensity band around 1640-1680 cm⁻¹. The stretching vibration of the vinylic C-H bonds will be observed as a medium intensity band just above 3000 cm⁻¹[9].

  • Cyclohexane Group: The C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexane ring will result in a strong absorption band in the 2850-3000 cm⁻¹ region[9].

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: As diallyl 1,4-cyclohexanedicarboxylate is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

  • Data Processing:

    • Identify and label the major absorption bands in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Predicted Mass Spectral Data

m/zPredicted Fragment
252[M]⁺ (Molecular Ion)
211[M - C₃H₅]⁺
171[M - C₃H₅O₂]⁺
125[M - C₃H₅O₂ - C₃H₅O]⁺
81[C₆H₉]⁺
41[C₃H₅]⁺ (Allyl cation)

Interpretation of the Mass Spectrum

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 252, corresponding to the molecular weight of the compound. The intensity of this peak may be weak.

  • Fragmentation Pattern: The fragmentation of diallyl 1,4-cyclohexanedicarboxylate is likely to be initiated by the loss of an allyl radical (C₃H₅•), resulting in a fragment at m/z 211. Subsequent fragmentation could involve the loss of an allyloxycarbonyl radical (•COOCH₂CH=CH₂) or neutral molecules. The base peak is often the stable allyl cation at m/z 41[11]. The fragmentation patterns of dialkyl 1,4-cyclohexanedicarboxylates can be influenced by the stereochemistry of the molecule[11][12][13].

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), which is common for this type of molecule[14].

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Proposed Mass Spectrometry Fragmentation Diagram

Diallyl_1_4_Cyclohexanedicarboxylate_MS M [C₁₄H₂₀O₄]⁺˙ m/z = 252 F211 [M - C₃H₅]⁺ m/z = 211 M->F211 - •C₃H₅ F171 [M - C₃H₅O₂]⁺ m/z = 171 M->F171 - •COOC₃H₅ F41 [C₃H₅]⁺ m/z = 41 M->F41 Allyl cleavage F211->F171 - C₃H₄

Caption: Proposed fragmentation pathway for diallyl 1,4-cyclohexanedicarboxylate.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the identification and characterization of diallyl 1,4-cyclohexanedicarboxylate. By combining the predictive power of ¹H and ¹³C NMR, IR, and MS, researchers can confidently verify the structure and purity of this versatile chemical compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and comparability of results across different laboratories. This guide serves as a valuable technical resource, empowering scientists in their research and development endeavors involving diallyl 1,4-cyclohexanedicarboxylate.

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An In-Depth Technical Guide to Diallyl 1,4-Cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and polymer chemistry. It delves into the core scientific principles and practical applications of Diallyl 1,4-Cyclohexanedicarboxylate, moving beyond a simple recitation of facts to provide actionable insights grounded in established scientific literature.

Section 1: Chemical Identity and Physicochemical Properties

Diallyl 1,4-cyclohexanedicarboxylate is a diester of 1,4-cyclohexanedicarboxylic acid and allyl alcohol. It is commonly available as a mixture of cis and trans isomers.

Molecular Structure and Formula

The fundamental chemical identity of a compound is defined by its molecular structure and formula. Diallyl 1,4-cyclohexanedicarboxylate is comprised of a cyclohexane ring with two diallyl ester groups attached at the 1 and 4 positions.

Molecular Formula: C₁₄H₂₀O₄[1][2][3][4][5][6]

Molecular Weight: 252.31 g/mol [1][2][3][4][6]

The structural representation of Diallyl 1,4-Cyclohexanedicarboxylate is depicted below:

Caption: Generalized synthesis pathway for Diallyl 1,4-Cyclohexanedicarboxylate.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a general procedure for the synthesis of Diallyl 1,4-Cyclohexanedicarboxylate. Note: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,4-cyclohexanedicarboxylic acid, an excess of allyl alcohol (to drive the equilibrium towards the product), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure Diallyl 1,4-Cyclohexanedicarboxylate.

Section 3: Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl protons (in the range of 5-6 ppm for the vinyl protons and around 4.5 ppm for the methylene protons adjacent to the oxygen). The protons on the cyclohexane ring will appear as a complex multiplet in the upfield region (typically 1-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester groups (around 170-175 ppm), the vinyl carbons of the allyl groups (in the range of 115-135 ppm), the methylene carbon of the allyl group adjacent to the oxygen (around 65 ppm), and the carbons of the cyclohexane ring (in the range of 25-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the ester functional group, typically appearing in the region of 1730-1750 cm⁻¹. Other characteristic peaks will include C-O stretching vibrations and the C=C stretching of the allyl groups.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 252.31). Fragmentation patterns will likely involve the loss of allyl groups and other characteristic fragments.

Section 4: Applications and Research Interest

Diallyl 1,4-Cyclohexanedicarboxylate is primarily of interest as a monomer in polymer synthesis. [3]Its bifunctional nature, with two polymerizable allyl groups, makes it a suitable crosslinking agent.

Polymer Chemistry
  • Crosslinking Agent: In polymerization reactions, the two allyl groups can participate in chain growth, leading to the formation of a three-dimensional polymer network. This crosslinking imparts rigidity, thermal stability, and solvent resistance to the resulting polymer.

  • Monomer for Specialty Polymers: It can be copolymerized with other monomers to synthesize polyesters with specific properties. The cyclohexane ring in the backbone can enhance the thermal and mechanical properties of the polymer.

Potential in Drug Development

While not a primary application, molecules with ester functionalities and lipophilic cyclohexane rings can be explored as building blocks in medicinal chemistry for the synthesis of novel drug candidates. The ester groups can be designed to be hydrolyzable in vivo, potentially for prodrug applications.

Section 5: Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Diallyl 1,4-Cyclohexanedicarboxylate. It is intended for professional manufacturing, research laboratories, and industrial or commercial usage only and is not for medical or consumer use. [3]Users should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

References

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An In-depth Technical Guide on the Health and Safety of Diallyl 1,4-Cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diallyl 1,4-Cyclohexanedicarboxylate (CAS No. 20306-22-3) is a diallyl ester of 1,4-Cyclohexanedicarboxylic acid.[1][2][3][4][5] It is primarily utilized in research and development settings, particularly in the synthesis of polymers and other novel materials. Given its reactive allyl groups, this compound presents a specific set of health and safety considerations that necessitate careful handling and a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the available health and safety information for Diallyl 1,4-Cyclohexanedicarboxylate, intended for researchers, scientists, and professionals in drug development and material science. Due to a lack of specific toxicological data for this compound, this guide incorporates information from structurally related compounds, such as 1,4-cyclohexanedicarboxylic acid and other diallyl esters, to provide a conservative and precautionary approach to its safe handling.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of a substance is paramount to anticipating its behavior and implementing appropriate safety measures.

PropertyValueSource
CAS Number 20306-22-3[1][2][3][4][5]
Molecular Formula C14H20O4[1][2][3][4][5]
Molecular Weight 252.31 g/mol [1][2][3][4][5]
Appearance Colorless to almost colorless clear liquidTCI
Boiling Point 131-133 °C at 11 mmHg[6]
Flash Point 113 °C (235.4 °F) - closed cup[6]
Density 1.111 g/mL at 25 °C[6]
Solubility Insoluble in water[7]

Note: Some physical properties are based on data for the closely related dimethyl ester and may vary for the diallyl ester.

The relatively high boiling point and flash point suggest that Diallyl 1,4-Cyclohexanedicarboxylate does not pose a significant fire hazard at ambient temperatures. However, its combustible nature necessitates avoidance of open flames and high temperatures.[8]

Hazard Identification and GHS Classification

Presumptive Hazards:

  • Skin Irritation: Based on data for 1,4-Cyclohexanedicarboxylic acid, which is classified as a skin irritant, it is prudent to assume that the diallyl ester will exhibit similar properties.

  • Serious Eye Irritation: Similarly, the parent acid is classified as causing serious eye irritation.

  • Respiratory Irritation: Inhalation of mists or aerosols may cause respiratory tract irritation.

  • Allergenic Potential: Diallyl compounds are known to be potential skin sensitizers, which can lead to allergic contact dermatitis.[7]

Anticipated GHS Pictograms:

GHS cluster_irritant Irritant Irritant Irritant

Caption: GHS pictogram for skin and eye irritation.

Toxicological Profile: An Evidence-Based Approach

Direct toxicological data for Diallyl 1,4-Cyclohexanedicarboxylate is not publicly available. Therefore, a conservative approach is taken by examining the toxicology of its parent acid and analogous diallyl compounds.

Acute Toxicity:

  • Oral: While no specific LD50 value is available for the diallyl ester, diallyl sulfide has an oral LD50 of up to 1600 mg/kg in mice, suggesting moderate acute toxicity if ingested.[9]

  • Dermal: Diallyl disulfide has a dermal LD50 of 3.6 g/kg in rats.[7]

  • Inhalation: No data is available. However, inhalation of aerosols or mists should be avoided as they may cause respiratory irritation.

Chronic Toxicity and Other Health Effects:

  • Carcinogenicity: There is no data to suggest that Diallyl 1,4-Cyclohexanedicarboxylate is carcinogenic.

  • Mutagenicity: No information is available regarding the mutagenic potential of this compound.

  • Reproductive Toxicity: The reproductive toxicity of Diallyl 1,4-Cyclohexanedicarboxylate has not been evaluated.

The primary health concerns are localized effects upon direct contact, namely skin and eye irritation. The potential for skin sensitization is a critical consideration for individuals with repeated exposure.

Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Ventilation: Work with Diallyl 1,4-Cyclohexanedicarboxylate should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any aerosols or vapors that may form.[10]

  • Eye Wash Stations and Safety Showers: These should be readily accessible in any area where the compound is handled.[10]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical for preventing direct contact.

PPE cluster_ppe Personal Protective Equipment labcoat Lab Coat goggles Chemical Safety Goggles gloves Nitrile or Neoprene Gloves User User Lab_Handling Lab_Handling User->Lab_Handling Handles Chemical Lab_Handling->labcoat Requires Lab_Handling->goggles Requires Lab_Handling->gloves Requires

Caption: Recommended Personal Protective Equipment.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Skin Protection: A standard laboratory coat should be worn. Nitrile or neoprene gloves are recommended. Given that diallyl compounds can penetrate some types of gloves, it is advisable to double-glove if prolonged contact is anticipated and to change gloves immediately after any contamination.[7]

  • Respiratory Protection: If there is a risk of generating aerosols or mists and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition and strong oxidizing agents.[11]

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite, sand, or earth.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Spill_Response Evacuate Evacuate Ventilate Ventilate Evacuate->Ventilate Contain Contain Ventilate->Contain Collect Collect Contain->Collect Decontaminate Decontaminate Collect->Decontaminate Dispose Dispose Decontaminate->Dispose

Caption: Spill response workflow.

Environmental and Disposal Considerations

While specific ecotoxicity data is not available, it is prudent to prevent the release of Diallyl 1,4-Cyclohexanedicarboxylate into the environment. Esters, in general, can undergo hydrolysis, and the environmental fate of this compound is not well-documented.

Disposal:

  • Dispose of unused material and contaminated waste in a licensed hazardous waste disposal facility.

  • Do not dispose of down the drain or into the environment.

Conclusion

Diallyl 1,4-Cyclohexanedicarboxylate is a valuable research chemical that requires careful and informed handling. While a complete toxicological profile is not yet available, by leveraging data from structurally similar compounds, a robust safety protocol can be established. The primary hazards are associated with skin and eye irritation, with a potential for skin sensitization. By adhering to the engineering controls, personal protective equipment recommendations, and emergency procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner.

References

  • ChemBK. Diallyl cyclohexane-1,4-dicarboxylate. Available from: [Link]

  • Cayman Chemical. (2025).
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  • PubChem. Diallyl phthalate. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2016). Disubstituted cyclohexane monomers as biodegradable building block: Evaluation of biodegradability of polyesters containing cyclohexane ring.
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A-Technical-Guide-to-Diallyl-1,4-Cyclohexanedicarboxylate-Commercial-Sources-and-Purity-Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diallyl 1,4-Cyclohexanedicarboxylate (DACHDC) is a key monomer in the synthesis of specialty polymers and resins, prized for the unique properties it imparts to the final materials, including enhanced thermal stability and mechanical strength.[1] For researchers and professionals in drug development and material science, the purity of DACHDC is of paramount importance as impurities can significantly impact polymerization kinetics, polymer properties, and, in biomedical applications, biocompatibility. This guide provides an in-depth overview of the commercial sources of DACHDC and a comprehensive examination of the analytical methodologies required to ascertain its purity. We will explore the causal relationships behind experimental choices in purity assessment and present self-validating protocols to ensure trustworthy and reproducible results.

Introduction: The Significance of Diallyl 1,4-Cyclohexanedicarboxylate in Advanced Applications

Diallyl 1,4-Cyclohexanedicarboxylate is a diallyl ester of 1,4-Cyclohexanedicarboxylic acid.[2] Its molecular structure, featuring a cyclohexane ring and two reactive allyl groups, makes it a versatile cross-linking agent and monomer. The cyclohexane ring provides rigidity and thermal stability, while the allyl groups are amenable to polymerization and other chemical modifications. These characteristics have led to its use in the production of high-performance polymers for a variety of applications, from advanced coatings and adhesives to materials for biomedical devices.

The isomeric form of the cyclohexanedicarboxylate, cis- or trans-, can also influence the properties of the resulting polymer.[3] Commercial DACHDC is often supplied as a mixture of cis- and trans-isomers.[4][5] The ratio of these isomers, along with the presence of any impurities, can have a profound effect on the material's final characteristics. Therefore, a thorough understanding of the commercial landscape and the ability to rigorously assess the purity of DACHDC are critical for any research or development endeavor.

Commercial Sourcing of Diallyl 1,4-Cyclohexanedicarboxylate

A number of chemical suppliers offer Diallyl 1,4-Cyclohexanedicarboxylate, typically with a stated purity of 98% or greater as determined by gas chromatography (GC).[4][5] When selecting a supplier, it is crucial to consider not only the listed purity but also the available documentation, such as a Certificate of Analysis (CoA), and the supplier's quality control processes.

Below is a comparative table of prominent commercial suppliers for Diallyl 1,4-Cyclohexanedicarboxylate:

SupplierProduct NumberStated Purity (GC)Available QuantitiesCAS Number
TCI AmericaD3768>98.0%25g, 250g20306-22-3
Fisher ScientificVaries by region98.0+%25g20306-22-3[2][6]
Pfaltz & BauerD3768min 98%100g20306-22-3[4]

This table is for illustrative purposes and is not exhaustive. Researchers should always verify the latest product information directly with the suppliers.

When procuring DACHDC, it is best practice to request a lot-specific CoA. This document provides critical information beyond the general purity, including the analytical method used for determination and the levels of any identified impurities.

Purity Assessment: A Methodical Approach

Ensuring the purity of Diallyl 1,4-Cyclohexanedicarboxylate is a multi-step process that involves a combination of chromatographic and spectroscopic techniques. The choice of methodology is dictated by the need to not only quantify the main component but also to identify and quantify potential impurities.

Common Impurities and Their Origins

Impurities in commercially available DACHDC can arise from several sources, including the raw materials, side reactions during synthesis, and degradation during storage. Common impurities may include:

  • Starting Materials: Unreacted 1,4-cyclohexanedicarboxylic acid and allyl alcohol.[7]

  • Byproducts of Synthesis: Mono-allyl esters and oligomeric species.

  • Degradation Products: Isomerization or oxidation products of the allyl groups.

The synthesis of diallyl esters often involves the esterification of a dicarboxylic acid with allyl alcohol. In the case of DACHDC, this would be the reaction of 1,4-cyclohexanedicarboxylic acid with allyl alcohol. Incomplete reaction can lead to the presence of the starting materials and the mono-esterified product.

Analytical Workflow for Purity Determination

A robust workflow for the purity assessment of DACHDC should be designed to provide orthogonal information, thereby increasing confidence in the results.

Caption: Workflow for DACHDC Purity Assessment

Experimental Protocols

Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for detecting residual starting materials and low molecular weight byproducts.[8][9]

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of Diallyl 1,4-Cyclohexanedicarboxylate in a high-purity solvent such as hexane or ethyl acetate.

  • Instrumentation:

    • GC System: Equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase).

    • Injector: Split/splitless injector, operated in split mode.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 10 minutes at 280°C.

    • MS Detector: Electron ionization (EI) source, scanning from m/z 40 to 500.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify the main component and impurities using area normalization, assuming a similar response factor for structurally related compounds. For higher accuracy, a calibration curve with authentic standards should be used.[10]

Rationale: HPLC is ideal for the analysis of non-volatile or thermally labile compounds and can be used to separate the cis- and trans-isomers of DACHDC.[11][12] Reversed-phase HPLC is a common mode for this type of analysis.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of Diallyl 1,4-Cyclohexanedicarboxylate in the mobile phase.

  • Instrumentation:

    • HPLC System: With a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water and acetonitrile.

      • Start with 50:50 water:acetonitrile.

      • Linearly increase to 100% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • The cis- and trans-isomers will likely have different retention times, allowing for their relative quantification.

    • Quantify impurities by area normalization or by using a calibration curve if standards are available.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the purity assessment, a self-validating system should be in place. This involves:

  • System Suitability Tests: Before each analytical run, inject a standard of known concentration and purity to verify the performance of the chromatographic system. Key parameters to monitor include peak resolution, tailing factor, and theoretical plates.

  • Orthogonal Methods: The use of both GC-MS and HPLC provides a cross-validation of the results. Discrepancies between the two methods may indicate the presence of impurities that are not amenable to one of the techniques.

  • Spike and Recovery Experiments: To assess the accuracy of the quantification, a known amount of a potential impurity can be added to a sample of DACHDC and the recovery measured.[10]

Caption: Self-Validating Purity Assessment Logic

Conclusion

The procurement and purity verification of Diallyl 1,4-Cyclohexanedicarboxylate are critical steps for any research or development program that utilizes this versatile monomer. By carefully selecting commercial sources and employing a robust, multi-faceted analytical approach, researchers and drug development professionals can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible outcomes in their work. The methodologies outlined in this guide provide a framework for establishing a high level of confidence in the purity of Diallyl 1,4-Cyclohexanedicarboxylate, thereby upholding the principles of scientific integrity and excellence.

References

  • Google Patents. (n.d.). Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate.
  • Google Patents. (n.d.). Method for preparing dialkyl 1,4-cyclohexanedicarboxylate.
  • PubChem. (n.d.). Diallyl 1,4-Cyclohexanedicarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of diallyl disulfide in garlic by reversed-phase high performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas Chromatography Analysis of Diallyl Disulphide and Diallyl Trisulphide and Antioxidant Activity in Black Garlic. Retrieved from [Link]

  • PubMed. (n.d.). Identification and HPLC quantitation of the sulfides and dialk(en)yl thiosulfinates in commercial garlic products. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. Retrieved from [Link]

  • PubChem. (n.d.). Diallyl phthalate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY. Retrieved from [Link]

  • The University of East Anglia. (n.d.). DIALLYL POLYSULFIDES FROM GARLIC. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]

  • ResearchGate. (n.d.). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. Retrieved from [Link]

  • MDPI. (n.d.). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Retrieved from [Link]

  • ResearchGate. (n.d.). A HPLC analysis of organosulfur compounds extracted from garlic by.... Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate. Retrieved from [Link]

  • SciELO. (n.d.). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Cyclohexanedicarboxylic acid, dimethyl ester. Retrieved from [Link]

  • RIVERLAND TRADING. (n.d.). 1,4-Cyclohexanedicarboxylic Acid Supplier. Retrieved from [Link]

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The Unseen Workhorse: A Technical Guide to the Applications of Diallyl 1,4-Cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Linear Chain

In the vast landscape of polymer science, where the pursuit of materials with tailored properties is relentless, our attention is often drawn to the primary monomers that form the backbone of linear polymers. However, the true architects of robust, durable, and high-performance materials are often the crosslinking agents, the molecular bridges that transform thermoplastic fluidity into thermoset resilience. This guide delves into the chemistry, applications, and technical rationale behind the use of one such architect: Diallyl 1,4-Cyclohexanedicarboxylate (DACH).

This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of how specialized monomers can be leveraged to create advanced polymeric materials. We will move beyond a mere recitation of facts, exploring the causal relationships between molecular structure, polymerization kinetics, and final material properties. Every piece of information is presented to be a self-validating system of knowledge, grounded in established chemical principles and supported by authoritative references.

Unveiling Diallyl 1,4-Cyclohexanedicarboxylate: Structure and Synthesis

Diallyl 1,4-Cyclohexanedicarboxylate is a diester characterized by a central cyclohexane ring with two carboxylate groups at the 1 and 4 positions, each esterified with an allyl alcohol.[1] This unique structure bestows upon it a dual nature: a rigid, cycloaliphatic core that imparts thermal and dimensional stability, and two reactive allyl groups that serve as handles for polymerization and crosslinking.

The Significance of Stereoisomerism

The 1,4-disubstituted cyclohexane ring in DACH exists as two stereoisomers: cis and trans.[1] In the cis isomer, the diallyl carboxylate groups are positioned on the same side of the ring, leading to a bent conformation. Conversely, the trans isomer has these groups on opposite sides, resulting in a more linear and extended structure. This seemingly subtle difference at the molecular level has profound implications for the architecture of the resulting polymer network, influencing everything from crystallinity to crosslinking density.[1]

Diagram: Cis and Trans Isomers of Diallyl 1,4-Cyclohexanedicarboxylate

G cluster_cis cis-Diallyl 1,4-Cyclohexanedicarboxylate cluster_trans trans-Diallyl 1,4-Cyclohexanedicarboxylate cis_C1 C cis_C2 C cis_C1->cis_C2 cis_ester1 C(=O)O-allyl cis_C1->cis_ester1 cis_C3 C cis_C2->cis_C3 cis_C4 C cis_C3->cis_C4 cis_C5 C cis_C4->cis_C5 cis_C6 C cis_C5->cis_C6 cis_C6->cis_C1 cis_ester2 C(=O)O-allyl cis_C6->cis_ester2 trans_C1 C trans_C2 C trans_C1->trans_C2 trans_ester1 C(=O)O-allyl trans_C1->trans_ester1 trans_C3 C trans_C2->trans_C3 trans_C4 C trans_C3->trans_C4 trans_C5 C trans_C4->trans_C5 trans_ester2 C(=O)O-allyl trans_C4->trans_ester2 trans_C6 C trans_C5->trans_C6 trans_C6->trans_C1

A simplified 2D representation of the cis and trans isomers of DACH.

Synthesis Pathways

The synthesis of DACH can be approached through several established chemical routes. The choice of method often depends on the desired purity, scale, and economic feasibility.

  • Direct Esterification: This classic approach involves the reaction of 1,4-Cyclohexanedicarboxylic acid with allyl alcohol in the presence of an acid catalyst. While straightforward, this equilibrium-driven reaction requires the removal of water to achieve high yields.

  • From an Acid Chloride: A more irreversible and often higher-yielding method involves the reaction of 1,4-cyclohexanedicarbonyl dichloride (synthesized from the diacid) with allyl alcohol.[1] This reaction typically proceeds under milder conditions and in the presence of a base to scavenge the HCl byproduct.[1]

  • Transesterification: It is also conceivable to synthesize DACH via transesterification from another dialkyl 1,4-cyclohexanedicarboxylate, such as the dimethyl ester, with allyl alcohol in the presence of a suitable catalyst.

  • Catalytic Hydrogenation: An industrially relevant method for producing dialkyl 1,4-cyclohexanedicarboxylates is the catalytic hydrogenation of the corresponding dialkyl terephthalates.[1] This pathway could potentially be adapted for the synthesis of DACH from diallyl terephthalate, contingent on the stability of the allyl double bonds under hydrogenation conditions.[1]

The Polymerization and Crosslinking Chemistry of DACH

The diallyl functionality of DACH is central to its role in polymer science. Unlike vinyl monomers, which typically undergo rapid chain-growth polymerization, allyl monomers exhibit more complex and often slower polymerization kinetics.

Free-Radical Polymerization and the Challenge of Allylic Chain Transfer

DACH polymerizes via a free-radical mechanism, typically initiated by thermal or photochemical decomposition of an initiator like a peroxide or an azo compound. However, a characteristic feature of allyl monomers is their propensity for degradative chain transfer. In this process, a propagating radical abstracts a hydrogen atom from one of the allylic carbons of a monomer molecule. This terminates the kinetic chain and produces a resonance-stabilized allylic radical that is less reactive and less likely to initiate a new chain. The consequence is often the formation of low molecular weight polymers or oligomers.

Cyclopolymerization: A Pathway to Higher Molecular Weights

Despite the challenge of chain transfer, diallyl monomers like DACH can form higher molecular weight polymers through a mechanism known as cyclopolymerization. This process involves an alternating sequence of intramolecular and intermolecular propagation steps.

Diagram: Mechanism of Cyclopolymerization of Diallyl 1,4-Cyclohexanedicarboxylate

G Initiation Initiator → 2R• Propagation1 R• + DACH → Uncyclized Radical Initiation->Propagation1 Initiation Monomer DACH Monomer Monomer->Propagation1 Cyclization Uncyclized Radical → Cyclized Radical (Intramolecular) Propagation1->Cyclization Intramolecular Cyclization Propagation2 Cyclized Radical + DACH → Growing Chain (Intermolecular) Cyclization->Propagation2 Intermolecular Propagation Crosslinking Pendant Allyl Group + Radical → Crosslinked Network Propagation2->Crosslinking Further Reaction

A simplified workflow of the cyclopolymerization of DACH, leading to a crosslinked network.

This cyclolinear mechanism effectively reduces the concentration of pendant allyl groups that are susceptible to chain transfer, thereby favoring the formation of longer polymer chains.

Core Applications of Diallyl 1,4-Cyclohexanedicarboxylate

The unique combination of a rigid cycloaliphatic core and dual reactive sites makes DACH a valuable, albeit specialized, monomer in various applications, primarily as a crosslinking agent to enhance the properties of other polymers.

Enhancing Thermoset Resins

DACH can be incorporated into unsaturated polyester and vinyl ester resins to improve their thermal and mechanical properties. In these applications, it acts as a co-monomer and crosslinking agent, replacing or supplementing styrene. The cycloaliphatic structure of DACH can lead to cured resins with:

  • Improved Thermal Stability: The rigid cyclohexane ring contributes to a higher glass transition temperature (Tg) and better heat distortion resistance compared to resins crosslinked with purely aliphatic monomers.

  • Enhanced Weatherability: Polymers derived from cycloaliphatic monomers generally exhibit better resistance to UV degradation and weathering than their aromatic counterparts.[2]

  • Lower Shrinkage: The bulky nature of the DACH monomer can help to reduce polymerization shrinkage, which is a critical factor in applications requiring high dimensional accuracy, such as in molding compounds and composites.

Modification of Thermoplastics

DACH can be used as a crosslinking agent for various thermoplastics, such as poly(methyl methacrylate) (PMMA) and polystyrene.[3] By incorporating a small amount of DACH into the polymerization of these monomers, a crosslinked network is formed, which can significantly improve:

  • Solvent and Chemical Resistance: The crosslinked structure prevents the polymer chains from dissolving in solvents.

  • Mechanical Properties: Crosslinking increases the modulus, hardness, and creep resistance of the material.[3]

  • Thermal Performance: The softening point and heat distortion temperature are elevated.

Table 1: Anticipated Effects of DACH as a Crosslinking Agent in PMMA

PropertyUncrosslinked PMMAPMMA Crosslinked with DACHRationale for Improvement
Solvent Resistance Soluble in many organic solventsInsoluble, swells to a limited extentCovalent crosslinks prevent dissolution.
Hardness ModerateIncreasedThe rigid network restricts chain mobility.
Thermal Stability Lower softening pointHigher softening point and TgThe cycloaliphatic structure and crosslinks enhance thermal rigidity.[3]
Optical Clarity HighPotentially high, depending on miscibilityThe cycloaliphatic nature can maintain good optical properties.
Specialty Optical and Dental Materials

The combination of good optical clarity, low shrinkage, and the ability to form hard, crosslinked networks makes diallyl esters, by analogy, suitable for specialty optical and dental applications. While specific data for DACH is limited, diallyl phthalate, a similar monomer, has been used in these areas.[4] Potential applications for DACH could include:

  • Optical Lenses and Coatings: Where dimensional stability and scratch resistance are paramount.

  • Dental Composites and Adhesives: Low polymerization shrinkage is a critical requirement to minimize stress at the tooth-restoration interface.

Experimental Protocols: A Practical Guide

The following protocols are illustrative and based on the general principles of diallyl monomer chemistry. Researchers should optimize these procedures based on their specific experimental setup and desired material properties.

Synthesis of Diallyl 1,4-Cyclohexanedicarboxylate

Objective: To synthesize DACH via the reaction of 1,4-cyclohexanedicarbonyl dichloride with allyl alcohol.

Materials:

  • 1,4-Cyclohexanedicarboxylic acid

  • Thionyl chloride

  • Allyl alcohol

  • Pyridine (or another suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Synthesis of 1,4-Cyclohexanedicarbonyl Dichloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 1,4-cyclohexanedicarboxylic acid.

    • Slowly add an excess of thionyl chloride.

    • Gently heat the mixture under reflux until the evolution of HCl and SO2 gases ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.

  • Esterification:

    • Dissolve the crude 1,4-cyclohexanedicarbonyl dichloride in anhydrous diethyl ether in a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, under an inert atmosphere.

    • Cool the flask in an ice bath.

    • Prepare a solution of allyl alcohol and pyridine in anhydrous diethyl ether and add it dropwise to the stirred solution of the acid chloride.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Filter the reaction mixture to remove the pyridinium hydrochloride salt.

    • Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude DACH by vacuum distillation.

Homopolymerization of Diallyl 1,4-Cyclohexanedicarboxylate

Objective: To produce a crosslinked thermoset polymer from DACH.

Materials:

  • Diallyl 1,4-Cyclohexanedicarboxylate (DACH) monomer

  • Benzoyl peroxide (or other suitable free-radical initiator)

  • Glass vial or mold

  • Oven or heating bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Monomer-Initiator Mixture:

    • In a glass vial, dissolve a specific weight percentage of benzoyl peroxide (e.g., 1-3 wt%) in the DACH monomer. Ensure complete dissolution by gentle warming and stirring if necessary.

  • Polymerization:

    • Purge the vial containing the mixture with an inert gas to remove oxygen, which can inhibit free-radical polymerization.

    • Seal the vial or mold.

    • Place the vial in an oven or heating bath pre-heated to a temperature suitable for the decomposition of the initiator (e.g., 80-100 °C for benzoyl peroxide).

    • Cure the monomer for a predetermined period (e.g., several hours to days), potentially using a staged curing cycle with increasing temperatures to ensure complete conversion and minimize internal stresses.

  • Post-Curing and Characterization:

    • After the initial curing, a post-curing step at a higher temperature (e.g., 120-150 °C) may be employed to complete the crosslinking reaction.

    • Allow the cured polymer to cool slowly to room temperature.

    • The resulting polymer can then be characterized for its mechanical, thermal, and chemical properties.

Diagram: Experimental Workflow for DACH Homopolymerization

G Start Start Mix Mix DACH Monomer and Initiator Start->Mix Purge Purge with Inert Gas Mix->Purge Seal Seal in Mold/Vial Purge->Seal Cure Heat in Oven (e.g., 80-100°C) Seal->Cure PostCure Post-Cure at Higher Temp (e.g., 120-150°C) Cure->PostCure Cool Slow Cooling PostCure->Cool Characterize Characterize Polymer Properties Cool->Characterize End End Characterize->End

A step-by-step workflow for the free-radical homopolymerization of DACH.

Conclusion and Future Outlook

Diallyl 1,4-Cyclohexanedicarboxylate represents a compelling example of a specialty monomer whose unique molecular architecture translates into desirable material properties. Its rigid cycloaliphatic core and dual allyl functionality provide a powerful tool for creating crosslinked polymers with enhanced thermal stability, weatherability, and mechanical robustness. While its applications may be more niche than those of bulk monomers, its role in high-performance thermosets, modified thermoplastics, and specialty materials is significant.

Future research in this area could focus on several promising avenues:

  • Copolymerization Studies: A systematic investigation of the copolymerization of DACH with a range of vinyl monomers to quantify its reactivity ratios and explore the properties of the resulting copolymers.

  • Controlled Radical Polymerization: The application of controlled radical polymerization techniques, such as RAFT or ATRP, to the polymerization of DACH could lead to novel polymer architectures with well-defined structures and functionalities.

  • Bio-based Derivatives: The synthesis of DACH from bio-based 1,4-cyclohexanedicarboxylic acid could enhance its appeal as a sustainable building block for advanced materials.

By understanding the fundamental principles that govern the synthesis and polymerization of Diallyl 1,4-Cyclohexanedicarboxylate, researchers and scientists can unlock its full potential in the development of next-generation materials.

References

  • Synthesis of block copolymer with cis-1,4-polybutadiene and isotactic-rich polystyrene using α-diimine nickel catalysts - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • Role of cross-linking process on the performance of PMMA - MedCrave online. (2017). Retrieved January 18, 2026, from [Link]

  • Cross-linking agent &plasticiz|Diallyl Phthalat(DAP)|Methylsufonyl chloride. (n.d.). Retrieved January 18, 2026, from [Link]

  • Preparation and Cured Properties of Diallyl Phthalate Resin Modified with Epoxy Resin and Allyl Ester Compound Having Carboxylic Acid | Request PDF. (2009). Retrieved January 18, 2026, from [Link]

  • Synthesis of Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) as the Matrix Resin for Transparent Composites - ResearchGate. (2011). Retrieved January 18, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols: Diallyl 1,4-Cyclohexanedicarboxylate as a Versatile Crosslinking Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diallyl 1,4-cyclohexanedicarboxylate (DACHDC) is a unique diester crosslinking agent distinguished by its rigid cycloaliphatic core and dual allyl functionalities. This structure offers a compelling alternative to traditional crosslinkers, enabling the synthesis of polymers with enhanced thermal stability, mechanical strength, and tunable properties. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of DACHDC. We will explore its fundamental chemistry, crosslinking mechanisms, impact on polymer properties, and detailed protocols for its application. The causality behind experimental choices is emphasized to empower users to rationally design next-generation polymeric materials, from high-performance thermosets to advanced responsive systems.

Introduction to Diallyl 1,4-Cyclohexanedicarboxylate (DACHDC)

Diallyl 1,4-cyclohexanedicarboxylate is a diester molecule featuring a cyclohexane ring substituted at the 1 and 4 positions, with each carboxylate group esterified with an allyl alcohol.[1] This structure provides two terminal allyl groups, which are amenable to free-radical polymerization, making DACHDC an effective crosslinking agent for creating three-dimensional polymer networks.[1][2]

Table 1: Chemical and Physical Properties of DACHDC

PropertyValueSource
CAS Number 20306-22-3[1][3][4][5][6][7][8]
Molecular Formula C₁₄H₂₀O₄[3][4]
Molecular Weight 252.31 g/mol [1][3][4][6]
Appearance Varies; may be solid or liquid[9][10]
Isomeric Form Typically supplied as a cis- and trans- mixture[4][5][6]
The Significance of the Cycloaliphatic Core and Isomerism

The central 1,4-cyclohexanedicarboxylate structure is not merely a spacer; it is a critical determinant of the final polymer's properties. Unlike flexible linear aliphatic chains, the cyclohexane ring imparts rigidity and bulkiness to the polymer backbone. Furthermore, this ring exists in two distinct stereoisomeric forms: cis and trans.[1]

  • Trans Isomer: The carboxylate groups are on opposite sides of the ring, leading to a more linear and rigid structure. This conformation promotes chain packing and crystallinity, often resulting in materials with higher melting points, better mechanical strength, and enhanced thermal stability.[1][11]

  • Cis Isomer: The carboxylate groups are on the same side of the ring, introducing a "kink" into the polymer chain. This disrupts packing and leads to more amorphous materials, which can enhance flexibility and impact resistance.[1][12]

The ratio of cis to trans isomers in the starting DACHDC material is a powerful tool for tuning the final properties of the crosslinked polymer, allowing for a balance between stiffness and flexibility.[11][12]

cluster_0 DACHDC Isomers cluster_1 Resulting Polymer Properties Trans Trans Isomer (Linear, Rigid) Crystalline Ordered / Crystalline (Higher Tm, Strength) Trans->Crystalline Promotes Cis Cis Isomer (Kinked, Flexible) Amorphous Amorphous (Higher Flexibility) Cis->Amorphous Promotes

Caption: Relationship between DACHDC stereoisomers and polymer morphology.

Mechanism of Action: Free-Radical Crosslinking

DACHDC functions by participating in free-radical polymerization. The process is initiated by the decomposition of a radical initiator (e.g., a peroxide or an azo compound) upon exposure to heat or UV light. The resulting radicals attack the double bonds of the allyl groups on DACHDC and other monomers or polymer chains.

The Allylic Challenge: Degradative Chain Transfer

A key mechanistic consideration for allyl compounds is their propensity for "degradative chain transfer." In this process, a growing polymer radical abstracts a hydrogen atom from the carbon adjacent to the double bond (the allylic position) of a monomer molecule. This terminates the growing chain and creates a stable, less reactive allyl radical, which is slow to re-initiate a new chain. This phenomenon can lead to polymers with low molecular weight and incomplete crosslinking.[1][13]

Causality: The stability of the resulting allylic radical is the root cause. This stability slows the rate of re-initiation, effectively reducing the overall polymerization rate and degree.

Mitigation Strategies:

  • Higher Initiator Concentration: Using more initiator ensures a higher steady-state concentration of radicals, increasing the probability of propagation relative to chain transfer.[1]

  • Elevated Temperatures: Higher reaction temperatures can help overcome the activation energy barrier for the re-initiation step by the less reactive allylic radical.[1]

  • Cyclopolymerization: In cases of homopolymerization or high concentrations of diallyl monomers, an intramolecular cyclization can occur, which helps to minimize degradative chain transfer and build higher molecular weight polymers.[13]

G Initiator Radical Initiator (I) Radical Primary Radical (I•) Initiator->Radical Decomposition (Heat / UV) DACHDC DACHDC Monomer Radical->DACHDC Initiation / Propagation PolymerChain Growing Polymer Chain (P•) DACHDC->PolymerChain DeadPolymer Terminated Chain (P-H) DACHDC->DeadPolymer AllylRadical Stable Allyl Radical (Slow Re-initiation) DACHDC->AllylRadical PolymerChain->DACHDC Initiation / Propagation PolymerChain->DACHDC H-Abstraction (Degradative Transfer) PolymerChain->PolymerChain Chain Growth Crosslinked Crosslinked Network PolymerChain->Crosslinked Crosslinking Reaction

Caption: Free-radical polymerization and the competing degradative chain transfer pathway.

Applications and Performance Enhancement

The incorporation of DACHDC into a polymer network can significantly enhance a range of material properties. Its rigid core and ability to form a dense crosslinked network contribute to improvements in thermal, mechanical, and barrier performance.

Table 2: Impact of DACHDC Crosslinking on Polymer Properties

PropertyEffect of DACHDC IncorporationRationaleRepresentative Applications
Thermal Stability Increased Tg and decomposition temperature.The rigid cyclohexane ring restricts segmental motion of polymer chains, requiring more energy for thermal transitions and degradation.[1][14][15]High-performance thermosets, aerospace components, electronic encapsulants.[1]
Mechanical Strength Increased tensile strength, modulus, and hardness.The formation of a 3D covalent network prevents polymer chains from slipping past one another under stress.[1][16]Industrial coatings, structural adhesives, composite materials.
Chemical Resistance Significantly Increased resistance to solvents and chemical attack.The dense, crosslinked network physically prevents solvent molecules from penetrating and swelling the polymer matrix.[1][17]Protective coatings, chemical storage tank linings, seals and gaskets.
Flexibility / Impact Tunable. Can be decreased due to rigidity, but the cis-isomer can be used to maintain flexibility.Crosslinking reduces chain mobility, which can increase brittleness. The cis-isomer introduces kinks that disrupt crystallinity and improve toughness.[1]Tough and flexible copolymers, specialty elastomers.[1]
Barrier Properties Increased resistance to gas and moisture permeation.The crosslinked network reduces the free volume within the polymer matrix, creating a more tortuous path for permeating molecules.[1][12]Food packaging films, protective coatings for sensitive electronics.[1]

Experimental Protocol: Free-Radical Curing of an Unsaturated Polyester Resin

This protocol details a representative procedure for using DACHDC to crosslink an unsaturated polyester (UPE) resin, a common application for creating robust thermoset materials.

Trustworthiness: This protocol includes self-validating steps. The change in physical state (liquid to solid) is a primary indicator of successful crosslinking. Further characterization via techniques like FTIR spectroscopy provides chemical validation by confirming the consumption of reactive groups.

Materials and Equipment
  • Materials:

    • Unsaturated Polyester (UPE) Resin in styrene

    • Diallyl 1,4-Cyclohexanedicarboxylate (DACHDC), cis/trans mixture (CAS: 20306-22-3)

    • Benzoyl Peroxide (BPO), initiator (CAS: 94-36-0)

    • Silicone mold

    • Mold release agent

  • Equipment:

    • Top-pan balance

    • Mechanical stirrer or vortex mixer

    • Vacuum oven or desiccator

    • Curing oven

    • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.[9][18]

Step-by-Step Procedure
  • Preparation (Formulation):

    • Calculate the required amounts of UPE resin, DACHDC, and BPO. A typical formulation might be based on weight percent (wt%). For this example, we will use:

      • UPE Resin: 88 wt%

      • DACHDC: 10 wt%

      • BPO: 2 wt%

    • Causality: The DACHDC concentration is a critical variable. Higher concentrations lead to a denser crosslink network, increasing rigidity and thermal stability but potentially reducing toughness. The initiator concentration affects the cure rate and efficiency; 2 wt% is a common starting point for thermal curing.

  • Mixing:

    • In a disposable container, weigh the UPE resin.

    • Add the required amount of DACHDC and mix thoroughly with the mechanical stirrer for 5 minutes until the mixture is homogeneous.

    • Add the BPO initiator and continue mixing for another 2-3 minutes. Ensure the BPO is fully dissolved and dispersed. Avoid vigorous mixing that introduces excessive air bubbles.

  • Degassing:

    • Place the mixture in a vacuum oven or desiccator connected to a vacuum pump.

    • Apply vacuum for 5-10 minutes to remove any entrapped air bubbles, which can create voids and compromise the mechanical integrity of the final part.

  • Casting and Curing:

    • Prepare the silicone mold by applying a thin layer of mold release agent.

    • Carefully pour the degassed resin mixture into the mold.

    • Place the mold in a preheated curing oven. A typical two-stage curing profile is recommended:

      • Initial Cure: 80°C for 2 hours. This allows for gelation and initial network formation at a controlled rate.

      • Post-Cure: 120°C for 2 hours. This step is crucial to drive the reaction to completion, ensuring full crosslinking and development of optimal thermal and mechanical properties.

  • Demolding and Characterization:

    • Allow the mold to cool to room temperature before carefully demolding the cured polymer part.

    • Validation: Perform characterization to confirm successful crosslinking.

      • FTIR Spectroscopy: Compare the spectra of the uncured resin and the final polymer. Look for the disappearance or significant reduction of peaks corresponding to the C=C bonds of the allyl groups (~1645 cm⁻¹) and styrene (~1630 cm⁻¹).

      • DSC Analysis: Determine the glass transition temperature (Tg). A single, sharp Tg is indicative of a homogeneous network.

      • TGA Analysis: Evaluate the thermal stability by determining the onset of degradation temperature.

Caption: Experimental workflow for crosslinking UPE resin with DACHDC.

Safety and Handling

DACHDC and associated reagents require careful handling in a laboratory setting.

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[10][18] Dust may form an explosive mixture in air.[18]

  • Precautions:

    • Wash skin thoroughly after handling.[10][18]

    • Wear appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.[9][18]

    • Ensure adequate ventilation, preferably using a local exhaust system or fume hood.[18]

  • First Aid:

    • Skin Contact: Remove contaminated clothing and wash skin with plenty of water. If irritation occurs, seek medical attention.[10][18]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[10][18]

    • Inhalation: Move the person to fresh air.[10][18]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Curing / Tacky Surface 1. Insufficient initiator concentration or decomposition. 2. Curing temperature too low or time too short. 3. Oxygen inhibition at the surface.1. Increase initiator concentration by 0.5 wt% increments. 2. Increase post-cure temperature by 10-20°C or extend post-cure time. 3. Cure under a nitrogen atmosphere or use a mold that limits air exposure.
Brittle Final Product 1. Crosslink density is too high. 2. High trans-isomer content leading to excessive crystallinity.1. Reduce the concentration of DACHDC. 2. Use a DACHDC source with a higher cis-isomer content or blend with a more flexible crosslinking agent.
Presence of Voids / Bubbles 1. Inadequate degassing of the resin mixture. 2. Volatilization of components during curing.1. Increase degassing time or use a higher vacuum. 2. Ensure the initial curing temperature is below the boiling point of all components.

Conclusion

Diallyl 1,4-cyclohexanedicarboxylate is a highly effective and versatile crosslinking agent. Its rigid cycloaliphatic core provides a direct pathway to enhancing the thermal and mechanical properties of polymer networks. By understanding the role of its cis/trans isomerism and the nuances of the free-radical crosslinking mechanism, researchers can precisely tailor material properties to meet the demands of advanced applications, from robust industrial thermosets to sophisticated smart materials. The protocols and guidelines presented herein provide a solid foundation for leveraging the unique advantages of DACHDC in polymer development.

References

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  • Synthesis and properties of poly (alkylene trans -1,4-cyclohexanedicarboxylate)s with different glycolic subunits - Unibo. (URL: [Link])

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  • Thermally Stable UV Crosslinkable Copolyesters: Synthesis, Crosslinking, and Characterization of Poly(1,4-cyclohexylenedimethylene−1,4-cyclohexane dicarboxylate-co-4,4′-stilbene dicarboxylate) - OUCI. (URL: [Link])

  • US6828410B2 - Method for preparing poly(cyclohexane-1,4-dicarboxylate)
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  • Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - NIH. (URL: [Link])

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  • Recent advances in the synthesis of diallylammonium polymers (2022) | Alison R. Biery. (URL: [Link])

  • Diallyl 1,4-cyclohexanedicarboxylate | CAS#:20306-22-3 | Chemsrc. (URL: [Link])

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Application Notes and Protocols: Synthesis of High-Performance Thermosetting Resins Utilizing Diallyl 1,4-Cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Diallyl 1,4-Cyclohexanedicarboxylate in Thermoset Chemistry

In the landscape of advanced polymer science, the pursuit of thermosetting resins with superior thermal stability, mechanical robustness, and chemical resistance is paramount. Diallyl 1,4-cyclohexanedicarboxylate (DCHDA) has emerged as a monomer of significant interest for the formulation of high-performance thermosets. Its unique molecular architecture, featuring a rigid cycloaliphatic core and two reactive allyl functionalities, offers a distinct advantage over traditional aromatic-based diallyl esters, such as diallyl phthalate (DAP). The alicyclic ring structure of DCHDA imparts excellent UV stability and weathering resistance, while the diallyl groups provide a pathway for facile crosslinking via free-radical polymerization. This combination results in thermoset materials with a favorable balance of properties, making them suitable for demanding applications in electronics, aerospace, and specialty coatings.

This technical guide provides a comprehensive overview of the synthesis of DCHDA and its subsequent conversion into a high-performance thermosetting resin. We will delve into the mechanistic underpinnings of the synthetic and polymerization processes, offering detailed, field-proven protocols for researchers, scientists, and professionals in drug development and materials science.

Part 1: Synthesis of Diallyl 1,4-Cyclohexanedicarboxylate (DCHDA) Monomer

The synthesis of DCHDA is achieved through a classic Fischer esterification reaction, where 1,4-cyclohexanedicarboxylic acid is reacted with an excess of allyl alcohol in the presence of an acid catalyst. This reversible reaction is driven to completion by the removal of water, a byproduct of the esterification.

Causality of Experimental Choices:
  • Excess Allyl Alcohol: Utilizing allyl alcohol as both a reactant and a solvent shifts the reaction equilibrium towards the formation of the diester product, maximizing the yield.

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the allyl alcohol.

  • Azeotropic Removal of Water: The use of a Dean-Stark apparatus with a suitable solvent (e.g., toluene) that forms an azeotrope with water is a critical step. Continuous removal of water from the reaction mixture prevents the reverse hydrolysis reaction and ensures a high conversion to the desired diallyl ester.

Experimental Protocol: Synthesis of DCHDA

Materials:

  • 1,4-Cyclohexanedicarboxylic acid (1.0 mol)

  • Allyl alcohol (5.0 mol, excess)

  • p-Toluenesulfonic acid monohydrate (0.05 mol, catalyst)

  • Toluene (250 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Toluene for extraction

Equipment:

  • 1 L three-neck round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the three-neck round-bottom flask, add 1,4-cyclohexanedicarboxylic acid, allyl alcohol, toluene, and p-toluenesulfonic acid monohydrate.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue the reflux until no more water is collected in the trap (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO2 evolution will occur.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene and excess allyl alcohol under reduced pressure using a rotary evaporator.

  • The resulting crude Diallyl 1,4-Cyclohexanedicarboxylate can be further purified by vacuum distillation to yield a clear, colorless liquid.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 1,4-Cyclohexanedicarboxylic Acid 1,4-Cyclohexanedicarboxylic Acid Reflux with Dean-Stark Trap Reflux with Dean-Stark Trap 1,4-Cyclohexanedicarboxylic Acid->Reflux with Dean-Stark Trap Allyl Alcohol (excess) Allyl Alcohol (excess) Allyl Alcohol (excess)->Reflux with Dean-Stark Trap p-Toluenesulfonic Acid (catalyst) p-Toluenesulfonic Acid (catalyst) p-Toluenesulfonic Acid (catalyst)->Reflux with Dean-Stark Trap Toluene Toluene Toluene->Reflux with Dean-Stark Trap Cooling Cooling Reflux with Dean-Stark Trap->Cooling Neutralization (NaHCO3 wash) Neutralization (NaHCO3 wash) Cooling->Neutralization (NaHCO3 wash) Washing (Water, Brine) Washing (Water, Brine) Neutralization (NaHCO3 wash)->Washing (Water, Brine) Drying (MgSO4) Drying (MgSO4) Washing (Water, Brine)->Drying (MgSO4) Solvent Removal (Rotovap) Solvent Removal (Rotovap) Drying (MgSO4)->Solvent Removal (Rotovap) Diallyl 1,4-Cyclohexanedicarboxylate Diallyl 1,4-Cyclohexanedicarboxylate Solvent Removal (Rotovap)->Diallyl 1,4-Cyclohexanedicarboxylate

Fig. 1: Workflow for the synthesis of Diallyl 1,4-Cyclohexanedicarboxylate.

Part 2: Free-Radical Polymerization of DCHDA to a Thermosetting Resin

The conversion of the DCHDA monomer into a rigid, crosslinked thermoset is achieved through free-radical polymerization of the allyl groups. This process is initiated by the thermal decomposition of a suitable free-radical initiator, such as benzoyl peroxide. The resulting radicals attack the double bonds of the allyl groups, initiating a chain reaction that leads to the formation of a three-dimensional polymer network.

Causality of Experimental Choices:
  • Initiator Selection: Benzoyl peroxide is a commonly used initiator due to its appropriate decomposition temperature range, which allows for controlled initiation of the polymerization.[1] The concentration of the initiator is a critical parameter; too low a concentration will result in incomplete curing, while too high a concentration can lead to a brittle material with reduced thermal stability.

  • Curing Schedule: A multi-stage curing schedule is often employed to manage the exothermic nature of the polymerization and to ensure complete conversion. An initial lower temperature stage allows for gradual gelation, followed by a higher temperature post-cure to drive the reaction to completion and maximize the crosslink density. This staged approach minimizes internal stresses and the formation of defects in the final thermoset.

Experimental Protocol: Curing of DCHDA Resin

Materials:

  • Diallyl 1,4-cyclohexanedicarboxylate (DCHDA) monomer

  • Benzoyl peroxide (2-3 wt% relative to DCHDA)

Equipment:

  • Vacuum oven or programmable convection oven

  • Mold (e.g., silicone or aluminum)

  • Vacuum pump

Procedure:

  • In a clean, dry container, thoroughly mix the DCHDA monomer with the desired amount of benzoyl peroxide until the initiator is completely dissolved.

  • Carefully pour the resin mixture into the mold, avoiding the entrapment of air bubbles.

  • Place the mold in a vacuum oven and degas at room temperature for 15-30 minutes to remove any dissolved air.

  • Cure the resin using the following temperature schedule:

    • Initial Cure: Heat to 80°C and hold for 2 hours.

    • Intermediate Cure: Ramp the temperature to 120°C at a rate of 2°C/minute and hold for 2 hours.

    • Post-Cure: Ramp the temperature to 150°C at a rate of 2°C/minute and hold for 4 hours.

  • After the post-cure is complete, slowly cool the oven to room temperature before removing the cured thermoset from the mold.

CuringWorkflow cluster_preparation Preparation cluster_curing Curing Schedule cluster_final Final Steps Mix DCHDA and Benzoyl Peroxide Mix DCHDA and Benzoyl Peroxide Pour into Mold Pour into Mold Mix DCHDA and Benzoyl Peroxide->Pour into Mold Degas under Vacuum Degas under Vacuum Pour into Mold->Degas under Vacuum Initial Cure (80°C, 2h) Initial Cure (80°C, 2h) Degas under Vacuum->Initial Cure (80°C, 2h) Intermediate Cure (120°C, 2h) Intermediate Cure (120°C, 2h) Initial Cure (80°C, 2h)->Intermediate Cure (120°C, 2h) Post-Cure (150°C, 4h) Post-Cure (150°C, 4h) Intermediate Cure (120°C, 2h)->Post-Cure (150°C, 4h) Cool to Room Temperature Cool to Room Temperature Post-Cure (150°C, 4h)->Cool to Room Temperature Demold Demold Cool to Room Temperature->Demold

Fig. 2: Workflow for the free-radical curing of DCHDA resin.

Part 3: Characterization of the DCHDA Thermoset

A thorough characterization of the cured DCHDA thermoset is essential to validate its performance and suitability for specific applications. The following protocols outline standard methods for evaluating the thermal and mechanical properties of the material.

Protocol: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the cured resin, which is a key indicator of the extent of cure and the material's upper service temperature.[2]

  • Instrument: Differential Scanning Calorimeter

  • Sample Preparation: A small sample (5-10 mg) of the cured thermoset is hermetically sealed in an aluminum pan.

  • Method:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature to 200°C at a heating rate of 10°C/minute.

    • Cool the sample to 25°C at a rate of 20°C/minute.

    • Ramp the temperature to 200°C at a heating rate of 10°C/minute (second heating scan).

  • Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve from the second heating scan. An absence of an exothermic curing peak in the first heating scan indicates a complete cure.

Protocol: Thermogravimetric Analysis (TGA)

TGA is employed to assess the thermal stability of the cured DCHDA thermoset by measuring its weight loss as a function of temperature.

  • Instrument: Thermogravimetric Analyzer

  • Sample Preparation: A small sample (10-15 mg) of the cured thermoset is placed in a ceramic or platinum pan.

  • Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature to 600°C at a heating rate of 10°C/minute under a nitrogen atmosphere.

  • Analysis: The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs (Td5%). The temperature of maximum decomposition rate is also a key parameter.

Data Presentation: Typical Properties of Cured DCHDA Thermoset

The following table summarizes the expected thermal and mechanical properties of a fully cured DCHDA thermoset. These values are representative and may vary depending on the specific curing conditions and the purity of the monomer.

PropertyTypical ValueTest Method
Thermal Properties
Glass Transition Temperature (Tg)150 - 170 °CDSC
Decomposition Temperature (Td5%)> 300 °CTGA (N2)
Mechanical Properties
Tensile Strength40 - 50 MPaASTM D638
Tensile Modulus3.0 - 3.5 GPaASTM D638
Flexural Strength70 - 80 MPaASTM D790
Flexural Modulus3.5 - 4.0 GPaASTM D790

Conclusion

Diallyl 1,4-cyclohexanedicarboxylate presents a compelling option for the formulation of advanced thermosetting resins. Its synthesis via Fischer esterification is a well-established and scalable process. The subsequent free-radical polymerization yields a highly crosslinked network with excellent thermal stability and robust mechanical properties. The protocols detailed in this guide provide a solid foundation for researchers and professionals to explore the potential of DCHDA-based thermosets in a variety of high-performance applications. The inherent advantages of the cycloaliphatic structure suggest promising avenues for the development of next-generation materials with enhanced durability and environmental resistance.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28, 3252–3258. [Link]

  • Otera, J. Esterification. Chemical Reviews1993 , 93 (4), 1449–1470. [Link]

  • Odian, G. Principles of Polymerization, 4th ed.; John Wiley & Sons, 2004. [Link]

  • Stevens, M. P. Polymer Chemistry: An Introduction, 3rd ed.; Oxford University Press, 1999. [Link]

  • Haines, P. J. Thermal Methods of Analysis: Principles, Applications and Problems; Springer, 1995. [Link]

  • ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014. [Link]

  • ASTM D790-17, Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials, ASTM International, West Conshohocken, PA, 2017. [Link]

  • Whitaker, R. B.; Glaub, J. E.; Bonekowski, N. R. Characterization of DAP plastic molding resins and molded parts. [Diallyl phthalate]. United States. [Link]

  • Jang, J.; Yi, J. Curing Kinetics of Allylester Resins From Differential Scanning Calorimetry. Polymer Journal1995 , 27, 404-410. [Link]

  • Skhiri, A.; Nagae, H.; Tsurugi, H.; Seki, M.; Mashima, K. Palladium-Catalyzed Allylic C-H Acyloxylation of Terminal Alkenes with Carboxylic Acids. Org. Lett.2021 , 23 (18), 7044–7048. [Link]

  • Campbell, A. N.; White, P. B.; Guzei, I. A.; Stahl, S. S. A Mild, Practical, and High-Yielding Palladium-Catalyzed Allylic Acetoxylation of Terminal Alkenes. J. Am. Chem. Soc.2010 , 132 (43), 15116–15119. [Link]

  • Chen, D.; Xu, L.; Ren, B.; Wang, Z.; Liu, C. A General and Practical Esterification of Carboxylic Acids with Alcohols Catalyzed by Triphenylphosphine Oxide. Org. Lett.2023 , 25 (25), 4571–4575. [Link]

  • Manabe, K.; Sun, X.-M.; Kobayashi, S. Dehydration Reactions in Water. Brønsted Acid-Surfactant-Combined Catalyst for Esterification, Amidation, and Thioesterification. J. Am. Chem. Soc.2001 , 123 (41), 10101–10102. [Link]

  • Moad, G.; Rizzardo, E.; Thang, S. H. Living Radical Polymerization by the RAFT Process. Aust. J. Chem.2005 , 58, 379-410. [Link]

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Application Note: Formulation and Characterization of Novel Dental Resins Incorporating Diallyl 1,4-Cyclohexanedicarboxylate

Sources

Unlocking Performance in Coatings and Adhesives: Application Notes for Diallyl 1,4-Cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Monomer for Advanced Polymer Systems

Diallyl 1,4-cyclohexanedicarboxylate (DACH) is a versatile monomer characterized by a rigid cyclohexane ring flanked by two reactive allyl ester groups.[1] This unique structure positions DACH as a valuable component in the formulation of high-performance coatings and adhesives. Its integration into polymer networks can impart significant improvements in thermal stability, mechanical strength, and chemical resistance. This document serves as a comprehensive technical guide for researchers, scientists, and formulation chemists, providing detailed application notes and experimental protocols for the effective utilization of Diallyl 1,4-Cyclohexanedicarboxylate in coatings and adhesives.

DACH is a colorless to almost colorless, clear liquid with a molecular weight of 252.31 g/mol .[2] It is typically supplied as a mixture of cis and trans isomers.[3] The presence of two allyl functionalities allows it to act as a crosslinker, forming a robust three-dimensional network upon curing.[1] This crosslinking capability is central to its performance-enhancing attributes in thermosetting resin systems.

Core Principles of Diallyl 1,4-Cyclohexanedicarboxylate in Polymer Formulations

The utility of Diallyl 1,4-Cyclohexanedicarboxylate in coatings and adhesives is rooted in several key characteristics stemming from its molecular architecture:

  • Crosslinking and Network Formation: The primary function of DACH is to participate in polymerization reactions, creating a densely crosslinked network. This is typically achieved through free-radical polymerization, initiated by thermal or photochemical means.[1]

  • Reactive Diluent: With a relatively low viscosity, DACH can act as a reactive diluent, reducing the viscosity of formulations for improved processability and application without contributing to volatile organic compound (VOC) emissions.[1]

  • Enhanced Thermal and Mechanical Properties: The rigid cycloaliphatic core of the DACH molecule contributes to the rigidity and thermal stability of the cured polymer. This can lead to coatings with higher hardness and adhesives with improved strength at elevated temperatures.

  • Improved Flow and Curing Characteristics: The incorporation of the 1,4-cyclohexanedicarboxylate structure into polyester systems has been shown to enhance flow properties during the curing process and to broaden the curing window.[4]

Application in High-Performance Coatings

In the realm of specialty coatings, Diallyl 1,4-Cyclohexanedicarboxylate can be a key ingredient for achieving superior durability and resistance properties. It is particularly well-suited for applications demanding high hardness, chemical inertness, and thermal stability.

Causality of Performance Enhancement in Coatings

The inclusion of DACH in a coating formulation, particularly in systems like unsaturated polyester or acrylic resins, leads to a more robust and resilient film. The rationale behind this enhancement lies in the formation of a dense, three-dimensional polymer network during the curing process. This network restricts the mobility of polymer chains, leading to:

  • Increased Hardness and Scratch Resistance: The rigid cyclohexane moiety and the high crosslink density contribute to a harder, more scratch-resistant surface.

  • Enhanced Chemical Resistance: The crosslinked structure provides a formidable barrier to the ingress of solvents and other chemical agents, thereby protecting the underlying substrate.

  • Improved Thermal Stability: The stable cycloaliphatic ring and the strong covalent bonds of the crosslinked network enhance the coating's ability to withstand thermal degradation.

Illustrative Coating Formulation

The following table presents a hypothetical starting-point formulation for a UV-curable clear coat incorporating Diallyl 1,4-Cyclohexanedicarboxylate. This formulation is intended for research and development purposes and may require optimization based on specific performance requirements.

ComponentFunctionWeight Percentage (%)
Unsaturated Polyester ResinPrimary Binder50
Diallyl 1,4-Cyclohexanedicarboxylate Crosslinker/Reactive Diluent 25
Trimethylolpropane Triacrylate (TMPTA)Co-monomer/Crosslinker20
Photoinitiator (e.g., TPO)UV Curing Initiator4
Leveling AgentSurface Tension Modifier1
Experimental Protocol: Preparation and Evaluation of a DACH-Based Coating

This protocol outlines the steps for preparing a coating based on the illustrative formulation and for evaluating its key performance characteristics.

1. Formulation Preparation:

  • In a suitable mixing vessel, combine the unsaturated polyester resin, Diallyl 1,4-Cyclohexanedicarboxylate, and Trimethylolpropane Triacrylate.

  • Mix at low speed using a mechanical stirrer until a homogeneous blend is achieved.

  • Add the photoinitiator and leveling agent to the mixture and continue stirring until fully dissolved.

  • De-gas the formulation in a vacuum chamber to remove any entrapped air bubbles.

2. Coating Application and Curing:

  • Apply the formulated coating to a prepared substrate (e.g., steel or aluminum panels) using a drawdown bar to achieve a uniform film thickness.

  • Cure the coated panel by passing it under a UV lamp. The curing dose and intensity should be optimized based on the photoinitiator and film thickness.

3. Performance Evaluation:

  • Pencil Hardness (ASTM D3363): Determine the coating's resistance to scratching by using a set of calibrated pencils of varying hardness.

  • Cross-Hatch Adhesion (ASTM D3359): Assess the adhesion of the coating to the substrate by making a series of cuts through the film and applying a pressure-sensitive tape.

  • Solvent Resistance (ASTM D5402): Evaluate the coating's resistance to chemical attack by rubbing the surface with a solvent-soaked cloth and observing any degradation.

  • Impact Resistance (ASTM D2794): Measure the coating's ability to withstand rapid deformation without cracking or delaminating.

Diagram of the Experimental Workflow for Coating Evaluation:

G cluster_prep Formulation & Application cluster_eval Performance Testing formulation 1. Formulate Coating application 2. Apply to Substrate formulation->application curing 3. UV Cure application->curing hardness Pencil Hardness curing->hardness Evaluate adhesion Cross-Hatch Adhesion curing->adhesion solvent Solvent Resistance curing->solvent impact Impact Resistance curing->impact

Caption: Workflow for the preparation and testing of a DACH-based coating.

Application in High-Strength Adhesives

Diallyl 1,4-Cyclohexanedicarboxylate can also be a valuable component in the formulation of thermosetting adhesives, where its crosslinking capabilities can lead to superior bond strength and environmental resistance.

Rationale for Use in Adhesive Formulations

When incorporated into an adhesive formulation, DACH can significantly enhance the cohesive strength of the cured adhesive. The resulting crosslinked polymer network can provide:

  • High Lap Shear Strength: The robust, crosslinked structure can effectively transfer stress across the bond line, leading to high shear strength.

  • Improved Thermal Resistance: The inherent thermal stability of the cyclohexane ring and the crosslinked network allows the adhesive to maintain its strength at elevated temperatures.

  • Enhanced Durability: The chemical resistance imparted by the crosslinked network can protect the bond from degradation when exposed to harsh environments.

Illustrative Adhesive Formulation

The following table provides a hypothetical starting-point formulation for a two-part, thermally cured adhesive utilizing Diallyl 1,4-Cyclohexanedicarboxylate.

ComponentFunctionPart A (Weight %)Part B (Weight %)
Epoxy ResinPrimary Binder70-
Diallyl 1,4-Cyclohexanedicarboxylate Crosslinker/Reactive Diluent 30 -
Amine Curing AgentCuring Agent-95
Fumed SilicaRheology Modifier-5
Experimental Protocol: Preparation and Evaluation of a DACH-Based Adhesive

This protocol details the steps for preparing and testing the bond strength of an adhesive based on the illustrative formulation.

1. Adhesive Preparation and Application:

  • Thoroughly mix Part A and Part B in the specified ratio until a uniform consistency is achieved.

  • Apply the mixed adhesive to one of the substrates to be bonded (e.g., aluminum coupons for lap shear testing).

  • Join the second substrate to the first, ensuring a consistent bond line thickness.

  • Clamp the bonded assembly and cure in an oven at a temperature and for a duration suitable for the chosen curing agent.

2. Bond Strength Evaluation:

  • Tensile Lap Shear Strength (ASTM D1002): This is a primary method for determining the shear strength of an adhesive. The bonded specimens are pulled apart in a tensile testing machine, and the force required to cause failure is measured. The lap shear strength is then calculated by dividing the failure load by the bond area.[5]

Diagram of the Curing Mechanism and Bond Formation:

G cluster_components Uncured Adhesive Components cluster_cured Cured Adhesive Matrix epoxy Epoxy Resin network Crosslinked Polymer Network epoxy->network Thermal Curing dach Diallyl 1,4-Cyclohexanedicarboxylate dach->network Thermal Curing amine Amine Curing Agent amine->network Thermal Curing

Caption: Curing of an epoxy adhesive modified with DACH.

Conclusion and Future Outlook

Diallyl 1,4-Cyclohexanedicarboxylate presents a compelling option for formulators seeking to enhance the performance of coatings and adhesives. Its unique combination of a rigid cycloaliphatic core and dual allyl functionalities enables the creation of highly crosslinked, durable, and resistant polymer networks. The illustrative formulations and protocols provided herein offer a solid foundation for researchers and scientists to explore the full potential of this versatile monomer. Further research into the optimization of curing conditions and the synergistic effects with other co-monomers will undoubtedly unlock even more advanced applications for Diallyl 1,4-Cyclohexanedicarboxylate in the ever-evolving field of polymer science.

References

  • How To Test Coatings To Ensure Long Term Performance - EonCoat. (URL: [Link])

  • How Cross-Linking Defines Powder Coating Performance. (URL: [Link])

  • MECHANICAL PROPERTIES OF CROSSLINKED POLYMER COATINGS - CORE. (URL: [Link])

  • [Case Study] Adhesive Strength Evaluation (Lap Shear Test) - Force Channel | Powered by IMADA Co., Ltd. (URL: [Link])

  • Failure Criteria for Evaluating Strength of Adhesive Joints - Scribd. (URL: [Link])

  • Project MMS8 Report No 4 Tests for Strength of Adhesion Bruce Duncan, Elena Arranz, Louise Crocker and Jeannie Urquhart February 2004 - NPL Publications - National Physical Laboratory. (URL: [Link])

  • Diallyl 1,4-Cyclohexanedicarboxylate | RUTHIGEN. (URL: [Link])

  • WO1999060067A1 - The use of 1,4-cyclohexanedicarboxylic acid as a means of improving flow properties and broadening cure window of polyester powder coating enamel - Google P
  • Test method for the evaluation of the adhesive properties of fibre reinforced polymer composite joints - CEN-CENELEC. (URL: [Link])

  • New techniques for determining the extent of crosslinking in coatings - ResearchGate. (URL: [Link])

  • Pull-Off Testing for Superior Bonding Performance - YouTube. (URL: [Link])

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  • Dialkyl esters of 1,4' cyclohexane di-carboxylic acid and their use as plasticisers - Patent 2810982 - European Publication Server web service. (URL: [Link])

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  • US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google P
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  • Adhesive compositions including 1,4-cyclohexanedimethanol and methods of making the same - Patent US-12359106-B2 - PubChem. (URL: [Link])

  • Cycloaliphatic polyester based high solids polyurethane coatings: I. The effect of difunctional alcohols - ResearchGate. (URL: [Link])

  • Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging - MDPI. (URL: [Link])

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  • ADHESIVE COMPOSITIONS, ARTICLES INCORPORATING SAME AND METHODS OF MANUFACTURE - Patent 1631642 - EPO. (URL: [Link])

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Application Note: Real-Time Monitoring of Diallyl 1,4-Cyclohexanedicarboxylate Polymerization using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Monitoring Diallyl Ester Polymerization

Diallyl esters, such as Diallyl 1,4-Cyclohexanedicarboxylate (DACHCD), are a class of monomers known for their ability to form highly cross-linked, thermoset polymers with excellent thermal stability, chemical resistance, and electrical insulating properties. These characteristics make them valuable in the formulation of high-performance materials, including composites, coatings, and electronic components. The polymerization of diallyl monomers is complex, often involving a combination of chain growth, cyclization, and cross-linking reactions.[1] Understanding and controlling the kinetics of these processes are paramount to tailoring the final properties of the polymer. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive technique for real-time, in-situ monitoring of these intricate polymerization reactions, providing detailed molecular-level insights into the transformation from monomer to polymer.[2] This application note provides a comprehensive guide and detailed protocols for utilizing NMR spectroscopy to monitor the polymerization of DACHCD.

The Power of NMR in Polymer Chemistry: A Mechanistic Overview

NMR spectroscopy is a highly quantitative analytical technique that provides detailed information about molecular structure and dynamics.[3] Its application in polymer science is extensive, enabling the characterization of polymer composition, tacticity, branching, and chain length.[1] For monitoring polymerization reactions, NMR is particularly advantageous as it allows for the direct observation of changes in the chemical environment of atomic nuclei (typically ¹H and ¹³C) as the reaction progresses.[4]

The polymerization of DACHCD proceeds via the reaction of the allyl functional groups. By monitoring the disappearance of the vinyl proton signals of the monomer and the concurrent appearance of new signals corresponding to the saturated polymer backbone, one can directly quantify the extent of the reaction over time. This allows for the determination of key kinetic parameters such as the rate of polymerization and monomer conversion.[5] Furthermore, the high resolution of modern NMR spectrometers can often distinguish between different structural motifs within the polymer, such as linear chain growth and cyclic structures that are common in diallyl monomer polymerization.[6][7]

Experimental Workflow for In-Situ NMR Monitoring

The following diagram illustrates the general workflow for the in-situ NMR monitoring of DACHCD polymerization.

G cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis prep_monomer Diallyl 1,4-Cyclohexanedicarboxylate Monomer prep_mix Prepare Reaction Mixture in NMR Tube prep_monomer->prep_mix prep_initiator Radical Initiator (e.g., AIBN, BPO) prep_initiator->prep_mix prep_solvent Deuterated Solvent (e.g., CDCl3, Toluene-d8) prep_solvent->prep_mix nmr_spectrometer NMR Spectrometer (e.g., 400 MHz or higher) prep_mix->nmr_spectrometer Insert Sample nmr_setup Instrument Setup (Shimming, Locking, Tuning) nmr_spectrometer->nmr_setup nmr_acquisition Time-Resolved Data Acquisition (Automated ¹H NMR Spectra) nmr_setup->nmr_acquisition analysis_spectra Process NMR Spectra (Phasing, Baseline Correction) nmr_acquisition->analysis_spectra Acquired Data analysis_integration Integrate Key Signals (Vinyl vs. Aliphatic) analysis_spectra->analysis_integration analysis_kinetics Calculate Monomer Conversion and Polymerization Rate analysis_integration->analysis_kinetics analysis_structure Analyze Polymer Microstructure (Cyclization, Branching) analysis_kinetics->analysis_structure caption Figure 1. Experimental workflow for in-situ NMR monitoring.

Caption: Figure 1. Experimental workflow for in-situ NMR monitoring.

Detailed Protocols

Protocol 1: Sample Preparation for In-Situ ¹H NMR Monitoring

Objective: To prepare an NMR sample of Diallyl 1,4-Cyclohexanedicarboxylate with a radical initiator in a deuterated solvent suitable for in-situ monitoring of polymerization.

Materials:

  • Diallyl 1,4-Cyclohexanedicarboxylate (DACHCD) monomer (cis- and trans- mixture)[3]

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Toluene-d₈)

  • High-quality 5 mm NMR tubes

  • Internal standard (optional, e.g., Tetramethylsilane (TMS) or 1,3,5-trioxane)

  • Volumetric flasks and pipettes

  • Syringe and syringe filter

Procedure:

  • Prepare a stock solution of the initiator: Accurately weigh a suitable amount of the radical initiator and dissolve it in a known volume of the chosen deuterated solvent to create a stock solution of known concentration (e.g., 0.1 M AIBN in CDCl₃).

  • Prepare the monomer solution: In a separate volumetric flask, accurately weigh a known amount of DACHCD monomer.

  • Combine monomer and initiator: Add a precise volume of the initiator stock solution to the flask containing the monomer.

  • Add deuterated solvent: Add the deuterated solvent to the flask to reach the final desired volume and monomer concentration (e.g., 1 M DACHCD).

  • Add internal standard (optional): If an internal standard is to be used for precise quantification, add a known amount to the final solution.

  • Mix thoroughly: Gently swirl the flask until all components are fully dissolved.

  • Transfer to NMR tube: Using a syringe and syringe filter to remove any particulate matter, transfer approximately 0.6 mL of the final reaction mixture into a clean, dry NMR tube.

  • Seal the NMR tube: Securely cap the NMR tube. For reactions at elevated temperatures, consider using a flame-sealed NMR tube to prevent solvent evaporation.

  • Store appropriately: Keep the prepared NMR tube at a low temperature (e.g., in a refrigerator or on ice) to prevent premature initiation of polymerization before placing it in the NMR spectrometer.

Protocol 2: In-Situ ¹H NMR Data Acquisition

Objective: To acquire a series of ¹H NMR spectra over time to monitor the progress of the DACHCD polymerization.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better resolution)

  • Variable temperature unit

Procedure:

  • Instrument Setup:

    • Insert the prepared NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Tune and match the probe for the ¹H frequency.

  • Set Experimental Temperature:

    • Set the desired polymerization temperature using the variable temperature unit (e.g., 60-80 °C for AIBN initiation).

    • Allow the sample to equilibrate at the set temperature for a few minutes before starting data acquisition.

  • Acquisition Parameters:

    • Set up a series of ¹H NMR experiments to be acquired automatically at regular time intervals (e.g., every 5-10 minutes).

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time (at): ~2-3 seconds.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest to ensure quantitative results. A d1 of 10-15 seconds is a good starting point.

    • Number of Scans (ns): 4-8 scans are usually adequate to achieve a good signal-to-noise ratio.

  • Start Acquisition: Initiate the automated acquisition of the time-resolved spectra.

  • Monitor the Reaction: Continue acquiring spectra until the desired monomer conversion is reached or the reaction appears to have stopped (i.e., no further changes in the spectra are observed).

Data Analysis and Interpretation

The key to monitoring the polymerization of DACHCD lies in the distinct ¹H NMR signals of the monomer's allyl groups, which disappear as the polymer forms.

Expected ¹H NMR Spectral Changes

The following table summarizes the expected chemical shifts for the protons of DACHCD monomer and the corresponding changes upon polymerization.

ProtonsExpected Monomer δ (ppm)Expected Polymer δ (ppm)Rationale for Change
Vinyl (=CH₂) ~5.2-5.4DisappearsConsumption of the double bond during polymerization.
Vinyl (-CH=) ~5.9DisappearsConsumption of the double bond during polymerization.
Allylic (-O-CH₂-) ~4.6Shifts upfield to ~3.5-4.2The adjacent carbon becomes saturated, leading to a change in the electronic environment.
Cyclohexane (CH) ~2.5Broadens and may shift slightlyReduced mobility in the polymer backbone leads to signal broadening.
**Cyclohexane (CH₂) **~1.5-2.2BroadensReduced mobility in the polymer backbone leads to signal broadening.

Note: These are predicted chemical shifts based on similar structures like diallyl phthalate and dimethyl 1,4-cyclohexanedicarboxylate.[8][9] Actual values may vary.

Calculating Monomer Conversion

The percentage of monomer conversion at any given time (t) can be calculated by comparing the integral of a characteristic monomer signal (e.g., the vinyl protons) to its initial integral or to the integral of a signal that remains constant throughout the reaction (e.g., the cyclohexane ring protons, assuming they are well-resolved from the polymer signals).

Conversion (%) = [1 - (Integral of vinyl protons at time t / Initial integral of vinyl protons)] x 100

By plotting the monomer conversion as a function of time, the polymerization kinetics can be determined.

Visualizing the Polymerization Process

The following diagram illustrates the transformation of DACHCD monomer into a polymer structure, highlighting the key changes in the ¹H NMR spectrum.

G cluster_monomer Monomer: Diallyl 1,4-Cyclohexanedicarboxylate cluster_polymer Polymer: Poly(diallyl 1,4-cyclohexanedicarboxylate) monomer_structure Structure with Allyl Groups monomer_nmr ¹H NMR Spectrum: - Sharp vinyl signals (~5.2-5.9 ppm) - Sharp allylic signal (~4.6 ppm) monomer_structure->monomer_nmr polymer_structure Polymer Backbone (Linear and/or Cyclic Units) monomer_structure->polymer_structure Radical Polymerization (Initiator, Heat) polymer_nmr ¹H NMR Spectrum: - Disappearance of vinyl signals - Broadening of all signals - Upfield shift of allylic proton signals polymer_structure->polymer_nmr caption Figure 2. Monomer to polymer transformation and spectral changes.

Caption: Figure 2. Monomer to polymer transformation and spectral changes.

Conclusion

In-situ NMR spectroscopy is an invaluable tool for researchers, scientists, and drug development professionals working with polymerizable systems like Diallyl 1,4-Cyclohexanedicarboxylate. It provides a direct, quantitative, and non-invasive method to monitor polymerization kinetics and gain insights into the evolution of the polymer structure. The protocols and data analysis techniques outlined in this application note provide a robust framework for employing NMR to control and optimize the synthesis of polymers with desired properties, ultimately accelerating the development of new materials.

References

  • Jaszcz, K., & Łukaszczyk, J. (2011). Studies on hydrolytic degradation of poly(ester-anhydride)s based on oligosuccinate and aliphatic diacids.
  • Safaev, U., & Jalilov, A. (2019). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. E3S Web of Conferences, 97, 05027.
  • Takeuchi, D. (2013). Transition metal-catalyzed polymerization of polar allyl and diallyl monomers. MRS Bulletin, 38(3), 229-234.
  • Safaev, U., & Jalilov, A. (2019). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine.
  • Moszner, N., et al. (2020). Approaching new biomaterials: copolymerization characteristics of vinyl esters with norbornenes, allyl esters and allyl ethers. Macromolecular Chemistry and Physics, 221(22), 2000295.
  • Saeed, F., et al. (2019). Initiator‐fragment incorporation radical polymerization of diallyl phthalate: Kinetics, formation of hyperbranched polymer, and iridescent porous film thereof. Journal of Polymer Science Part A: Polymer Chemistry, 57(16), 1729-1738.
  • Farkas, V., et al. (2020). ¹H NMR spectra of diallyl disulfide monomer (a) and its homopolymer (b).
  • Safaev, U., & Jalilov, A. (2019). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. E3S Web of Conferences.
  • PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Diallyl 1,4-Cyclohexanedicarboxylate. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). Diallyl phthalate. Retrieved from [Link]

  • Matsumoto, A., et al. (1992). Preparation and properties of diallyl phthalate prepolymers. Journal of Applied Polymer Science, 44(1), 123-131.
  • G. Vogler B.V. (2020). Diallyl Phthalate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane- 1,4-dicarboxylate. Retrieved from [Link]

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Application Note: Real-Time Monitoring of the Cure of Diallyl 1,4-Cyclohexanedicarboxylate Resins using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diallyl 1,4-cyclohexanedicarboxylate is a versatile monomer capable of forming highly cross-linked thermosetting polymers. These resins are of growing interest in materials science due to their excellent thermal stability, mechanical properties, and chemical resistance, making them suitable for applications in advanced composites, coatings, and electronic materials. The performance of the final cured resin is critically dependent on the extent of the polymerization reaction, commonly referred to as the degree of cure. Incomplete curing can lead to suboptimal material properties, including reduced strength, lower glass transition temperature, and poor solvent resistance. Therefore, the ability to accurately monitor the curing process in real-time is paramount for quality control, process optimization, and fundamental research.

This application note provides a comprehensive guide to the use of Fourier-Transform Infrared (FT-IR) spectroscopy, specifically with an Attenuated Total Reflectance (ATR) accessory, for the in-situ analysis of the free-radical polymerization of diallyl 1,4-cyclohexanedicarboxylate resins. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and outline the methodology for quantitative analysis of the degree of conversion.

Scientific Principles

Synthesis and Structure of Diallyl 1,4-Cyclohexanedicarboxylate

Diallyl 1,4-cyclohexanedicarboxylate is typically synthesized via the esterification of 1,4-cyclohexanedicarboxylic acid with allyl alcohol. The resulting monomer possesses two reactive allyl groups, which are susceptible to free-radical polymerization.

cluster_reactants Reactants cluster_product Product 1,4-Cyclohexanedicarboxylic_Acid 1,4-Cyclohexanedicarboxylic Acid Diallyl_1,4-Cyclohexanedicarboxylate Diallyl 1,4-Cyclohexanedicarboxylate 1,4-Cyclohexanedicarboxylic_Acid->Diallyl_1,4-Cyclohexanedicarboxylate Esterification Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->Diallyl_1,4-Cyclohexanedicarboxylate Esterification

Caption: Synthesis of Diallyl 1,4-Cyclohexanedicarboxylate.

Free-Radical Polymerization

The curing of diallyl 1,4-cyclohexanedicarboxylate is initiated by the thermal decomposition of a free-radical initiator, such as benzoyl peroxide. The resulting radicals attack the carbon-carbon double bonds of the allyl groups, initiating a chain reaction that leads to the formation of a highly cross-linked polymer network. A key feature of diallyl monomer polymerization is the potential for cyclopolymerization, which can influence the final network structure and properties.

Initiator Initiator (e.g., Benzoyl Peroxide) Radical Free Radical Initiator->Radical Thermal Decomposition Monomer Diallyl 1,4-Cyclohexanedicarboxylate Monomer Radical->Monomer Initiation Initiated_Monomer Initiated Monomer Radical Monomer->Initiated_Monomer Growing_Polymer_Chain Growing Polymer Chain Initiated_Monomer->Growing_Polymer_Chain Propagation Cross-linked_Polymer Cured Resin Network Growing_Polymer_Chain->Cross-linked_Polymer Cross-linking

Caption: Free-Radical Polymerization of Diallyl Monomer.

Monitoring Cure with FT-IR Spectroscopy

FT-IR spectroscopy is a powerful technique for monitoring chemical reactions by detecting changes in the vibrational frequencies of functional groups. During the curing of diallyl 1,4-cyclohexanedicarboxylate, the concentration of allyl C=C double bonds decreases as they are consumed in the polymerization reaction. This consumption can be quantitatively monitored by observing the decrease in the intensity of characteristic infrared absorption bands of the allyl group.

Experimental Protocol

This protocol outlines the use of an ATR-FTIR spectrometer to monitor the thermal curing of a diallyl 1,4-cyclohexanedicarboxylate resin formulated with benzoyl peroxide as the initiator.

Materials and Equipment
  • Diallyl 1,4-cyclohexanedicarboxylate monomer (cis- and trans- mixture)

  • Benzoyl peroxide (BPO), initiator

  • FT-IR spectrometer equipped with a heated ATR accessory (e.g., diamond crystal)

  • Small glass vial or beaker for mixing

  • Stirring rod or magnetic stirrer

  • Balance (accurate to 0.1 mg)

  • Spatula

  • Disposable pipette

Resin Formulation
  • Weigh the desired amount of diallyl 1,4-cyclohexanedicarboxylate monomer into a clean, dry glass vial.

  • Add the desired weight percentage of benzoyl peroxide initiator to the monomer. A typical starting concentration is 1-3 wt%.

  • Gently stir the mixture at room temperature until the benzoyl peroxide is fully dissolved and the solution is homogeneous. This should be done in a fume hood, and appropriate personal protective equipment (PPE) should be worn.

ATR-FT-IR Measurement Procedure
  • Instrument Setup:

    • Ensure the FT-IR spectrometer and the heated ATR accessory are powered on and have reached thermal equilibrium.

    • Set the desired curing temperature on the ATR heating controller. A typical starting point for BPO-initiated curing is in the range of 80-120°C.

    • Configure the FT-IR software for time-resolved data acquisition (kinetic mode). Set the spectral resolution to 4 cm⁻¹ and collect spectra at regular intervals (e.g., every 30-60 seconds). A typical spectral range is 4000-650 cm⁻¹.

  • Background Spectrum:

    • With the clean, empty ATR crystal at the set curing temperature, collect a background spectrum. This is crucial to correct for atmospheric and instrumental interferences.

  • Sample Application and Data Acquisition:

    • Using a disposable pipette, apply a small drop of the prepared uncured resin mixture onto the center of the heated ATR crystal, ensuring complete coverage of the crystal surface.

    • Immediately initiate the time-resolved data acquisition in the FT-IR software.

    • Continue collecting spectra for the desired curing time, or until the spectral changes indicate that the reaction has reached completion (i.e., the peaks of interest are no longer changing in intensity).

  • Post-Measurement:

    • Once the experiment is complete, carefully clean the ATR crystal according to the manufacturer's instructions. Cured thermoset resins can be difficult to remove, so cleaning should be performed promptly.

Data Analysis and Interpretation

The primary objective of the FT-IR analysis is to determine the degree of conversion of the allyl groups as a function of time. This is achieved by monitoring the decrease in the intensity of a characteristic absorption band of the allyl group and normalizing it against an internal standard peak that does not change during the reaction.

FT-IR Peak Assignments

The following table summarizes the key FT-IR absorption bands for diallyl 1,4-cyclohexanedicarboxylate before and after curing.

Wavenumber (cm⁻¹)AssignmentChange During Curing
~3090=C-H stretching of the allyl groupDecreases
~1720C=O stretching of the ester groupRemains constant
~1645C=C stretching of the allyl groupDecreases
~1424CH₂ scissoring of the allyl groupDecreases
~1170C-O stretching of the ester groupRemains constant
~990 and ~920=C-H out-of-plane bending of the allyl groupDecreases

Note: The exact peak positions may vary slightly depending on the specific instrument and sampling conditions.

Selection of Analytical and Internal Standard Peaks

For quantitative analysis, it is essential to select an analytical peak that is sensitive to the curing reaction and an internal standard peak that is unaffected by the polymerization process.

  • Analytical Peak: The C=C stretching vibration of the allyl group at approximately 1645 cm⁻¹ is a suitable choice as it directly represents the concentration of unreacted double bonds.

  • Internal Standard Peak: The C=O stretching vibration of the ester group at approximately 1720 cm⁻¹ is an excellent internal standard as the ester linkages are not involved in the polymerization reaction and its concentration remains constant throughout the cure.

Calculation of the Degree of Conversion

The degree of conversion (DC) at any given time (t) can be calculated using the following formula:

DC(t) (%) = [1 - ( (A_allyl(t) / A_ester(t)) / (A_allyl(0) / A_ester(0)) )] * 100

Where:

  • A_allyl(t) is the absorbance of the allyl C=C peak at time t.

  • A_ester(t) is the absorbance of the ester C=O peak at time t.

  • A_allyl(0) is the initial absorbance of the allyl C=C peak (in the uncured resin).

  • A_ester(0) is the initial absorbance of the ester C=O peak (in the uncured resin).

The absorbances can be determined from the peak heights or peak areas in the collected FT-IR spectra.

Troubleshooting and Best Practices

  • Baseline Correction: Ensure proper baseline correction is applied to the spectra before calculating peak absorbances to obtain accurate results.

  • Sample Homogeneity: Thoroughly mix the monomer and initiator to ensure a uniform reaction.

  • Consistent Sample Size: While the use of an internal standard minimizes the effect of sample thickness, applying a consistent amount of resin for each experiment is good practice.

  • Temperature Control: Precise temperature control is crucial as the rate of polymerization is highly temperature-dependent.

  • Inert Atmosphere: For some applications, it may be necessary to perform the curing under an inert atmosphere (e.g., nitrogen) to prevent inhibition of the radical polymerization by oxygen.

Conclusion

ATR-FT-IR spectroscopy is a robust and reliable method for the real-time, in-situ monitoring of the curing of diallyl 1,4-cyclohexanedicarboxylate resins. This technique provides valuable kinetic information, allowing for the precise determination of the degree of conversion. The detailed protocol and data analysis methodology presented in this application note serve as a valuable resource for researchers and professionals working on the development, optimization, and quality control of these advanced thermosetting materials.

References

  • Supporting Information for a relevant publication. The Royal Society of Chemistry.
  • National Institute of Standards and Technology. (2023). NIST Chemistry WebBook. Retrieved from [Link][1][2]

  • PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester. Retrieved from [Link][3][4]

  • Stawarczyk, B., et al. (2011). A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins. Materials, 4(4), 784-796.[5]

  • Ferracane, J. L. (2017). A critical review of the relationship between the degree of conversion and the mechanical properties of dental composites. Dental Materials, 33(5), e223-e233.[6]

  • Pinto, S. C. S., et al. (2013). Degree of Conversion of Polymer-matrix Composite assessed by FTIR Analysis. The Journal of Contemporary Dental Practice, 14(1), 76-79.[7]

  • ResearchGate. (n.d.). ATR FT-IR spectra recorded during curing of the formulation Dimet25 at 80 8C. Retrieved from [Link][8]

  • PIKE Technologies. (n.d.). Analysis of Cured Epoxy Adhesives by ATR / FTIR. Retrieved from [Link][9]

  • Shen, Y. (2018). Thermal Stability Studies of Benzoyl Peroxide Systems [Doctoral dissertation, Texas A&M University]. OAKTrust.[10]

  • de Oliveira, L. F. C., et al. (2021). Relation between the Epoxy Resin Curing and the Mechanical Properties of the Composite Reinforced with Aramid/Glass. Materials Research, 24(6).[11]

  • ResearchGate. (n.d.). FTIR spectra of the reaction mixture containing ERL-4221 and MHHPA.... Retrieved from [Link][12]

  • PubChem. (n.d.). Diethyl 1,4-cyclohexanedicarboxylate. Retrieved from [Link][13]

  • ResearchGate. (n.d.). Photochemical and thermal transformations of some diallyl-1-benzoylcyclopropanes. Retrieved from [Link][14]

  • MDPI. (2023). Thermal and Mechanical Performance of Maleic Anhidride/Benzoyl Peroxide-Modified PLA/PCL Biocomposites. Retrieved from [Link][15]

  • PubChem. (n.d.). 1,2-Cyclohexanedicarboxylic acid, 1,2-di-2-propen-1-yl ester. Retrieved from [Link][16]

  • SpectraBase. (n.d.). 1,2-Cyclohexanedicarboxylic acid - Optional[FTIR] - Spectrum. Retrieved from [Link][17]

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Introduction: The Significance of Thermal Analysis for Poly(diallyl 1,4-cyclohexanedicarboxylate)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the thermal characterization of Poly(diallyl 1,4-cyclohexanedicarboxylate) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Poly(diallyl 1,4-cyclohexanedicarboxylate) is a thermosetting polymer belonging to the diallyl ester family. Like its well-known analog, diallyl phthalate (DAP), this polymer is anticipated to form a highly cross-linked, three-dimensional network upon curing.[1][2][3] This structure imparts desirable properties such as high thermal stability, robust mechanical strength, and excellent electrical insulation.[3][4][5] The incorporation of the 1,4-cyclohexanedicarboxylate moiety, a cyclic aliphatic ring, into the polymer backbone is expected to enhance rigidity and further elevate the material's thermal performance, particularly its glass transition temperature (Tg).[6][7][8]

For researchers and engineers working with this polymer, a thorough understanding of its thermal behavior is paramount. Thermal analysis techniques are indispensable for determining its processing window, curing characteristics, and operational limits.[9][10] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most powerful and commonly employed techniques for this purpose.[2][11] This guide provides a detailed examination of these methods, offering both the theoretical basis and practical, step-by-step protocols for the comprehensive characterization of poly(diallyl 1,4-cyclohexanedicarboxylate).

Part 1: Thermogravimetric Analysis (TGA) - Assessing Thermal Stability

Core Principles of TGA

Thermogravimetric Analysis (TGA) is a fundamental technique that measures the change in a material's mass as a function of temperature or time in a controlled atmosphere.[12][13] The output, a thermogram, plots mass percentage against temperature, providing critical data on thermal stability, decomposition kinetics, and material composition.[13][14][15] For poly(diallyl 1,4-cyclohexanedicarboxylate), TGA is essential for identifying the onset temperature of degradation, a key parameter for defining its maximum service temperature. The analysis can be conducted in an inert atmosphere (e.g., nitrogen) to study pyrolytic decomposition or in an oxidative atmosphere (e.g., air or oxygen) to assess thermo-oxidative stability.[13][16]

Expected TGA Profile and Mechanistic Insights

Aliphatic polyesters typically begin to degrade at temperatures around 275°C via random scission of the ester linkages.[17] The thermal degradation of more complex polyesters is a multifaceted process involving multiple reactions that produce volatile compounds.[16] For poly(diallyl 1,4-cyclohexanedicarboxylate), we can anticipate a single primary degradation step in an inert atmosphere. The derivative of the TGA curve (DTG) is crucial for identifying the temperature of the maximum rate of decomposition.

TGA Experimental Workflow Diagram

TGA_Workflow cluster_prep Preparation & Calibration cluster_exp Experimental Run cluster_analysis Data Analysis Calibrate Instrument Calibration (Weight & Temperature) SamplePrep Sample Preparation (5-10 mg in TGA pan) Calibrate->SamplePrep Load Load Sample into Furnace SamplePrep->Load Purge Set Gas Atmosphere (Nitrogen or Air @ 20-50 mL/min) Load->Purge Program Program Method (e.g., 30°C to 800°C @ 10°C/min) Purge->Program Run Initiate Heating Program Program->Run Plot Plot Mass (%) vs. Temperature (°C) Run->Plot Derivative Calculate Derivative Curve (DTG) Plot->Derivative Determine Determine Key Parameters: - Onset Temperature (Td) - Peak Decomposition Temp (Tpeak) - Residual Mass (%) Derivative->Determine

Caption: A typical experimental workflow for TGA.

Detailed Protocol for TGA Analysis (Based on ASTM E1131)

This protocol provides a standardized method for determining the compositional analysis and thermal stability of polymers.[12][14][18]

I. Instrument Calibration:

  • Perform a weight calibration using certified calibration weights as per the instrument manufacturer's guidelines.

  • Conduct a temperature calibration using certified magnetic standards (e.g., Curie point standards) or melting point standards (e.g., indium, tin, zinc) to ensure accurate temperature measurement across the desired range.

II. Sample Preparation:

  • Ensure the poly(diallyl 1,4-cyclohexanedicarboxylate) sample is representative of the material to be tested.

  • Accurately weigh 5 to 10 mg of the sample into a clean, tared TGA crucible (ceramic or platinum is recommended). Record the initial sample mass precisely.

III. Experimental Procedure:

  • Place the sample crucible into the TGA autosampler or manually load it onto the balance mechanism.

  • Close the furnace and begin purging with the selected gas (high purity nitrogen for pyrolysis or dry air for oxidative stability) at a constant flow rate, typically 20-50 mL/min.[13] Allow the system to stabilize.

  • Set the thermal method parameters. A typical screening method involves heating the sample from ambient temperature (e.g., 30°C) to 800°C at a constant heating rate of 10°C/min.[15]

  • Initiate the experiment. The instrument will continuously monitor and record the sample's mass as a function of temperature.

IV. Data Analysis:

  • Plot the resulting data as percent mass loss versus temperature.

  • Determine the onset temperature of decomposition (T_onset), often defined by the intersection of the baseline tangent with the tangent of the steepest mass-loss step.

  • Calculate the first derivative of the mass loss curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

  • Record the residual mass at the end of the experiment.

ParameterTypical Value/RangeRationale & Significance
Sample Mass 5–10 mgEnsures uniform heat transfer while providing a detectable mass change.
Heating Rate 10–20 °C/minA rate of 10°C/min is standard for good resolution. Faster rates can shift decomposition to higher temperatures.
Atmosphere Nitrogen (Inert)Reveals the inherent thermal stability of the polymer backbone without oxidative effects.
Atmosphere Air (Oxidative)Simulates real-world conditions and determines thermo-oxidative stability, which is often lower than pyrolytic stability.
Temperature Range 30–800 °CCovers the full range from initial stability through complete decomposition for most organic polymers.

Part 2: Differential Scanning Calorimetry (DSC) - Characterizing Transitions and Cure

Core Principles of DSC

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[19][20] It is used to detect and quantify thermal transitions such as the glass transition (Tg), melting (Tm), and crystallization (Tc).[21][22] For thermosetting polymers like poly(diallyl 1,4-cyclohexanedicarboxylate), DSC is exceptionally valuable for monitoring the exothermic curing reaction and for determining the Tg of the final cured material, which is a critical indicator of its cross-link density and mechanical performance.[2][9][10]

Expected DSC Profile
  • Uncured/Partially Cured Sample (First Heat): A broad exothermic peak will be observed, corresponding to the heat released during the cross-linking (curing) reaction. The area under this peak represents the enthalpy of cure. A small step change, indicating the Tg of the uncured resin, may be visible at a lower temperature.

  • Cured Sample (Second Heat): After the initial heating and curing cycle, a subsequent heating scan will reveal a distinct step change in the heat flow curve. This is the glass transition temperature (Tg) of the fully cured thermoset. As thermosets are amorphous, no melting peak is expected.[1][9] The rigidity of the cyclohexylene units is expected to result in a relatively high Tg.[8]

DSC Experimental Workflow Diagram

DSC_Workflow cluster_prep Preparation & Calibration cluster_exp Experimental Run (Heat-Cool-Heat) cluster_analysis Data Analysis Calibrate Instrument Calibration (Temp & Enthalpy w/ Indium) SamplePrep Sample Preparation (5-10 mg in sealed Al pan) Calibrate->SamplePrep Load Load Sample & Reference Pans SamplePrep->Load FirstHeat 1. First Heat (e.g., -20°C to 250°C @ 10°C/min) Observe cure exotherm Load->FirstHeat Cool 2. Controlled Cool (e.g., 250°C to -20°C @ 10°C/min) FirstHeat->Cool SecondHeat 3. Second Heat (e.g., -20°C to 250°C @ 10°C/min) Determine Tg Cool->SecondHeat Plot Plot Heat Flow (W/g) vs. Temp (°C) SecondHeat->Plot AnalyzeFirst Analyze 1st Heat: - Integrate cure exotherm (J/g) Plot->AnalyzeFirst AnalyzeSecond Analyze 2nd Heat: - Determine Tg (midpoint of step) Plot->AnalyzeSecond

Caption: A standard heat-cool-heat workflow for DSC.

Detailed Protocol for DSC Analysis (Based on ASTM D3418)

This protocol is a standard method for determining the transition temperatures of polymers.[19][21][23]

I. Instrument Calibration:

  • Calibrate the instrument for temperature and enthalpy using a high-purity indium standard. The onset of melting for indium (156.6°C) and its heat of fusion (28.45 J/g) are well-defined calibration points.

II. Sample Preparation:

  • Accurately weigh 5 to 10 mg of the poly(diallyl 1,4-cyclohexanedicarboxylate) sample into a lightweight aluminum DSC pan.

  • Hermetically seal the pan using a sample press. This prevents any loss of volatiles during the experiment.

  • Prepare an empty, sealed aluminum pan to serve as the reference.

III. Experimental Procedure:

  • Place the sample pan and the reference pan into the DSC cell.

  • Close the cell and purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Equilibrate the cell at a low starting temperature (e.g., -20°C).

  • First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected curing range (e.g., 250°C). This scan will capture the curing exotherm if the sample is not fully cured.

  • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature. This creates a uniform thermal history.

  • Second Heating Scan: Heat the sample again at the same rate (10°C/min) through the same temperature range. This scan is used to determine the glass transition temperature (Tg) of the cured material.

IV. Data Analysis:

  • Plot the heat flow (W/g) versus temperature for all segments of the experiment.

  • From the first heating scan, integrate the area of the exothermic peak to determine the heat of cure (ΔH_cure) in J/g.

  • From the second heating scan, analyze the step change in the heat flow curve to determine the Tg. This is typically reported as the midpoint temperature of the transition.

ParameterTypical Value/RangeRationale & Significance
Sample Mass 5–10 mgProvides a good signal-to-noise ratio without creating significant thermal gradients within the sample.
Heating/Cooling Rate 10 °C/minA standard rate that balances sensitivity and resolution. ASTM D3418 also allows for 20°C/min.[19][21]
Atmosphere Nitrogen (Inert)Prevents oxidative side reactions, ensuring that the observed thermal events are solely due to the material's transitions and reactions.
Temperature Range -20 °C to 250 °CThis range should be broad enough to capture the Tg of the uncured resin, the entire cure exotherm, and the final Tg of the cured polymer.
Pan Type Sealed AluminumPrevents loss of any unreacted monomer or volatiles, ensuring accurate enthalpy measurements.

Summary of Expected Thermal Properties

PropertyAnalytical MethodExpected ResultSignificance
Onset of Decomposition (T_onset) TGA (in Nitrogen)> 300 °CDefines the upper limit of the material's thermal stability before significant degradation begins.
Cure Exotherm DSC (First Heat)Broad peak between 100–200 °CCharacterizes the curing reaction, essential for defining processing (molding) cycles.
Glass Transition Temp. (Tg) DSC (Second Heat)> 150 °CIndicates the temperature at which the rigid, glassy polymer transitions to a softer, rubbery state. A high Tg is indicative of a high degree of cross-linking and good high-temperature performance.[8][24]

Conclusion

The combined application of TGA and DSC provides a comprehensive thermal profile of poly(diallyl 1,4-cyclohexanedicarboxylate). TGA precisely defines its thermal and thermo-oxidative stability, while DSC elucidates its curing behavior and the glass transition temperature of the final cross-linked network. Following standardized protocols, such as those derived from ASTM methods, ensures that the data generated is accurate, reproducible, and comparable. These insights are fundamental for quality control, material development, and predicting the performance of this thermoset polymer in demanding applications.

References

  • ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021.

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  • Garozzo, D., Giuffrida, M., & Montaudo, G. Primary thermal decomposition processes in aliphatic polyesters investigated by chemical ionization mass spectrometry. ACS Publications.

  • Characterization of Thermosetting Resins and Polymers. OUCI.

  • A review on thermal decomposition and combustion of thermoplastic polyesters. ResearchGate.

  • ASTM E1131 - TGA Analysis Testing Services. Polymer Solutions.

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020.

  • Thermal and Mechanical Performances of Diallyl Phthalate/Clay Nanocomposites. ResearchGate.

  • Diallyl Phthalate (DAP). MakeItFrom.com.

  • What Is Diallyl Phthalate?. SLT.

  • Thermal Degradation of Polymer Composites Based on Unsaturated-Polyester-Resin- and Vinyl-Ester-Resin- Filled Kraft Lignin. ResearchGate.

  • Overview of materials for Diallyl Phthalate (DAP) Molding Compound, Short Glass Fiber Filled. LookPolymers.

  • Characterizing Diallyl Succinate Polymers: A Comparative Guide Using GPC and DSC. Benchchem.

  • Diallyl Phthalate (DAP) for Plastic & Rubber. GreenChem Industries.

  • Application of amorphous classification system and glass forming ability. Chalmers University of Technology.

  • Fredi, G. et al. Synthesis and properties of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s with different glycolic subunits. University of Bologna.

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.

  • Gigli, M. et al. Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. MDPI.

  • Soccio, M. et al. Poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate): Influence of stereochemistry of 1,4-cyclohexylene units on the thermal properties. ResearchGate.

  • Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. ResearchGate.

  • TGA and DSC Analysis of the Polyesters. ResearchGate.

  • Effect of 1,4-cyclohexylene units on thermal properties of poly(1,4-cyclohexylenedimethylene adipate) and similar aliphatic polyesters. ResearchGate.

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Troubleshooting & Optimization

Technical Support Center: Controlled Polymerization of Diallyl 1,4-Cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of Diallyl 1,4-Cyclohexanedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve controlled polymerization and prevent premature gelation in your experiments.

Introduction to Diallyl 1,4-Cyclohexanedicarboxylate Polymerization

Diallyl 1,4-cyclohexanedicarboxylate is a unique monomer with two allyl functional groups, making it suitable for creating cross-linked polymers with high thermal and chemical resistance. These polymers find applications in various fields, including the development of advanced materials and drug delivery systems. The polymerization typically proceeds via a free-radical mechanism. However, the presence of two reactive allyl groups presents a significant challenge: the propensity for premature gelation. This guide will equip you with the knowledge and protocols to control this process effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What is premature gelation and why is it a problem in Diallyl 1,4-Cyclohexanedicarboxylate polymerization?

Premature gelation is the formation of an insoluble, cross-linked polymer network, or gel, before the desired degree of polymerization or conversion is reached. In the context of diallyl 1,4-cyclohexanedicarboxylate polymerization, this is a common issue due to the bifunctional nature of the monomer. Each monomer unit contains two allyl groups, both of which can participate in the polymerization process.

The polymerization of diallyl monomers proceeds via a cyclolinear mechanism, where the growing polymer chain can either propagate linearly or form cyclic structures.[1] However, as the polymer chains grow, the pendant allyl groups can react with other growing chains, leading to the formation of a three-dimensional network. This transition from a soluble, viscous liquid to an insoluble gel is known as the gel point.[2][3] Premature gelation is problematic as it can lead to:

  • Loss of processability: The solidified gel can no longer be molded, cast, or further processed.

  • Inhomogeneous material: The resulting polymer may have inconsistent properties throughout.

  • Reactor fouling: The gel can adhere to the reactor walls, making it difficult to clean.

The primary cause of premature gelation is an uncontrolled polymerization rate, which can be influenced by several factors that we will explore in the following sections.

Diagram: From Monomer to Cross-linked Network

G cluster_0 Initiation & Propagation cluster_1 Cross-linking cluster_2 Premature Gelation Monomer Monomer Radical Radical Chain Monomer->Radical Initiator Cross-linked\nNetwork Cross-linked Network Radical->Cross-linked\nNetwork Pendant Allyl Group Reaction Insoluble Gel Insoluble Gel Cross-linked\nNetwork->Insoluble Gel

Caption: The progression from monomer to a cross-linked network, leading to premature gelation.

FAQ 2: How can I effectively control the polymerization to prevent premature gelation?

Controlling the polymerization of diallyl 1,4-cyclohexanedicarboxylate hinges on carefully managing the reaction kinetics. The key is to favor the formation of a soluble prepolymer before significant cross-linking occurs. This can be achieved by manipulating three critical factors: the use of inhibitors, precise temperature control, and maintaining an inert atmosphere.

2.1 The Critical Role of Inhibitors

Polymerization inhibitors are chemical compounds that react with and deactivate free radicals, thereby preventing or delaying the onset of polymerization.[4] For diallyl monomers, inhibitors are crucial for both storage and controlled polymerization.[5]

  • Mechanism of Action: Inhibitors like hydroquinone (HQ) and its derivatives function by scavenging the initial free radicals generated by the initiator or by thermal processes. This introduces an induction period during which polymerization is suppressed, allowing for better control once the reaction begins.[6][7]

  • Choosing the Right Inhibitor: The choice of inhibitor and its concentration are critical. Too little inhibitor will be consumed quickly, leading to rapid, uncontrolled polymerization. Too much inhibitor can significantly slow down the reaction or prevent it from reaching the desired conversion.

Table 1: Common Inhibitors for Diallyl Monomer Polymerization

InhibitorRecommended Concentration (ppm)Mechanism of Action
Hydroquinone (HQ)50 - 250Free radical scavenger.[6]
p-Methoxyphenol (MEHQ)50 - 200Effective in the presence of oxygen.
Benzoquinone (BQ)100 - 500Reacts with growing polymer chains.
Phenothiazine (PTZ)100 - 300Effective at higher temperatures.

2.2 Precise Temperature Control

Temperature has a profound effect on the rate of polymerization. Higher temperatures increase the rate of initiator decomposition, leading to a higher concentration of free radicals and a faster polymerization rate. This, in turn, can accelerate the onset of gelation. For diallyl phthalate, a related monomer, the conversion before gelation increases with temperature.[8]

  • Recommended Temperature Profile: A lower initial temperature is generally recommended to allow for a controlled initiation phase and the formation of a soluble prepolymer. The temperature can then be gradually increased to drive the reaction to completion. The optimal temperature profile will depend on the specific initiator used and the desired molecular weight of the prepolymer. For the related poly(1,4-cyclohexanedimethylene-1,4-cyclohexanedicarboxylate), polymerization temperatures are carefully controlled to manage isomerization and achieve high molecular weight.[6][8]

Diagram: Temperature's Influence on Gelation

G Temp Temperature Initiator Initiator Decomposition Rate Temp->Initiator Increases Radicals Free Radical Concentration Initiator->Radicals Increases PolyRate Polymerization Rate Radicals->PolyRate Increases GelTime Time to Gelation PolyRate->GelTime Decreases

Caption: The relationship between temperature, initiator decomposition, and the time to gelation.

2.3 Maintaining an Inert Atmosphere

Oxygen can have a dual and complex role in free-radical polymerization. At low concentrations, it can act as an inhibitor by reacting with growing polymer chains to form less reactive peroxy radicals.[9][10] However, at elevated temperatures, these peroxy radicals can decompose and re-initiate polymerization, leading to a loss of control. Furthermore, the presence of oxygen can lead to undesirable side reactions and affect the properties of the final polymer.

  • Best Practice: To ensure reproducible and controlled polymerization, it is highly recommended to conduct the reaction under an inert atmosphere, such as nitrogen or argon. This is a common practice in the synthesis of polyesters to prevent oxidative side reactions.[11] This can be achieved by purging the reaction vessel with the inert gas before adding the reagents and maintaining a positive pressure of the gas throughout the polymerization.

FAQ 3: My polymerization still resulted in premature gelation. What could have gone wrong?

Even with careful control, premature gelation can sometimes occur. The following troubleshooting guide can help you identify the potential cause:

Diagram: Troubleshooting Premature Gelation

G Start Premature Gelation Occurred Inhibitor Inhibitor Concentration? Start->Inhibitor Temp Reaction Temperature? Inhibitor->Temp Correct LowInhibitor Too Low: Rapid Polymerization Inhibitor->LowInhibitor Low Atmosphere Inert Atmosphere? Temp->Atmosphere Correct HighTemp Too High: Increased Reaction Rate Temp->HighTemp High Monomer Monomer Purity? Atmosphere->Monomer Yes Oxygen Oxygen Contamination: Uncontrolled Initiation Atmosphere->Oxygen No ImpureMonomer Impurities Acting as Initiators Monomer->ImpureMonomer Low

Caption: A troubleshooting flowchart to diagnose the cause of premature gelation.

FAQ 4: How should I properly store Diallyl 1,4-Cyclohexanedicarboxylate to prevent spontaneous polymerization?

Proper storage of diallyl 1,4-cyclohexanedicarboxylate is crucial to maintain its quality and prevent unwanted polymerization. Spontaneous polymerization can occur over time, especially when exposed to heat, light, or contaminants.

  • Recommended Storage Conditions:

    • Temperature: Store in a cool, dark place, ideally refrigerated between 2-8°C.[12]

    • Inhibitor: Ensure the monomer is stored with an appropriate inhibitor, as specified by the manufacturer.

    • Atmosphere: Store under an inert atmosphere if possible, or in a tightly sealed container to minimize contact with air.

    • Light: Protect from direct sunlight and other sources of UV radiation.

Always refer to the manufacturer's safety data sheet (SDS) for specific storage and handling instructions.

Experimental Protocols

Protocol 1: Controlled Polymerization of Diallyl 1,4-Cyclohexanedicarboxylate to a Soluble Prepolymer

Objective: To synthesize a soluble prepolymer of diallyl 1,4-cyclohexanedicarboxylate with minimal cross-linking.

Materials:

  • Diallyl 1,4-cyclohexanedicarboxylate (cis- and trans- mixture), inhibited[13][14]

  • Free-radical initiator (e.g., benzoyl peroxide, AIBN)

  • Inhibitor (e.g., hydroquinone)

  • Solvent (e.g., toluene, xylenes)

  • Nitrogen or Argon gas

  • Reaction vessel with a stirrer, condenser, thermometer, and nitrogen inlet/outlet

Procedure:

  • Monomer Purification (Optional but Recommended): If the monomer contains a high concentration of inhibitor that may interfere with the polymerization, it can be removed by washing with an aqueous alkaline solution followed by drying.

  • Reaction Setup: Assemble the reaction vessel and purge with nitrogen or argon for at least 30 minutes to create an inert atmosphere.

  • Charging the Reactor: Under a positive pressure of inert gas, add the desired amount of diallyl 1,4-cyclohexanedicarboxylate and solvent to the reaction vessel.

  • Inhibitor Addition: If necessary, add a controlled amount of inhibitor to the reaction mixture.

  • Initiator Addition: Dissolve the initiator in a small amount of solvent and add it to the reaction mixture.

  • Polymerization:

    • Begin stirring and slowly heat the reaction mixture to the desired temperature (e.g., 60-80°C).

    • Monitor the reaction progress by periodically taking samples and analyzing for viscosity or conversion. A significant increase in viscosity indicates the progression of polymerization.

    • The goal is to stop the reaction before the gel point is reached. The gel point is characterized by a sudden and dramatic increase in viscosity, where the solution no longer flows.[2]

  • Reaction Termination: Once the desired viscosity or conversion is achieved, cool the reaction mixture rapidly to quench the polymerization.

  • Prepolymer Isolation: The soluble prepolymer can be isolated by precipitation in a non-solvent (e.g., methanol) and then dried under vacuum.

Protocol 2: Analysis of Gel Content (Based on ASTM D2765)

Objective: To quantify the amount of insoluble, cross-linked polymer (gel) in a sample.[1][5][15][16][17]

Materials:

  • Polymer sample

  • Solvent (e.g., xylenes, decahydronaphthalene)

  • Extraction apparatus (e.g., Soxhlet extractor)

  • Wire mesh cage (120-mesh)

  • Analytical balance

  • Drying oven

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried polymer sample (W₁).

  • Extraction:

    • Place the sample in the wire mesh cage and place the cage in the extraction apparatus.

    • Add the solvent to the extraction flask and heat to boiling.

    • Allow the solvent to reflux and extract the soluble portion of the polymer for a specified period (typically 12-24 hours).

  • Drying:

    • After extraction, carefully remove the wire mesh cage containing the insoluble gel.

    • Dry the gel to a constant weight in a vacuum oven at a temperature below the polymer's degradation temperature.

  • Weighing: Accurately weigh the dried, insoluble gel (W₂).

  • Calculation: Calculate the gel content as a percentage:

    Gel Content (%) = (W₂ / W₁) x 100

References

  • ASTM D2765-20, Standard Test Methods for Determining Gel Content and Swell Ratio of Crosslinked Ethylene Plastics, ASTM International, West Conshohocken, PA, 2020, [Link]

  • Butler, G. B. (2005). Cyclopolymerization and Cyclocopolymerization. In Handbook of Polymer Synthesis (pp. 423-516). CRC Press.
  • Determination of Gel Content of Crosslinked Polyethylene (PEX) Pipes and Tubing. (n.d.). Retrieved from [Link]

  • ITA Labs. (n.d.). Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Gel point. In Wikipedia. [Link]

  • Winter, H. H. (2003). Gel Point. In Rheology of Polymeric Systems (pp. 1-13). Springer.
  • DSpace@MIT. (n.d.). Synthesis, Characterization, and Theory of Polymer Gels to Elucidate Topology-Property Relationships. Retrieved from [Link]

  • Google Patents. (n.d.). US6828410B2 - Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from....
  • Chemsrc. (n.d.). Diallyl 1,4-cyclohexanedicarboxylate | CAS#:20306-22-3. Retrieved from [Link]

  • Oiwa, M., & Matsumoto, A. (1972). Preparation and properties of diallyl phthalate prepolymers. Journal of Polymer Science Part A-1: Polymer Chemistry, 10(5), 1365-1376.
  • Matsumoto, A., et al. (1989). Studies of the polymerization of diallyl compounds. XLI. Discussion of substantially identical gel points among three isomeric diallyl phthalates. Journal of Polymer Science Part A: Polymer Chemistry, 27(11), 3679-3687.
  • Soccio, M., et al. (2017). Solid-state polymerization process for the preparation of poly(cyclohexane-1,4-dimethylene cyclohexane-1,4-dicarboxylate) polymers with high melting temperature and crystallinity. Polymer Engineering & Science, 57(11), 1185-1193.
  • Ligon, S. C., et al. (2014). Strategies to reduce oxygen inhibition in photoinduced polymerization. Chemical reviews, 114(1), 557-589.
  • RadTech. (n.d.). An Overview of Oxygen Inhibition in Photocuring. Retrieved from [Link]

  • Polymer Innovation Blog. (2014, May 12). Thermoset Characterization Part 5: Calculation of Gel Point. Retrieved from [Link]

  • AUB ScholarWorks. (n.d.). synthesis and cyclopolymerization. Retrieved from [Link]

  • Wikipedia. (2023, November 21). Polymerisation inhibitor. In Wikipedia. [Link]

  • Guidotti, G., et al. (2021). Synthesis and properties of poly (alkylene trans -1, 4-cyclohexanedicarboxylate) s with different glycolic subunits.
  • Chen, Y., Li, X., & Zhan, M. (2014). Synthesis of Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) as the Matrix Resin for Transparent Composites. Polymers & Polymer Composites, 22(2), 123-128.

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Controlling the cis/trans isomer ratio in Diallyl 1,4-Cyclohexanedicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diallyl 1,4-cyclohexanedicarboxylate. This resource is designed for researchers, scientists, and professionals in drug development and polymer chemistry. Here, you will find in-depth guidance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of controlling the cis/trans isomer ratio in your synthesis. The properties of the final product, whether it be a polymer or a small molecule intermediate, are significantly influenced by this ratio.[1] Therefore, precise control over the stereochemistry is paramount.

Understanding the Core Challenge: Cis/Trans Isomerism in the Cyclohexane Ring

The 1,4-disubstituted cyclohexane ring in diallyl 1,4-cyclohexanedicarboxylate can exist in two diastereomeric forms: cis and trans. In the cis isomer, both diallyl carboxylate groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides.[2][3] This seemingly subtle difference has a profound impact on the molecule's three-dimensional structure and, consequently, its physical and chemical properties. For instance, polymers synthesized from predominantly trans isomers tend to be semi-crystalline with higher melting points and greater rigidity, whereas those rich in the cis isomer are often amorphous.[4]

The fundamental challenge in the synthesis of diallyl 1,4-cyclohexanedicarboxylate lies in selectively producing one isomer over the other or achieving a specific, reproducible ratio of the two. This guide will provide you with the knowledge and practical steps to achieve this control.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of diallyl 1,4-cyclohexanedicarboxylate?

The most common starting material is 1,4-cyclohexanedicarboxylic acid (CHDA), which itself exists as a mixture of cis and trans isomers.[5][6] Alternatively, the synthesis can begin with dimethyl 1,4-cyclohexanedicarboxylate (DMCD), which is then converted to the diallyl ester via transesterification. The isomeric ratio of the starting material is a critical factor that will influence the final product ratio.

Q2: How is diallyl 1,4-cyclohexanedicarboxylate typically synthesized?

The most direct method is the Fischer esterification of 1,4-cyclohexanedicarboxylic acid with allyl alcohol in the presence of an acid catalyst.[7] This is an equilibrium-driven reaction, and strategies to remove water as it is formed are often employed to drive the reaction to completion.

Q3: What is the thermodynamically stable isomer ratio for 1,4-disubstituted cyclohexanes?

Under conditions of thermodynamic equilibrium, the trans isomer is generally more stable due to the equatorial positioning of the bulky carboxylate groups, which minimizes steric strain. For many 1,4-cyclohexanedicarboxylate derivatives, the thermodynamically controlled equilibrium mixture contains approximately 66% of the trans isomer.[4][8]

Q4: How can I analyze the cis/trans isomer ratio of my product?

The most common and effective method for determining the cis/trans ratio is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. The coupling constants between the protons on the cyclohexane ring can be used to distinguish between the cis and trans isomers.[9][10] Gas chromatography (GC) can also be a valuable tool for separating and quantifying the isomers.[11]

Troubleshooting Guide

Problem 1: My final product has an inconsistent or undesirable cis/trans isomer ratio.

This is a common issue that can be addressed by carefully considering the principles of kinetic versus thermodynamic control.

Root Cause Analysis:

  • Kinetic vs. Thermodynamic Control: At lower reaction temperatures, the reaction is under kinetic control, and the product ratio is determined by the relative rates of formation of the cis and trans products.[12][13] At higher temperatures, the reaction becomes reversible, allowing for equilibration to the more thermodynamically stable isomer.[14]

  • Starting Material Isomer Ratio: The isomeric composition of your starting 1,4-cyclohexanedicarboxylic acid or its dimethyl ester will directly impact the initial product distribution.

  • Catalyst Choice: The type and amount of catalyst can influence the rate of both the forward esterification reaction and the reverse hydrolysis, as well as any in-situ isomerization.

  • Reaction Time and Temperature: Insufficient reaction time at a given temperature may not allow the system to reach thermodynamic equilibrium. Conversely, prolonged reaction times at high temperatures will favor the formation of the thermodynamically more stable trans isomer.

Solutions and Experimental Protocols:

Solution A: Favoring the Kinetically Controlled Product (Enriching the cis Isomer)

To favor the kinetically controlled product, which may have a higher cis content depending on the starting material and reaction conditions, you should aim for conditions that are irreversible or have a high activation energy for the reverse reaction.

  • Lower Reaction Temperatures: Conduct the esterification at the lowest temperature that allows for a reasonable reaction rate. This minimizes the likelihood of isomerization.

  • Use of a Non-Isomerizing Esterification Method: Consider using a milder esterification method that does not involve strong acids and high temperatures, which can promote isomerization. For example, activation of the carboxylic acid with a reagent like dicyclohexylcarbodiimide (DCC) in the presence of allyl alcohol at room temperature can be effective.

Solution B: Favoring the Thermodynamically Controlled Product (Enriching the trans Isomer)

To obtain a product enriched in the more stable trans isomer, you need to ensure the reaction reaches thermodynamic equilibrium.

  • Higher Reaction Temperatures: Increasing the reaction temperature will facilitate the reversibility of the esterification and allow the isomer ratio to equilibrate to the thermodynamic distribution.

  • Isomerization Catalysts: The addition of an isomerization catalyst can accelerate the equilibration process. Strong acids, such as sulfuric acid or p-toluenesulfonic acid, which are often used for esterification, can also catalyze the isomerization. In some systems, catalysts like activated alumina at high temperatures have been shown to promote the conversion of cis to trans isomers.[15]

  • Extended Reaction Times: Ensure the reaction is allowed to proceed for a sufficient duration at the chosen temperature to reach equilibrium. Monitoring the isomer ratio over time by taking aliquots for NMR or GC analysis can help determine when equilibrium has been reached.

Experimental Workflow for Isomer Ratio Control:

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Product Outcome cluster_3 Analysis start 1,4-Cyclohexanedicarboxylic Acid (Known cis/trans ratio) esterification Fischer Esterification (Allyl Alcohol, Acid Catalyst) start->esterification conditions Select Conditions esterification->conditions kinetic Kinetic Product (cis-enriched or reflects starting ratio) conditions->kinetic Low Temp Short Time thermodynamic Thermodynamic Product (trans-enriched) conditions->thermodynamic High Temp Long Time / Isomerization Catalyst analysis NMR / GC Analysis kinetic->analysis thermodynamic->analysis

Caption: Workflow for controlling the cis/trans isomer ratio.

Problem 2: I am struggling to separate the cis and trans isomers of my diallyl 1,4-cyclohexanedicarboxylate product.

The physical properties of the cis and trans isomers can be quite similar, making their separation challenging.

Root Cause Analysis:

  • Similar Boiling Points: The boiling points of the cis and trans isomers are often very close, making fractional distillation difficult.

  • Similar Solubilities: The isomers may have comparable solubilities in common organic solvents, hindering separation by recrystallization.

Solutions and Experimental Protocols:

  • Chromatography: Column chromatography is often the most effective method for separating diastereomers.

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Thin Layer Chromatography (TLC) can be used to quickly screen for an optimal solvent system that provides good separation.

  • Selective Crystallization: Although challenging, selective crystallization can sometimes be achieved. The trans isomer is generally less soluble than the cis isomer.[5]

    • Solvent Screening: Experiment with a variety of solvents and solvent mixtures at different temperatures.

    • Seeding: If you have a small amount of pure trans isomer, you can use it as a seed crystal to induce the crystallization of the trans isomer from a supersaturated solution.

  • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity separation on a smaller scale, preparative HPLC can be an excellent option.[16]

Data Summary Table:

Method of ControlKey ParametersExpected Outcome
Kinetic Control Low temperature, short reaction time, mild catalystProduct ratio is determined by the relative reaction rates. May favor the cis isomer or reflect the starting material ratio.
Thermodynamic Control High temperature, long reaction time, strong acid or isomerization catalystProduct ratio approaches the thermodynamic equilibrium, favoring the more stable trans isomer (typically around 66%).[8]

Advanced Considerations: In-situ Isomerization

It is important to recognize that under many esterification conditions, especially with strong acid catalysts and elevated temperatures, isomerization of the cyclohexane ring can occur concurrently with the esterification reaction. This means that even if you start with a pure isomer of 1,4-cyclohexanedicarboxylic acid, you may still end up with a mixture of cis and trans diallyl esters.

Reaction Pathway Diagram:

G cis_acid cis-1,4-Cyclohexanedicarboxylic Acid trans_acid trans-1,4-Cyclohexanedicarboxylic Acid cis_acid->trans_acid Isomerization cis_ester cis-Diallyl Ester cis_acid->cis_ester Esterification (k_cis) trans_ester trans-Diallyl Ester trans_acid->trans_ester Esterification (k_trans) cis_ester->trans_ester Isomerization

Caption: Interplay of esterification and isomerization pathways.

This diagram illustrates that the final isomer ratio is a result of the interplay between the rates of esterification for the cis and trans acids and the rates of isomerization for both the starting diacid and the product diester. To truly control the outcome, one must consider all of these competing reactions.

By understanding these principles and applying the troubleshooting strategies outlined above, researchers can gain precise control over the cis/trans isomer ratio in their synthesis of diallyl 1,4-cyclohexanedicarboxylate, leading to materials with desired and reproducible properties.

References

  • Colonna, M., et al. (2011). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. Journal of Applied Polymer Science, 121(4), 2348-2357. [Link]

  • Doubleday, C., et al. (2006). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]

  • Aschbrenner, V. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • JoVE. (2023). Diels–Alder vs Retro-Diels–Alder Reaction: Thermodynamic Factors. Journal of Visualized Experiments. [Link]

  • Wikipedia contributors. (2023). 1,4-Cyclohexanedicarboxylic acid. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Diallyl 1,4-Cyclohexanedicarboxylate. PubChem. [Link]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. [Link]

  • Unacademy. (n.d.). Cis-Trans Relationship in Cyclohexane. [Link]

  • Leah4sci. (2018). Cis Trans Geometric Isomers for Alkenes and Cyclohexane. YouTube. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 1,4-Cyclohexanedicarboxylic Acid: Properties, Applications, and Production Processes. [Link]

  • Kricheldorf, H. R., & Conradi, A. (1987). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. Macromolecular Chemistry and Physics, 188(1), 13-24. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Gawad, E. A. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. ResearchGate. [Link]

  • Vasilev, A. A., et al. (2022). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molecules, 27(19), 6271. [Link]

  • Google Patents. (n.d.). Isomerization of cis-1, 4-cyclohexanedi-carbonitrile to its trans isomer.

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Technical Support Center: Synthesis of Diallyl 1,4-Cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diallyl 1,4-Cyclohexanedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this esterification process. Here, we provide in-depth, evidence-based troubleshooting advice and preventative measures to ensure a successful and high-yielding synthesis.

I. Core Synthesis Overview: Fischer-Speier Esterification

The synthesis of Diallyl 1,4-Cyclohexanedicarboxylate is most commonly achieved through the Fischer-Speier esterification of 1,4-Cyclohexanedicarboxylic acid with allyl alcohol in the presence of an acid catalyst.[1] This reversible reaction requires careful control of conditions to favor the formation of the desired diester product and minimize the occurrence of side reactions.

Primary Reaction Scheme:
  • Reactants: 1,4-Cyclohexanedicarboxylic acid and excess Allyl Alcohol

  • Catalyst: Typically a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).

  • Conditions: Elevated temperatures with continuous removal of water to drive the equilibrium towards the product.

Below is a workflow diagram illustrating the primary synthesis pathway.

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions 1,4-Cyclohexanedicarboxylic_Acid 1,4-Cyclohexanedicarboxylic Acid Reaction_Vessel Reaction Vessel 1,4-Cyclohexanedicarboxylic_Acid->Reaction_Vessel Allyl_Alcohol Allyl Alcohol (Excess) Allyl_Alcohol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, p-TSA) Acid_Catalyst->Reaction_Vessel Heat Heat Heat->Reaction_Vessel Product_Formation Formation of Diallyl 1,4-Cyclohexanedicarboxylate and Water Reaction_Vessel->Product_Formation Water_Removal Continuous Water Removal (e.g., Dean-Stark) Product_Formation->Water_Removal Final_Product Diallyl 1,4-Cyclohexanedicarboxylate Product_Formation->Final_Product Byproduct Water Product_Formation->Byproduct Water_Removal->Reaction_Vessel Drives Equilibrium

Caption: General workflow for the synthesis of Diallyl 1,4-Cyclohexanedicarboxylate.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

FAQ 1: Low Yield of the Desired Diester

Question: My reaction is resulting in a low yield of Diallyl 1,4-Cyclohexanedicarboxylate. What are the likely causes and how can I improve it?

Answer: A low yield is often a multifaceted issue stemming from incomplete reaction, competing side reactions, or product loss during workup. Here’s a breakdown of potential causes and their remedies:

A. Incomplete Reaction (Equilibrium Not Driven to Completion):

  • Causality: The Fischer esterification is an equilibrium reaction.[1] The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus limiting the yield of the ester.

  • Troubleshooting Protocol:

    • Water Removal: Employ a Dean-Stark apparatus or a similar setup to continuously remove water as it is formed. This is a critical step to drive the reaction forward.

    • Excess Reagent: Use a significant excess of allyl alcohol. This shifts the equilibrium towards the product side according to Le Chatelier's principle. A 3 to 5-fold molar excess is a good starting point.

    • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at an appropriate temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion.

B. Catalyst Inefficiency:

  • Causality: The acid catalyst may be deactivated or used in an insufficient amount. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][2]

  • Troubleshooting Protocol:

    • Catalyst Loading: Ensure an adequate amount of catalyst is used. Typically, 1-5 mol% of a strong acid like sulfuric acid or p-TSA is effective.

    • Catalyst Choice: While sulfuric acid is common, p-TSA can be less prone to causing charring at higher temperatures.

FAQ 2: Presence of an Unexpected Byproduct with a Lower Boiling Point

Question: I am observing a significant byproduct with a lower boiling point than my desired product during distillation. What could this be and how can I prevent its formation?

Answer: The most probable low-boiling byproduct is diallyl ether .

  • Causality: Under strong acidic conditions and elevated temperatures, allyl alcohol can undergo acid-catalyzed dehydration to form diallyl ether. This is a competing side reaction to the desired esterification.

  • Mechanism:

    • Protonation of one molecule of allyl alcohol by the acid catalyst.

    • Nucleophilic attack by a second molecule of allyl alcohol on the protonated alcohol, with the loss of a water molecule.

Diallyl_Ether_Formation Allyl_Alcohol_1 Allyl Alcohol Protonated_Alcohol Protonated Allyl Alcohol Allyl_Alcohol_1->Protonated_Alcohol + H⁺ H_plus H⁺ (from catalyst) Intermediate Intermediate Complex Protonated_Alcohol->Intermediate Allyl_Alcohol_2 Allyl Alcohol (Nucleophile) Allyl_Alcohol_2->Intermediate Nucleophilic Attack Diallyl_Ether Diallyl Ether Intermediate->Diallyl_Ether - H₂O Water H₂O

Caption: Side reaction pathway for the formation of diallyl ether.

  • Troubleshooting Protocol:

    • Temperature Control: Avoid excessively high reaction temperatures. While heat is necessary to drive the esterification, temperatures above 120-130°C can significantly promote ether formation.

    • Catalyst Concentration: Use the minimum effective amount of acid catalyst. Higher catalyst concentrations can accelerate the dehydration of allyl alcohol.

    • Alternative Esterification Methods: If ether formation is persistent, consider alternative methods that do not require strong acidic conditions at high temperatures, such as using dicyclohexylcarbodiimide (DCC) as a coupling agent or converting the carboxylic acid to an acyl chloride followed by reaction with allyl alcohol.[3][4]

FAQ 3: Formation of Oligomers or Polymeric Material

Question: My reaction mixture is becoming viscous, and I'm isolating a high-molecular-weight, tacky substance along with my product. What is causing this polymerization?

Answer: The formation of oligomers or polymers is likely due to transesterification or polymerization of the allyl groups.

  • Causality:

    • Transesterification: At elevated temperatures, ester exchange reactions can occur, leading to the formation of polyesters.[5][6] This is particularly relevant in the synthesis of polyesters where diesters react with diols.[6] In this specific synthesis, intermolecular reactions between the forming diester molecules can lead to oligomerization.

    • Allyl Group Polymerization: The allyl functional groups are susceptible to free-radical polymerization, especially at higher temperatures or in the presence of impurities that can initiate polymerization.

Polymerization_Side_Reactions cluster_transesterification Transesterification cluster_allyl_polymerization Allyl Group Polymerization Diester_1 Diallyl 1,4-Cyclohexanedicarboxylate Oligomer Polyester Oligomer Diester_1->Oligomer Diester_2 Diallyl 1,4-Cyclohexanedicarboxylate Diester_2->Oligomer Allyl_Alcohol_Byproduct Allyl Alcohol Oligomer->Allyl_Alcohol_Byproduct releases Allyl_Group_1 Allyl Group on Diester Polymer_Chain Polymer Chain Allyl_Group_1->Polymer_Chain Polymerization Radical_Initiator Radical Initiator (Heat, Impurities)

Caption: Competing polymerization side reactions.

  • Troubleshooting Protocol:

    • Strict Temperature Control: Maintain the reaction temperature as low as feasible while still achieving a reasonable reaction rate.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and the formation of radical initiators.

    • Inhibitor Addition: Consider adding a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture to suppress the polymerization of the allyl groups.

    • Purification of Reagents: Ensure that the starting materials, particularly the allyl alcohol, are free from peroxides, which can act as radical initiators.

FAQ 4: Incomplete Conversion to the Diester (Monoester remains)

Question: Analysis of my product mixture shows a significant amount of the monoallyl 1,4-cyclohexanedicarboxylate. How can I drive the reaction to form the diester?

Answer: The presence of the monoester indicates that the second esterification is not proceeding to completion.

  • Causality: The second esterification is often slower than the first due to steric hindrance and electronic effects. The same factors that limit the overall yield can also lead to the accumulation of the monoester intermediate.

  • Troubleshooting Protocol:

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration to provide more time for the second esterification to occur.

    • Higher Molar Excess of Allyl Alcohol: Increasing the concentration of allyl alcohol can help to favor the formation of the diester.

    • Efficient Water Removal: Ensure that the water removal method is highly efficient, as the presence of water will more significantly impact the slower second esterification step.

    • Temperature Optimization: A moderate increase in temperature (while being mindful of side reactions) can provide the necessary activation energy for the second esterification.

III. Quantitative Data Summary

ParameterRecommended RangeRationalePotential Issue if Deviated
Molar Ratio (Allyl Alcohol : Dicarboxylic Acid) 3:1 to 5:1Drives equilibrium towards product formation.Low Ratio: Incomplete reaction, monoester formation. High Ratio: Increased potential for diallyl ether formation.
Catalyst Loading (p-TSA or H₂SO₄) 1-5 mol%Sufficient to catalyze the reaction without excessive side reactions.Low Loading: Slow or incomplete reaction. High Loading: Increased diallyl ether formation and charring.
Reaction Temperature 100-120°COptimal balance between reaction rate and minimizing side reactions.Low Temperature: Slow reaction rate. High Temperature: Increased diallyl ether formation and polymerization.
Reaction Time 4-12 hoursDependent on scale and conditions; monitor for completion.Too Short: Incomplete reaction. Too Long: Potential for degradation or side reactions.

IV. Experimental Protocols

Protocol 1: Synthesis of Diallyl 1,4-Cyclohexanedicarboxylate
  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 1,4-cyclohexanedicarboxylic acid (1.0 eq), allyl alcohol (4.0 eq), and p-toluenesulfonic acid monohydrate (0.02 eq).

  • Add a suitable solvent that forms an azeotrope with water, such as toluene, to fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by TLC analysis of the reaction mixture.

  • Once the theoretical amount of water has been collected and the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to obtain pure Diallyl 1,4-Cyclohexanedicarboxylate.

Protocol 2: Purification of Allyl Alcohol

To minimize the risk of peroxide-initiated polymerization, it is advisable to purify allyl alcohol before use if its purity is questionable or it has been stored for an extended period.

  • Check for the presence of peroxides using peroxide test strips.

  • If peroxides are present, pass the allyl alcohol through a column of activated alumina to remove them.

  • Alternatively, stir the allyl alcohol with a reducing agent such as sodium sulfite or ferrous sulfate, followed by distillation.

  • Store the purified allyl alcohol over molecular sieves and under an inert atmosphere.

V. References

  • Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]

  • Punyodom, W., Meepowpan, P., Girdthep, S., & Limwanich, W. (2010). The transesterification mechanisms of polyester: a intermolecular transesterification and b intramolecular transesterification (back biting). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Transesterification. Retrieved from [Link]

  • White, M. C., et al. (2008). Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Journal of the American Chemical Society.

  • Master Organic Chemistry. (n.d.). Fischer Esterification. Retrieved from [Link]

Sources

Technical Support Center: Purification of Diallyl 1,4-Cyclohexanedicarboxylate Monomer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of diallyl 1,4-cyclohexanedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical monomer. High-purity diallyl 1,4-cyclohexanedicarboxylate is essential for achieving desired polymer properties and consistent experimental outcomes.

This resource offers a combination of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges you may encounter.

I. Understanding the Importance of Purity

Diallyl 1,4-cyclohexanedicarboxylate is a key monomer in the synthesis of specialty polymers. The purity of this monomer directly impacts the polymerization process and the final properties of the polymer, such as thermal stability, optical clarity, and mechanical strength.[1][2] Impurities can act as chain terminators, introduce unwanted cross-linking, or alter the polymer's microstructure.

Common impurities can arise from the synthesis process and may include:

  • Unreacted starting materials: 1,4-cyclohexanedicarboxylic acid and allyl alcohol.

  • Mono-allylated intermediate: Allyl 1,4-cyclohexanedicarboxylate.

  • Byproducts from side reactions: Diallyl ether, oligomeric species.

  • Catalyst residues: Acid or metal-based catalysts used in esterification.[3][4]

  • Solvents used during synthesis or workup.

II. Troubleshooting Guide: Common Purification Issues

This section addresses common problems encountered during the purification of diallyl 1,4-cyclohexanedicarboxylate.

Problem Potential Cause(s) Recommended Solution(s)
Yellow or Discolored Product Thermal degradation during distillation; Presence of catalyst residues.Lower the distillation temperature by using a high-vacuum system; Perform a pre-distillation wash with a mild base (e.g., sodium bicarbonate solution) to neutralize and remove acidic catalyst residues.[4]
Low Purity After Distillation Inefficient fractional distillation setup; Co-distillation with impurities having similar boiling points.Use a longer, insulated distillation column with appropriate packing material to improve separation efficiency; Consider a second distillation under slightly different pressure conditions.
Product Polymerizes During Heating Presence of polymerization initiators (e.g., peroxides); High temperatures during purification.Add a polymerization inhibitor (e.g., hydroquinone, MEHQ) before heating.[4][5]; Use the lowest possible temperature for distillation by employing a high-vacuum source.
Incomplete Separation by Chromatography Incorrect solvent system (eluent); Overloading of the column.Perform small-scale TLC experiments to determine the optimal solvent system for separation; Ensure the amount of crude product loaded onto the column is appropriate for its size.
"Oiling Out" During Recrystallization The solvent is too good a solvent for the compound, even at low temperatures; The cooling process is too rapid.Choose a solvent system where the compound has high solubility at high temperatures and low solubility at room temperature.[6][7]; Allow the solution to cool slowly to promote crystal formation instead of precipitation of an oil.[7][8]
Cis/Trans Isomerization High temperatures and/or presence of acidic or basic catalysts can promote isomerization from the desired trans isomer to the cis isomer.[9][10]Control the temperature carefully during purification; Neutralize any acidic or basic impurities before heating.

III. Frequently Asked Questions (FAQs)

Q1: What is the most effective general-purpose purification technique for diallyl 1,4-cyclohexanedicarboxylate?

A1: Vacuum distillation is typically the most effective and scalable method for purifying diallyl 1,4-cyclohexanedicarboxylate. This technique efficiently removes non-volatile impurities such as starting materials, catalyst residues, and oligomers. For achieving the highest purity, a fractional vacuum distillation setup is recommended.

Q2: How can I determine the purity of my diallyl 1,4-cyclohexanedicarboxylate sample?

A2: Gas Chromatography (GC) is the most common and reliable method for determining the purity of diallyl 1,4-cyclohexanedicarboxylate.[11][12] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and identify certain impurities. High-Performance Liquid Chromatography (HPLC) can also be employed, especially for non-volatile impurities.[13]

Q3: My product appears to be a mixture of cis and trans isomers. How can I separate them?

A3: The separation of cis and trans isomers of diallyl 1,4-cyclohexanedicarboxylate can be challenging due to their similar physical properties. While preparative chromatography (HPLC or column chromatography) can be effective on a small scale, it may not be practical for larger quantities. In many applications, a defined mixture of cis and trans isomers is acceptable. If a specific isomer is required, it is often best to control the stereochemistry during the synthesis of the 1,4-cyclohexanedicarboxylic acid precursor.[14][15]

Q4: Can I use recrystallization to purify diallyl 1,4-cyclohexanedicarboxylate?

A4: Recrystallization is generally more suitable for solid compounds. Since diallyl 1,4-cyclohexanedicarboxylate is a liquid at room temperature, recrystallization is not a standard purification method. However, if you are working with a solid derivative or precursor, such as 1,4-cyclohexanedicarboxylic acid, recrystallization can be a very effective purification technique.[14]

IV. Detailed Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol describes the purification of diallyl 1,4-cyclohexanedicarboxylate using vacuum distillation. The principle behind this technique is the separation of components based on their differences in boiling points at a reduced pressure, which allows for distillation at lower temperatures, minimizing thermal degradation.

Step-by-Step Methodology:

  • Preparation:

    • Ensure all glassware is clean, dry, and free of any contaminants.

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.

    • Add the crude diallyl 1,4-cyclohexanedicarboxylate to the round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Add a magnetic stir bar or boiling chips to ensure smooth boiling.

    • Optionally, add a small amount of a polymerization inhibitor like hydroquinone.[5]

  • Distillation:

    • Begin stirring the crude monomer.

    • Gradually apply vacuum to the system, aiming for a pressure of 1-5 mmHg.

    • Slowly heat the distillation flask using a heating mantle.

    • Monitor the temperature at the distillation head. Collect and discard any low-boiling fractions.

    • Collect the main fraction of diallyl 1,4-cyclohexanedicarboxylate at its boiling point under the applied vacuum.

    • Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains in the distillation flask.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

    • Store the purified monomer in a clean, dry, and sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Protocol 2: Column Chromatography

For small-scale, high-purity applications, flash column chromatography can be employed. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent).

Step-by-Step Methodology:

  • Preparation:

    • Select an appropriate size chromatography column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexane).

    • Determine the optimal eluent system through thin-layer chromatography (TLC) analysis of the crude product. A mixture of hexane and ethyl acetate is a common starting point.

  • Loading the Sample:

    • Dissolve the crude diallyl 1,4-cyclohexanedicarboxylate in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Collection:

    • Begin eluting the column with the chosen solvent system, applying gentle pressure to the top of the column to increase the flow rate.

    • Collect fractions in separate test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified diallyl 1,4-cyclohexanedicarboxylate.

V. Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification processes.

PurificationWorkflow cluster_distillation Vacuum Distillation a Crude Monomer b Add Inhibitor a->b c Apply Vacuum & Heat b->c d Collect Low-Boiling Impurities c->d First Fraction e Collect Pure Monomer c->e Main Fraction f High-Boiling Residue c->f Residue ChromatographyWorkflow cluster_chromatography Column Chromatography g Prepare Column & Eluent h Load Crude Sample g->h i Elute with Solvent h->i j Collect Fractions i->j k TLC Analysis j->k l Combine Pure Fractions k->l m Evaporate Solvent l->m n Purified Monomer m->n

Caption: Workflow for Column Chromatography.

VI. References

Sources

Technical Support Center: Optimizing Initiator Concentration for Diallyl 1,4-Cyclohexanedicarboxylate (DCHCD) Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the polymerization of Diallyl 1,4-Cyclohexanedicarboxylate (DCHCD). This document is structured to provide researchers, scientists, and development professionals with practical, in-depth solutions to common challenges encountered during the free-radical polymerization of this unique diallyl ester monomer. Our focus is to move beyond simple procedural steps and delve into the causal relationships that govern reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.

Section 1: Foundational Concepts in DCHCD Polymerization

This section addresses the fundamental principles governing the polymerization of diallyl monomers, which differ significantly from more common vinyl monomers.

Question 1: Why is the polymerization of diallyl monomers like DCHCD notoriously difficult, often resulting in low conversion and low molecular weight?

Answer: The primary challenge in polymerizing DCHCD and other allyl monomers is a process known as degradative chain transfer .[1] Unlike vinyl monomers, the allyl group (CH₂=CH-CH₂–) contains a reactive methylene group. During polymerization, a growing polymer radical can abstract a hydrogen atom from this methylene group on a monomer molecule. This action terminates the growing polymer chain and creates a new, highly stable, and resonance-stabilized allylic radical.[1][2] This new radical is significantly less reactive and is slow to initiate a new polymer chain, effectively hindering the overall rate of polymerization and limiting the final molecular weight.[1][2] This inherent side reaction is the principal reason diallyl monomers require carefully tailored reaction conditions to achieve high-molecular-weight polymers.[3]

Question 2: What is the precise role of a free-radical initiator, and how does its concentration influence the three phases of polymerization?

Answer: A free-radical initiator is a thermally unstable molecule that decomposes to generate primary radicals, which are essential for starting the polymerization process.[4][5] The entire polymerization is a balance of three stages, all of which are critically influenced by the concentration of active radicals derived from the initiator.[6]

  • Initiation: The primary radicals attack the double bond of a DCHCD monomer, creating an active center from which a polymer chain begins to grow.[5] The initiator concentration directly dictates the number of primary radicals generated and, therefore, the number of polymer chains initiated.[7]

  • Propagation: Monomer molecules successively add to the growing radical chain end, which is the primary phase of polymer formation.[6] A steady supply of radicals is needed to sustain propagation.

  • Termination: The growth of a polymer chain is halted. This can occur through various mechanisms, including the combination of two growing radical chains. An excessively high concentration of radicals dramatically increases the probability of these termination events, leading to shorter polymer chains.[6][8]

Section 2: Troubleshooting Guide for DCHCD Polymerization

This section is formatted to address specific problems you may encounter in the lab, providing causal analysis and actionable solutions.

Problem 1: My reaction resulted in very low or no polymer yield.

This is the most common issue and can stem from several factors related to radical concentration and purity.

  • Possible Cause A: Suboptimal Initiator Concentration. The concentration of the free-radical initiator is critical. Too low a concentration will result in insufficient radical generation to achieve high conversion, leading to a slow or stalled reaction.[1] Conversely, an excessively high concentration can lead to premature termination and the formation of many short polymer chains rather than high polymer.[1][8]

  • Possible Cause B: Presence of Inhibitors. Free radicals are highly reactive and can be "scavenged" by inhibitors. Atmospheric oxygen is a potent inhibitor and must be rigorously excluded from the reaction vessel (e.g., via nitrogen or argon purging).[1] Impurities within the DCHCD monomer itself can also prevent polymerization.[9]

  • Possible Cause C: Inappropriate Reaction Temperature. Temperature directly controls the rate of initiator decomposition (its half-life).[6] If the temperature is too low for the chosen initiator, radical generation will be too slow. If it's too high, a burst of radicals will be produced at the start, leading to rapid termination.[6]

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing the cause of low polymer conversion.

Low_Yield_Troubleshooting start Start: Low Polymer Yield check_initiator Analyze Initiator Concentration start->check_initiator conc_low Concentration Too Low? (<0.1 mol%) check_initiator->conc_low Evaluate Concentration conc_high Concentration Too High? (>2.0 mol%) conc_low->conc_high No increase_conc Action: Incrementally Increase Initiator Concentration conc_low->increase_conc Yes decrease_conc Action: Decrease Concentration & Consider Gradual Addition conc_high->decrease_conc Yes check_purity Analyze System Purity conc_high->check_purity No oxygen Oxygen Present? check_purity->oxygen degas Action: Improve Degassing (e.g., Freeze-Pump-Thaw) oxygen->degas Yes monomer_impure Monomer Impure? oxygen->monomer_impure No purify Action: Purify Monomer (e.g., column chromatography, distillation) monomer_impure->purify Yes check_temp Analyze Reaction Temperature monomer_impure->check_temp No temp_low Temp Too Low for Initiator Half-Life? check_temp->temp_low increase_temp Action: Increase Temperature to Match Initiator t½ temp_low->increase_temp Yes

Caption: Logical workflow for troubleshooting low polymer yield.

Problem 2: The final polymer has a very low molecular weight.

  • Possible Cause A: Excessively High Initiator Concentration. This is the most direct cause. A high initial concentration of radicals leads to a high rate of initiation, creating many polymer chains simultaneously. It also dramatically increases the probability of bimolecular termination, where two growing chains meet and stop, keeping the average molecular weight low.[7][8]

  • Possible Cause B: High Rate of Degradative Chain Transfer. As explained in Section 1, this inherent property of diallyl monomers terminates chains and is a primary cause of low molecular weight.[1][2] While it cannot be eliminated, its effects can be mitigated by maintaining a low and steady concentration of radicals, which favors propagation over transfer reactions.

Section 3: Experimental Protocols & FAQs

This section provides actionable protocols and answers to common procedural questions.

Question 3: What are the recommended initiators and a good starting concentration range for DCHCD polymerization?

Answer: For diallyl esters, peroxide-type initiators are often preferred.[10] Common choices include Benzoyl Peroxide (BPO) and Di-tert-butylperoxide.[10] Azo initiators like Azobisisobutyronitrile (AIBN) are also suitable.[1][10]

A typical starting concentration range to explore is 0.1 to 2.0 mol% relative to the DCHCD monomer.[1] It is crucial to optimize this experimentally for your specific setup and desired polymer properties.

Table 1: Illustrative Impact of Initiator Concentration on DCHCD Polymerization (Note: This data is representative for a generic diallyl ester and serves as a guide. Experimental results for DCHCD may vary.)

Initiator Conc. (mol%)Monomer Conversion (%)Molecular Weight (Mn)Observations
0.1~40-50%HigherVery slow reaction, incomplete conversion.[1]
0.5~70-80%Moderate-HighGood balance of conversion rate and molecular weight.
1.0~85-95%ModerateOptimal conversion is often found in this range.[11]
2.0~80-90%LowerFaster reaction, but lower Mn due to increased termination.[1]
>2.5<80%Very LowYield may decrease due to radical-induced side reactions.

Question 4: How do I perform an experiment to determine the optimal initiator concentration?

Answer: A systematic approach is required. The following protocol outlines a parallel experiment to screen for the optimal concentration.

Protocol 1: Experimental Optimization of Initiator Concentration
  • Monomer Preparation: Ensure the DCHCD monomer is pure. If necessary, pass it through a column of basic alumina to remove any acidic impurities or inhibitors.

  • Reaction Setup: For each concentration to be tested (e.g., 0.2, 0.5, 1.0, 1.5, 2.0 mol%), prepare a separate reaction vessel (e.g., Schlenk tube) equipped with a magnetic stirrer.

  • Charging the Vessel: To each vessel, add a precise amount of DCHCD monomer. Then, add the calculated amount of the chosen initiator (e.g., BPO).

  • Degassing (Critical Step): Seal each vessel. Perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen. After the final thaw, backfill the vessel with an inert gas like nitrogen or argon.

  • Polymerization: Submerge all reaction vessels simultaneously into a pre-heated oil bath set to the appropriate temperature for your initiator (e.g., 80-90 °C for BPO).

  • Reaction Monitoring: Allow the polymerization to proceed for a fixed duration (e.g., 24 hours).

  • Isolation & Purification: After the reaction time, cool the vessels. Dissolve the contents in a suitable solvent (e.g., dichloromethane or THF) and precipitate the polymer by adding the solution dropwise into a non-solvent like cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Analysis:

    • Calculate the percent conversion (yield) for each reaction based on the mass of the dried polymer.

    • Characterize the molecular weight (Mn, Mw) and Polydispersity Index (PDI) of each polymer sample using Gel Permeation Chromatography (GPC).

  • Optimization: Plot the conversion and molecular weight as a function of initiator concentration to identify the optimal value that provides the best balance for your application.

Question 5: What is "gradual initiator addition," and why is it particularly effective for diallyl monomers?

Answer: Gradual or continuous addition of the initiator is an advanced technique that has been shown to dramatically improve the conversion of allyl monomers.[10]

  • The "Why": The core problem with diallyl monomers is degradative chain transfer, which is exacerbated by a high instantaneous concentration of radicals. Instead of adding all the initiator at the beginning, it is slowly introduced into the reaction mixture over several hours.[10] This strategy maintains a very low but steady-state concentration of active radicals. This condition kinetically favors the desired propagation reaction over the undesirable termination and chain transfer reactions. The result is a significant increase in both monomer conversion and final molecular weight.[10]

Conceptual Workflow: Standard vs. Gradual Addition

Addition_Method cluster_0 Standard 'All-at-Once' Addition cluster_1 Gradual Addition start_std Time = 0 Add 100% Initiator burst High Initial [Radical] Burst start_std->burst outcome_std Outcome: - High Termination Rate - Increased Chain Transfer - Low Molecular Weight burst->outcome_std start_grad Time = 0 to X hours Slowly Add Initiator (Syringe Pump) steady Low, Steady-State [Radical] start_grad->steady outcome_grad Outcome: - Propagation Favored - Reduced Chain Transfer - Higher Molecular Weight steady->outcome_grad

Caption: Comparison of radical concentration profiles.

This guide provides a foundational and practical framework for optimizing the initiator concentration in DCHCD polymerization. Success in this area relies on a methodical approach that acknowledges the unique chemistry of diallyl monomers.

References

  • Patsnap Eureka. (2025, July 3).
  • Benchchem. (n.d.).
  • Google Patents. (n.d.). EP0686646A2 - Process for making allyl polymers and copolymers.
  • Benchchem. (n.d.).
  • ResearchGate. (2018, November 11). Radical Polymerization and Kinetics of N,N-diallyl-N,N-dimethylammonium Chloride and Vinyl Ether of Monoethanolamine.
  • E3S Web of Conferences. (n.d.). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine.
  • ResearchGate. (n.d.). (PDF) Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine.
  • ResearchGate. (2025, October 13). (PDF)
  • Wiley Online Library. (2025, August 5). Free radical polymerization of unconjugated dienes III. N‐allylacrylamide in methanol.
  • Alfa Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2018, September 17).
  • ACS Omega. (2021, June 8).
  • Reddit. (2021, November 16).
  • YouTube. (2020, July 27). Benzoyl peroxide!
  • TCI Chemicals. (n.d.).

Sources

Influence of temperature on Diallyl 1,4-Cyclohexanedicarboxylate reaction kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and kinetic analysis of Diallyl 1,4-Cyclohexanedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the influence of temperature on this specific esterification reaction.

Introduction

The synthesis of Diallyl 1,4-Cyclohexanedicarboxylate, a potentially valuable monomer for specialty polymers, involves the esterification of 1,4-Cyclohexanedicarboxylic acid with allyl alcohol. The reaction kinetics, and consequently the yield and purity of the final product, are highly sensitive to temperature. This guide will provide a comprehensive overview of the temperature-dependent aspects of this reaction, offering practical advice to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental effect of increasing temperature on the reaction rate of Diallyl 1,4-Cyclohexanedicarboxylate synthesis?

Q2: Are there any potential downsides to significantly increasing the reaction temperature?

A2: Yes, while a higher temperature accelerates the desired esterification, it can also promote several undesirable side reactions. These may include:

  • Polymerization of the allyl groups: Allyl compounds can undergo free-radical polymerization at elevated temperatures, leading to the formation of oligomers and polymers, which can contaminate the product and increase the viscosity of the reaction mixture.[3]

  • Dehydration of allyl alcohol: At high temperatures, particularly in the presence of a strong acid catalyst, allyl alcohol can dehydrate to form diallyl ether.

  • Cis/trans isomerization: 1,4-Cyclohexanedicarboxylic acid exists as cis and trans isomers. High temperatures can promote the isomerization of the cyclohexane ring, potentially altering the properties of the final product if a specific isomer is desired.[4][5] The thermodynamically controlled equilibrium mixture typically favors the trans-isomer.[6]

  • Thermal degradation: At excessively high temperatures, the reactants or the product may begin to decompose, leading to reduced yield and the formation of impurities.

Q3: What is the role of a catalyst in this reaction, and how does temperature affect its efficiency?

A3: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7] The efficiency of the catalyst is also temperature-dependent. Higher temperatures generally increase the catalytic activity, leading to a faster reaction rate. For a similar reaction, the use of a catalyst was shown to significantly reduce the apparent activation energy.[2]

Q4: How can I monitor the progress of the reaction?

A4: Several analytical techniques can be employed to monitor the reaction progress:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify the reactants, product, and any volatile impurities.[8][9] By taking aliquots at different time points, you can quantify the conversion of the starting materials and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals.[10][11][12] This method is particularly useful for in-situ reaction monitoring.

  • Titration: The consumption of the carboxylic acid can be monitored by titrating aliquots of the reaction mixture with a standardized base.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Conversion or Yield
Potential Cause Troubleshooting Steps
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 5-10°C and monitor the effect on the reaction rate. Be mindful of the potential for side reactions at higher temperatures.
Equilibrium Limitation Esterification is a reversible reaction.[13] To drive the equilibrium towards the product, remove water as it is formed using a Dean-Stark apparatus or by performing the reaction in the presence of a dehydrating agent.
Catalyst Inactivity Ensure the acid catalyst is fresh and active. If using a solid catalyst, ensure it is properly dried and has sufficient surface area. Consider increasing the catalyst loading, but be aware that this can also increase the rate of side reactions.
Poor Mixing Inadequate agitation can lead to localized temperature and concentration gradients, hindering the reaction. Ensure efficient stirring throughout the reaction.
Issue 2: Product Contamination with Side Products
Potential Cause Troubleshooting Steps
Polymerization of Allyl Groups * Lower the reaction temperature: This is the most direct way to reduce the rate of polymerization.[3] * Add a polymerization inhibitor: Small amounts of inhibitors like hydroquinone or butylated hydroxytoluene (BHT) can be added to the reaction mixture to scavenge free radicals.[3] * Work under an inert atmosphere: Oxygen can promote radical formation. Conducting the reaction under nitrogen or argon can help minimize polymerization.
Formation of Diallyl Ether This is often acid-catalyzed. Consider using a milder acid catalyst or reducing the catalyst concentration. Lowering the reaction temperature can also disfavor this side reaction.
Unreacted Starting Materials If the reaction has reached equilibrium, consider using an excess of one reactant (typically the less expensive one, allyl alcohol) to drive the reaction to completion. Ensure efficient removal of water.
Issue 3: Inconsistent Reaction Rates or Results
Potential Cause Troubleshooting Steps
Variable Starting Material Purity Ensure the purity of 1,4-Cyclohexanedicarboxylic acid and allyl alcohol is consistent between batches. Impurities can act as inhibitors or catalysts for side reactions. The cis/trans ratio of the dicarboxylic acid should also be consistent.
Temperature Fluctuations Use a reliable temperature controller and ensure the reaction vessel is well-insulated to maintain a stable reaction temperature.
Inconsistent Catalyst Loading Accurately measure the amount of catalyst for each reaction. Small variations can lead to significant differences in reaction rates.

Experimental Protocols

General Procedure for the Synthesis of Diallyl 1,4-Cyclohexanedicarboxylate
  • Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a Dean-Stark trap, and a temperature probe.

  • Charging Reactants: To the flask, add 1,4-Cyclohexanedicarboxylic acid (1.0 eq), allyl alcohol (2.2 eq), a suitable solvent (e.g., toluene), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.02 eq).

  • Reaction: Heat the mixture to reflux and maintain the desired reaction temperature. Collect the water formed in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by GC-MS or NMR analysis of aliquots taken at regular intervals.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Visualizations

Reaction Pathway

G 1,4-Cyclohexanedicarboxylic Acid 1,4-Cyclohexanedicarboxylic Acid Monoallyl 1,4-Cyclohexanedicarboxylate Monoallyl 1,4-Cyclohexanedicarboxylate 1,4-Cyclohexanedicarboxylic Acid->Monoallyl 1,4-Cyclohexanedicarboxylate + Allyl Alcohol - H2O Diallyl 1,4-Cyclohexanedicarboxylate Diallyl 1,4-Cyclohexanedicarboxylate Monoallyl 1,4-Cyclohexanedicarboxylate->Diallyl 1,4-Cyclohexanedicarboxylate + Allyl Alcohol - H2O

Caption: Simplified reaction pathway for the two-step esterification.

Influence of Temperature on Reaction Rate vs. Side Reactions

G cluster_0 Low Temperature cluster_1 Optimal Temperature cluster_2 High Temperature Slow Rate Slow Rate Minimal Side Reactions Minimal Side Reactions Fast Rate Fast Rate Slow Rate->Fast Rate Increase Temp Manageable Side Reactions Manageable Side Reactions Very Fast Rate Very Fast Rate Fast Rate->Very Fast Rate Increase Temp Significant Side Reactions Significant Side Reactions

Caption: Conceptual relationship between temperature, reaction rate, and side reactions.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Increase_Temp Increase Temperature & Monitor Check_Temp->Increase_Temp No Check_Equilibrium Is Equilibrium Being Shifted? Check_Temp->Check_Equilibrium Yes Increase_Temp->Check_Equilibrium Remove_Water Implement Water Removal (e.g., Dean-Stark) Check_Equilibrium->Remove_Water No Check_Catalyst Is Catalyst Active & Sufficient? Check_Equilibrium->Check_Catalyst Yes Remove_Water->Check_Catalyst Optimize_Catalyst Optimize Catalyst Type/Loading Check_Catalyst->Optimize_Catalyst No Check_Purity Are Starting Materials Pure? Check_Catalyst->Check_Purity Yes Optimize_Catalyst->Check_Purity Purify_Reactants Purify/Verify Reactants Check_Purity->Purify_Reactants No Success Yield Improved Check_Purity->Success Yes Purify_Reactants->Success

Caption: A step-by-step guide to troubleshooting low reaction yield.

Quantitative Data Summary

While specific kinetic data for the title reaction is scarce in the literature, the following table provides analogous data from the esterification of phthalic anhydride with allyl alcohol to illustrate the effect of a catalyst on activation energy.[2]

ConditionApparent Activation Energy (kJ/mol)Apparent Pre-exponential Factor (L2/(mol2·min))
Without Catalyst65.138.47 x 105
With p-toluenesulfonic acid35.244.46 x 102

This data clearly demonstrates that the presence of an acid catalyst significantly lowers the activation energy barrier, thereby increasing the reaction rate at a given temperature.

References

  • Supporting Information for a chemical synthesis. (n.d.). Royal Society of Chemistry. [Link]

  • Supporting Information for a chemical communication. (2013). The Royal Society of Chemistry. [Link]

  • Kinetic Study of Esterification Reaction. (2010). Al-Khwarizmi Engineering Journal. [Link]

  • Kinetic Study of Esterification Reaction. (2010). ResearchGate. [Link]

  • New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. (1988). ResearchGate. [Link]

  • Diallyl phthalate. (n.d.). PubChem. [Link]

  • Method for preparing poly(1,4-cyclohexane-dicarboxylates). (2005).
  • Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): analysis of parameters affecting polymerization and cis-trans isomerization. (2011). Iris Unimore. [Link]

  • Method for preparing dialkyl 1,4-cyclohexanedicarboxylate. (2015).
  • A Method for Esterification Reaction Rate Prediction of Aliphatic Monocarboxylic Acids with Primary Alcohols in 1,4-Dioxane Based on Two Parametrical Taft Equation. (2014). ResearchGate. [Link]

  • Synthesis and Unusual Reactivity of Acyl-Substituted 1,4-Disilacyclohexa-2,5-dienes. (2013). NIH. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (2023). Master Organic Chemistry. [Link]

  • Esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]

  • Esterification of allyl type alcohols and products resulting there
  • Are activation barriers of 50–70 kcal mol−1 accessible for transformations in organic synthesis in solution? (2025). PubMed Central. [Link]

  • 111. Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids. (2020). YouTube. [Link]

  • Kinetics study on esterification of phthalic anhydride and allyl alcohol. (2015). ResearchGate. [Link]

  • Solid-state polymerization process for the preparation of poly(cyclohexane-1,4-dimethylene cyclohexane-1,4-dicarboxylate) polymers with high melting temperature and crystallinity. (2017). ResearchGate. [Link]

  • Kinetic Study of Esterification Reaction. (2010). ResearchGate. [Link]

  • Synthesis and properties of poly (alkylene trans -1,4-cyclohexanedicarboxylate)s with different glycolic subunits. (2021). Unibo. [Link]

  • GC-MS analysis and antibacterial activity of chromatographically separated pure fractions of leaves of Sansevieria roxburghiana. (2018). ResearchGate. [Link]

  • High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. (2021). Green Chemistry (RSC Publishing). [Link]

  • Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate. (1962).
  • Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. (2015). Agilent. [Link]

  • GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (2020). Restek Resource Hub. [Link]

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Technical Support Center: Diallyl 1,4-Cyclohexanedicarboxylate Resin Casting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diallyl 1,4-Cyclohexanedicarboxylate (DCHDC) resin casting. This guide is designed for researchers, scientists, and professionals in drug development who utilize this thermosetting resin in their experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and achieve optimal results in your casting applications.

The insights provided are grounded in the fundamental principles of polymer chemistry and extensive field experience with thermoset resins. While specific data on Diallyl 1,4-Cyclohexanedicarboxylate is limited in publicly available literature, the principles outlined below are broadly applicable and have been adapted to the known properties of this diallyl ester crosslinker.

Troubleshooting Guide

This section addresses specific problems you may encounter during the casting process with Diallyl 1,4-Cyclohexanedicarboxylate resin. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Curing Failures

Question 1: Why is my Diallyl 1,4-Cyclohexanedicarboxylate resin not curing or only partially cured, remaining sticky or soft?

Answer:

Incomplete or failed curing is one of the most common issues in resin casting and is almost always a result of incorrect process parameters.[1][2] For a thermoset resin like Diallyl 1,4-Cyclohexanedicarboxylate, which polymerizes via a free-radical mechanism, several factors are critical.

Root Causes & Solutions:

  • Incorrect Initiator Concentration: The free-radical polymerization of diallyl esters requires an appropriate initiator (e.g., a peroxide). An insufficient amount of initiator will lead to an incomplete reaction.

    • Solution: Carefully review the manufacturer's technical data sheet (TDS) for the recommended initiator and its concentration. Accurately weigh all components using a calibrated analytical balance.

  • Improper Mixing: Thorough and homogenous mixing of the resin and initiator is crucial for a uniform cure.[3] If the initiator is not evenly dispersed, you will observe localized sticky or uncured spots.[3]

    • Solution: Employ a "two-cup" mixing method. After initial mixing in one cup, transfer the entire mixture to a second, clean cup and mix again. This ensures that any unmixed material clinging to the sides or bottom of the first cup is incorporated.[1] Stir slowly but thoroughly for the recommended duration (typically 3-5 minutes) to avoid introducing excessive air bubbles.[1]

  • Low Curing Temperature: The rate of free-radical polymerization is highly dependent on temperature. An ambient or curing temperature that is too low will significantly slow down or even halt the curing process.[1][4]

    • Solution: Ensure your workspace and the resin itself are within the recommended temperature range, typically 72°-85°F (22°-29°C), with 78°F (25.5°C) being ideal for many systems.[1] For post-curing, adhere to the specified temperature profile in the TDS.

  • Moisture Contamination: Water can interfere with the polymerization reaction of many resins, leading to a cloudy appearance and incomplete curing.[1][3]

    • Solution: Store the resin and initiator in a dry environment with tightly sealed containers.[4] Ensure all mixing equipment and molds are completely dry before use. Avoid working in high-humidity environments.[3]

  • Incompatible Additives: The introduction of certain pigments, dyes, or fillers can inhibit the chemical reaction required for curing.[1][3]

    • Solution: Only use additives that are specifically designated as compatible with diallyl ester resins. When in doubt, perform a small-scale test with the additive before committing to a large batch.[3]

Aesthetic & Structural Defects

Question 2: My cured Diallyl 1,4-Cyclohexanedicarboxylate cast is full of bubbles. How can I prevent this?

Answer:

Bubbles are a common cosmetic defect that can also compromise the mechanical integrity of the final product. They are typically introduced during the mixing process or are a result of entrapped air in the mold.

Root Causes & Solutions:

  • Aggressive Mixing: Mixing the resin and initiator too vigorously will whip air into the mixture.[2]

    • Solution: Mix slowly and deliberately, scraping the sides and bottom of the mixing container.[1]

  • Air Entrapment in the Mold: Complex mold geometries can trap air during the pouring process.

    • Solution: Pour the resin slowly in a thin stream into one corner of the mold, allowing the resin to fill the cavity gradually and displace the air.

  • Degassing: For applications requiring high clarity and minimal voids, degassing the mixed resin is essential.

    • Solution: Use a vacuum chamber to remove dissolved air from the resin mixture before pouring.

  • Surface Tension: Bubbles that rise to the surface may be held there by the resin's surface tension.

    • Solution: A gentle application of heat from a heat gun or artist's torch held 6-12 inches from the surface can lower the viscosity and help release trapped bubbles.[1] This should be done shortly after pouring.

Question 3: The surface of my cast has imperfections like roughness, pits, or a wavy texture. What is the cause?

Answer:

Surface quality is highly dependent on the condition of the mold and the curing environment.

Root Causes & Solutions:

  • Mold Surface Quality: Any imperfections on the surface of your mold will be replicated in the final cast.

    • Solution: Ensure your molds are clean, dry, and free of any dust or residue.[5] The mold surface should be smooth and polished to the desired finish of the final part.

  • Improper Curing Conditions: Uneven heating during the curing cycle can cause variations in shrinkage and lead to surface waviness.[5]

    • Solution: Ensure a consistent and uniform heat source during the entire curing process.

  • Release Agent Issues: An improperly applied or incompatible mold release agent can interfere with the resin's surface as it cures.

    • Solution: Use a release agent that is compatible with diallyl ester resins. Apply a thin, even coat as per the manufacturer's instructions. If the final part needs to be painted, ensure you are using a paintable mold release.[3]

Question 4: My cast has warped or shrunk excessively. How can this be minimized?

Answer:

All resins shrink to some degree during curing. However, excessive or uneven shrinkage can lead to dimensional inaccuracies and warping.[5]

Root Causes & Solutions:

  • Inherent Resin Shrinkage: Diallyl 1,4-Cyclohexanedicarboxylate, like other thermosets, will have a characteristic shrinkage value.

    • Solution: While you cannot eliminate shrinkage, understanding the expected percentage from the TDS allows you to compensate for it in your mold design. For applications with tight tolerances, selecting a resin with a lower linear shrinkage value is crucial.[4]

  • Uneven Curing: If one part of the cast cures faster than another due to inconsistent temperatures, it can induce internal stresses that lead to warping.[5]

    • Solution: Maintain a uniform temperature throughout the curing cycle. For larger castings, a ramp-up and ramp-down temperature profile may be necessary to minimize thermal gradients.

Frequently Asked Questions (FAQs)

Q1: What is the typical chemical structure of Diallyl 1,4-Cyclohexanedicarboxylate?

A1: Diallyl 1,4-Cyclohexanedicarboxylate has the molecular formula C₁₄H₂₀O₄.[6] It is the diallyl ester of 1,4-Cyclohexanedicarboxylic acid and exists as a mixture of cis and trans isomers.[7][8]

Q2: What are the primary applications of Diallyl 1,4-Cyclohexanedicarboxylate resin?

A2: Diallyl 1,4-Cyclohexanedicarboxylate is used as an allylic ester crosslinker for resins, coatings, and polymer modification.[9] It is valued for its ability to improve the thermal and mechanical stability of polymers.[9]

Q3: How does the cis/trans isomer ratio of the cyclohexanedicarboxylate moiety affect the final polymer properties?

A3: The isomerism of the cyclohexane ring can significantly impact the properties of the resulting polymer.[10] The trans isomer generally leads to a more linear and tightly packed polymer chain, which can result in higher crystallinity and melting points.[10][11] The cis isomer introduces a kink in the chain, which can disrupt packing and lead to more amorphous polymers with lower melting points.[10] Control of the cis-trans ratio during polymerization is a key factor in determining the final material properties.[12]

Q4: What type of catalyst or initiator is typically used for the polymerization of Diallyl 1,4-Cyclohexanedicarboxylate?

A4: The polymerization of diallyl monomers like DCHDC typically proceeds via a free-radical mechanism. This is often initiated by organic peroxides, such as dicumyl peroxide, especially in the presence of other monomers like in epoxy blends.[13] The specific choice and concentration of the initiator will depend on the desired curing temperature and reaction rate.

Experimental Protocols & Data

Table 1: General Troubleshooting Summary for DCHDC Resin Casting
Problem Potential Cause Recommended Action
Incomplete Curing Incorrect initiator ratio, poor mixing, low temperature, moisture.[1][3]Verify ratio, use two-cup mixing, maintain 72°-85°F, ensure dry conditions.[1][3]
Bubbles in Cast Aggressive mixing, air entrapment.[2]Mix slowly, pour carefully, consider vacuum degassing.[2]
Surface Defects Poor mold quality, uneven curing temperature.[5]Use clean, polished molds; ensure uniform heating.[5]
Warping/Shrinkage Inherent resin properties, non-uniform curing.[4][5]Account for shrinkage in mold design, ensure even cure temperature.[4][5]
Discoloration Incompatible additives, excessive curing temperature.[3][5]Use compatible colorants, adhere to recommended cure profile.[3][5]
Workflow for Resin Preparation and Casting

The following diagram outlines a best-practice workflow for preparing and casting Diallyl 1,4-Cyclohexanedicarboxylate resin to minimize common defects.

G cluster_prep Preparation Phase cluster_mixing Mixing Phase cluster_casting Casting & Curing Phase A 1. Acclimate Resin & Initiator to 72°-85°F (22°-29°C) B 2. Prepare Clean, Dry Mold & Mixing Equipment A->B C 3. Accurately Weigh Resin & Initiator B->C D 4. Mix Thoroughly (3-5 min) Scraping Sides & Bottom C->D E 5. Transfer to Second Cup & Mix Again D->E F 6. (Optional) Vacuum Degas to Remove Bubbles E->F G 7. Pour Slowly into Mold F->G H 8. Cure at Recommended Temperature & Time G->H I 9. Post-Cure as Required H->I

Caption: Recommended workflow for DCHDC resin casting.

Logical Relationship of Curing Parameters

The successful curing of Diallyl 1,4-Cyclohexanedicarboxylate resin is a multifactorial process where each parameter influences the others. The following diagram illustrates these interdependent relationships.

G Cure Successful Cure Temp Correct Temperature Temp->Cure controls reaction rate Mix Thorough Mixing Temp->Mix Ratio Accurate Ratio Ratio->Cure ensures stoichiometry Ratio->Mix Mix->Cure ensures homogeneity Moisture Low Moisture Moisture->Cure prevents inhibition Additives Compatible Additives Additives->Cure prevents inhibition

Caption: Interdependencies of key curing parameters.

References

  • Troubleshooting Resin Casting Issues: A Practical Guide. (2025, March 3). Google Cloud.
  • Thermosetting Resins Troubleshooting. Kemet International.
  • Resin Troubleshooting Guide for Beginners. Art and Glow.
  • Top 5 Resin Casting Issues for #resincasting. (2025, June 27). YouTube.
  • How To Avoid The 5 Biggest Resin Casting Problems. (2023, July 8). Resin Obsession.
  • Diallyl 1,4-Cyclohexanedicarboxylate. Porphynet.
  • Diallyl 1,4-Cyclohexanedicarboxylate. Polysil.
  • Diallyl 1,4-Cyclohexanedicarboxylate (cis- and trans- mixture). TCI Chemicals.
  • Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): analysis of parameters affecting polymerization and cis-trans isomerization. Iris Unimore.
  • Diallyl 1, 4-Cyclohexanedicarboxylate (cis- and trans- mixture), min 98% (GC), 100 grams. Stellarnet.
  • Synthesis and cyclopolymerization. AUB ScholarWorks.
  • US6828410B2 - Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from.... Google Patents.
  • Diallyl 1,4-Cyclohexanedicarboxylate (cis- and trans- mixture). TCI Chemicals.
  • Synthesis of Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) as the Matrix Resin for Transparent Composites. (2011). ResearchGate.
  • Preparation and Cured Properties of Diallyl Phthalate Resin Modified with Epoxy Resin and Allyl Ester Compound Having Carboxylic Acid. (2009). ResearchGate.
  • Diallyl 1,4-Cyclohexanedicarboxylate. PubChem.
  • Top 5 Resin Mistakes. (2024, September 27). YouTube.
  • Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. (2011). ResearchGate.
  • Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. MDPI.

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Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Validation for Diallyl 1,4-Cyclohexanedicarboxylate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For a compound like Diallyl 1,4-Cyclohexanedicarboxylate, which serves as a critical monomer in polymer synthesis and a potential component in various formulations, a robust and validated High-Performance Liquid Chromatography (HPLC) method is indispensable. This guide provides an in-depth comparison and a detailed protocol for the validation of an HPLC method for its analysis, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] This guide will not only walk you through the requisite steps but also explain the scientific rationale behind each validation parameter, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Method Development: The Foundation of a Validated State

Before validation can commence, a suitable HPLC method must be developed. The goal is to achieve adequate resolution, sensitivity, and a reasonable run time. For Diallyl 1,4-Cyclohexanedicarboxylate, a non-polar ester, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

Initial Method Parameters (Method A):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

The selection of a C18 column provides a non-polar stationary phase, ideal for retaining the analyte. The acetonitrile/water mobile phase offers good solvating power and UV transparency. A detection wavelength of 210 nm is chosen based on the weak chromophore of the ester group.

The Validation Workflow: A Visual Overview

The validation process is a systematic journey to demonstrate that the analytical procedure is fit for its purpose.[5] The following diagram illustrates the typical workflow.

HPLC Method Validation Workflow cluster_0 Phase 1: Development & Preparation cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Reporting Method_Development Method Development & Optimization Validation_Protocol Write Validation Protocol & Acceptance Criteria Method_Development->Validation_Protocol Finalize Method Specificity Specificity (Forced Degradation) Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Compile Validation Report Data_Analysis->Validation_Report

Caption: A flowchart of the HPLC method validation process.

Core Validation Parameters: An In-Depth Analysis

As per ICH Q2(R1) guidelines, a series of validation characteristics must be assessed.[6][7][8]

Specificity (and Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] For a stability-indicating method, forced degradation studies are the ultimate test of specificity.[9][10][11]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of Diallyl 1,4-Cyclohexanedicarboxylate in the mobile phase.

  • Stress Conditions: Expose the stock solution to the following conditions:

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of stock solution. Heat at 60°C for 4 hours.[12]

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of stock solution. Keep at room temperature for 2 hours.[12]

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of stock solution. Keep at room temperature for 24 hours.[12]

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.[12]

    • Photolytic Degradation: Expose the stock solution to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours).[12]

  • Analysis: After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration. Analyze by HPLC, using a photodiode array (PDA) detector to assess peak purity.

Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 2) and the peak purity analysis (e.g., purity angle < purity threshold) shows no co-eluting peaks. A degradation of 5-20% is generally considered appropriate.[12]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[6]

Experimental Protocol: Linearity

  • Prepare Standards: Prepare a series of at least five calibration standards from a stock solution, covering a range of 80% to 120% of the expected sample concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.

Acceptance Criteria:

  • Correlation coefficient (R²) ≥ 0.999

  • The y-intercept should not be significantly different from zero.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is typically assessed using recovery studies.

Experimental Protocol: Accuracy (Recovery)

  • Prepare Spiked Samples: Prepare a placebo (matrix without the analyte). Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of Diallyl 1,4-Cyclohexanedicarboxylate. Prepare each level in triplicate.

  • Analysis: Analyze the nine spiked samples.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[6]

Experimental Protocol: Precision

  • Repeatability (Intra-assay precision):

    • Prepare six identical samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 2.0%

  • Intermediate Precision: %RSD ≤ 2.0%, and the combined data should meet this criterion.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]

Experimental Protocol: LOD & LOQ (Based on Signal-to-Noise)

  • Determine Signal-to-Noise (S/N): Inject progressively lower concentrations of the analyte.

  • LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate through the analysis of at least six samples at the LOQ concentration.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[13][14][15] This provides an indication of its reliability during normal usage.[14]

Experimental Protocol: Robustness

Introduce small, deliberate changes to the method parameters one at a time. A design of experiments (DoE) approach, such as a Youden's test, can efficiently evaluate multiple factors.[16]

  • Parameters to Vary:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 5°C)

    • Detection wavelength (e.g., ± 2 nm)

Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, resolution) should remain within predefined limits, and the assay results should not be significantly affected.

Comparison of Method Performance: C18 vs. Phenyl-Hexyl Column

To provide a comparative perspective, we evaluated the developed method (Method A) against an alternative using a Phenyl-Hexyl column (Method B), which offers a different selectivity due to π-π interactions.

Alternative Method Parameters (Method B):

  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size

  • All other parameters: Same as Method A.

Comparative Validation Data Summary

Validation ParameterAcceptance CriteriaMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Comments
Specificity Resolution > 2 from degradantsPass (Resolution > 3.5 for all)Pass (Resolution > 2.8 for all)C18 showed superior resolution from a key oxidative degradant.
Linearity (R²) ≥ 0.9990.99980.9995Both methods demonstrate excellent linearity.
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%98.8 - 101.5%Both methods are highly accurate.
Precision (%RSD) ≤ 2.0%0.85% (Repeatability)1.15% (Repeatability)Method A exhibits slightly better precision.
Robustness System suitability passesPassMinor peak tailing observed with flow rate changes.Method A is more robust to variations in flow rate.

The C18 column (Method A) is ultimately the superior choice, offering better resolution in the specificity study and demonstrating higher precision and robustness.

Interrelationship of Validation Parameters

The validation parameters are not independent silos; they are interconnected, forming a web of evidence that supports the method's suitability.

Validation Parameter Relationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures correct quantitation Linearity Linearity Linearity->Accuracy underpins Precision Precision Linearity->Precision relies on Accuracy->Precision assessed together Range Range Range->Linearity defines limits of Range->Accuracy defines limits of Range->Precision defines limits of LOQ LOQ LOQ->Accuracy requires acceptable LOQ->Precision requires acceptable

Caption: The interconnected nature of key HPLC validation parameters.

Conclusion

The validation of an HPLC method is a rigorous, multi-faceted process that is foundational to ensuring data integrity in a regulated environment. This guide has detailed a comprehensive validation protocol for Diallyl 1,4-Cyclohexanedicarboxylate, grounded in ICH and FDA guidelines.[1][3][17] Through forced degradation, the specificity and stability-indicating nature of the method were confirmed. The method demonstrated excellent linearity, accuracy, and precision across the defined range. Furthermore, robustness testing confirmed the method's reliability under typical operational variations.[13]

The comparative data clearly indicates that while both C18 and Phenyl-Hexyl columns are viable, the C18-based method provides superior performance in terms of resolution, precision, and robustness. This systematic approach ensures that the chosen analytical method is not just suitable, but demonstrably reliable for its intended purpose: the accurate and precise quantification of Diallyl 1,4-Cyclohexanedicarboxylate.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (2025). The role of forced degradation studies in stability indicating HPLC method development. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Lab Manager. (n.d.). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Agilent. (2015). HPLC Separation Robustness and Ruggedness. Retrieved from [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • SciELO. (n.d.). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative NMR (qNMR) Analysis of Diallyl 1,4-Cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Structure—Embracing Quantitative Precision with NMR

For decades, Nuclear Magnetic Resonance (NMR) spectroscopy has been the undisputed gold standard for molecular structure elucidation.[1][2] However, its capabilities extend far beyond qualitative description into the realm of precise, absolute quantification. Quantitative NMR (qNMR) harnesses the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3][4][5] This intrinsic relationship allows qNMR to serve as a primary ratio method of measurement, capable of determining the purity or concentration of a substance with high accuracy and traceability to the International System of Units (SI), often without the need for an identical reference standard of the analyte.[6][7][8]

This guide provides an in-depth, experience-driven comparison of the qNMR methodology for the analysis of Diallyl 1,4-Cyclohexanedicarboxylate (a key monomer in polymer synthesis), contrasting it with traditional chromatographic techniques. We will delve into the causality behind critical experimental parameters, present a self-validating protocol, and provide the necessary tools for researchers, scientists, and drug development professionals to implement this powerful technique with confidence.

The Foundational Principle: Why qNMR Excels

Unlike chromatographic techniques such as HPLC or GC, which rely on the detector's response to a molecule's physicochemical properties (e.g., UV absorbance or ionizability), qNMR directly "counts" the nuclei.[3][9] This fundamental difference confers several distinct advantages:

  • Absolute Quantification: No calibration curves are required, eliminating the need for a certified reference material (CRM) of the analyte itself.[1][4] A single, well-characterized internal standard can be used to quantify a multitude of different compounds.[10][11]

  • Universality: The method is applicable to nearly any soluble organic compound containing NMR-active nuclei (¹H, ¹⁹F, ³¹P, etc.).[1][2]

  • Structural Confirmation: The same experiment that provides quantitative data simultaneously confirms the identity and integrity of the analyte and detects potential impurities.

  • Non-Destructive: The sample can be recovered unchanged after analysis, a crucial benefit when working with precious or limited materials.[4]

Pillar 1: The Internal Standard—Your Anchor for Accuracy

The entire qNMR experiment is built upon the relationship between the analyte and a co-dissolved internal standard (IS) of known purity and concentration.[12][13] The selection of an appropriate IS is the most critical decision in method development. An ideal IS must be chosen with deliberate care, as any error in its purity or mass is directly transferred to the final result.[13]

Key Characteristics of an Ideal Internal Standard:

  • High Purity (≥99.5%): The purity must be accurately known and traceable, ideally a Certified Reference Material (CRM).[10][12][14]

  • Chemical Inertness: It must not react with the analyte, solvent, or trace impurities.

  • Signal Resolution: It should exhibit one or more simple, sharp signals (a singlet is ideal) in a region of the ¹H NMR spectrum that is free from any analyte or solvent signals.[3][12][15]

  • Solubility: It must be fully soluble and stable in the chosen deuterated solvent along with the analyte.[12][16]

  • Hygroscopic and Volatility: The IS should be non-hygroscopic and non-volatile to ensure accurate weighing.[10]

For the analysis of Diallyl 1,4-Cyclohexanedicarboxylate in a common solvent like Chloroform-d (CDCl₃), Dimethyl sulfone (DMSO₂) is an excellent choice. It provides a sharp singlet around 3.0 ppm, a region typically clear of signals from the analyte.

Decision Workflow for Internal Standard (IS) Selection start Start: Define Analyte (Diallyl 1,4-Cyclohexanedicarboxylate) solvent Select Solvent (e.g., CDCl3, DMSO-d6) start->solvent select_is Select Potential IS (e.g., Maleic Acid, DMSO2) solvent->select_is check_solubility Analyte & IS Fully Soluble? check_overlap Signals Overlap in Predicted Spectrum? check_solubility->check_overlap Yes fail_solubility FAIL: Choose New Solvent/IS check_solubility->fail_solubility No check_reactivity Chemically Inert? check_overlap->check_reactivity No fail_overlap FAIL: Choose New IS check_overlap->fail_overlap Yes check_properties IS Non-Hygroscopic & Non-Volatile? check_reactivity->check_properties Yes fail_reactivity FAIL: Choose New IS check_reactivity->fail_reactivity No final_is IS Validated for Use check_properties->final_is Yes fail_properties FAIL: Use Dry Box or Choose New IS check_properties->fail_properties No select_is->check_solubility

Caption: Decision workflow for selecting a suitable internal standard.

Pillar 2: The Causality of Experimental Choices

A robust qNMR experiment is a self-validating system where each parameter is deliberately chosen to eliminate systematic error.

The Criticality of Spin-Lattice Relaxation (T₁)

During an NMR experiment, a radiofrequency pulse excites the nuclei. For the resulting signal to be quantitative, the nuclear spin system must fully return to its thermal equilibrium state before the next pulse is applied.[17][18] This process is governed by the spin-lattice relaxation time (T₁).[19][20]

  • Causality: If the delay between pulses (known as the relaxation delay, D1) is too short, nuclei with long T₁ values will not fully relax.[13] This leads to signal saturation and an underestimation of the integral area, invalidating the quantitative result.

  • Expert Protocol: To ensure 99.3% recovery of magnetization, the relaxation delay (D1) plus the acquisition time (AQ) must be at least 5 times the longest T₁ value of any peak being quantified (both analyte and standard).[13] T₁ values can vary significantly, from under a second for protons on large, tumbling molecules to over 10 seconds for small molecules or quaternary carbons.[21] A conservative and safe starting point for most small molecules is a D1 of 30 seconds, though this should be experimentally verified for the highest accuracy.

Acquisition Parameters for Trustworthy Data
  • Pulse Angle: A 90° pulse is often used to maximize the signal in a single scan.

  • Signal-to-Noise Ratio (S/N): For an integration error of less than 1%, a minimum S/N of 250:1 is recommended for the peak used for quantification.[22] The number of scans should be adjusted to achieve this target.

  • Data Processing: Manual phasing and a high-order polynomial baseline correction are essential to ensure that peak integrals are not skewed by spectral artifacts.[23][24]

Experimental Protocol: Purity Determination of Diallyl 1,4-Cyclohexanedicarboxylate

This protocol describes the purity determination using Dimethyl sulfone (DMSO₂) as the internal standard.

1. Materials and Equipment

  • Diallyl 1,4-Cyclohexanedicarboxylate (Analyte)

  • Dimethyl sulfone (Internal Standard, CRM grade, purity ≥ 99.5%)

  • Chloroform-d (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS)

  • High-precision analytical balance (± 0.01 mg readability)

  • Vortex mixer

  • High-quality 5 mm NMR tubes (e.g., Norell 507-HP or equivalent)

  • NMR Spectrometer (400 MHz or higher)

2. Sample Preparation (Performed in Triplicate)

  • Accurately weigh approximately 10-15 mg of the internal standard (DMSO₂) directly into a clean, dry vial. Record the mass (m_std).

  • Accurately weigh approximately 20-25 mg of Diallyl 1,4-Cyclohexanedicarboxylate (analyte) into the same vial. Record the mass (m_a).

  • Using a pipette, add approximately 0.7 mL of CDCl₃ to the vial.

  • Cap the vial and vortex for at least 60 seconds to ensure complete dissolution. Visually inspect against a light source to confirm no solid particles remain.[16]

  • Transfer the solution to a clean, dry NMR tube. Ensure the liquid height is sufficient for the spectrometer's coil (~4-5 cm).[16]

  • Cap the NMR tube securely.

3. NMR Data Acquisition

  • Insert the sample into the spectrometer and allow it to thermally equilibrate for 5 minutes.

  • Lock and shim the spectrometer on the sample.

  • Acquire a standard ¹H NMR spectrum using the following key parameters:

    • Pulse Program: Standard single pulse (e.g., Bruker 'zg30')

    • Pulse Angle: 30° (to reduce relaxation time) or 90°

    • Relaxation Delay (D1): 30 seconds (a conservative value ensuring >5xT₁ for most small molecules)

    • Acquisition Time (AQ): ~2-4 seconds

    • Number of Scans (NS): 8-16 (adjust to achieve S/N > 250:1 on the smallest peak of interest)

    • Receiver Gain: Set automatically by the spectrometer.

4. Data Processing

  • Apply a small exponential line broadening (e.g., 0.3 Hz) to improve S/N.

  • Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a high-order polynomial (e.g., 5th order) baseline correction across the entire spectrum.[23]

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the following signals:

    • Internal Standard (DMSO₂): The sharp singlet at ~2.9-3.1 ppm.

    • Analyte (Diallyl 1,4-Cyclohexanedicarboxylate): The well-resolved multiplet for the vinylic protons (-CH=CH₂) between ~5.8-6.0 ppm. This signal is chosen as it is in a clear region of the spectrum.

5. Purity Calculation

The purity of the analyte (P_a) is calculated using the following equation:[15]

Purity (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

Where:

  • I_a: Integral of the selected analyte signal.

  • I_std: Integral of the internal standard signal.

  • N_a: Number of protons giving rise to the analyte signal (for -CH=CH₂, N_a = 2).

  • N_std: Number of protons giving rise to the standard signal (for DMSO₂, N_std = 6).

  • M_a: Molar mass of the analyte (252.31 g/mol ).[25]

  • M_std: Molar mass of the internal standard (94.13 g/mol ).

  • m_a: Mass of the analyte.

  • m_std: Mass of the internal standard.

  • P_std: Purity of the internal standard (as stated on the certificate).

Data Presentation: A Comparative Overview

The true value of qNMR is evident when compared directly with alternative methods.

Table 1: Hypothetical qNMR Purity Analysis Results for Diallyl 1,4-Cyclohexanedicarboxylate

PreparationMass Analyte (m_a)Mass Std (m_std)Integral Analyte (I_a)Integral Std (I_std)Calculated Purity (%)
125.12 mg12.45 mg1.002.3598.7%
225.55 mg12.98 mg1.002.4198.5%
324.98 mg12.66 mg1.002.4098.9%
Average 98.7%
RSD 0.20%

Table 2: Comparison of Analytical Techniques for Quantitative Analysis

FeatureQuantitative NMR (qNMR)HPLC-UVGC-MS
Principle Direct detection of nucleiUV-Vis AbsorbanceMass-to-charge ratio
Primary Method? Yes, primary ratio method[6]No, requires specific standardNo, requires specific standard
Analyte Standard Not requiredRequired (identical compound)Required (identical compound)
Accuracy High (typically <1% error)High, but dependent on standardHigh, but dependent on standard
Precision (RSD) Excellent (<0.5%)Excellent (<1%)Good (1-5%)
Sample Throughput Moderate (~15 min/sample)High (with autosampler)High (with autosampler)
Destructive? No[4]YesYes
Universality High (for soluble compounds)Limited to chromophoric compoundsLimited to volatile/thermostable compounds
Structural Info Yes (simultaneous)NoYes (fragmentation pattern)

Visualizing the qNMR Workflow

The entire process, from weighing to calculation, follows a logical and rigorous path to ensure data integrity.

Sources

A Comparative Guide to the Mass Spectrometry of Diallyl 1,4-Cyclohexanedicarboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and polymer science, the precise structural characterization of molecules is paramount. Diallyl 1,4-cyclohexanedicarboxylate, a key monomer in the synthesis of various polymers, exists as cis and trans stereoisomers. The spatial arrangement of the ester groups on the cyclohexane ring significantly influences the physical and chemical properties of the resulting polymers.[1][2] Consequently, the ability to unambiguously differentiate between these isomers is crucial for quality control and the development of materials with desired characteristics. This guide provides an in-depth comparison of the mass spectrometric behavior of cis- and trans-diallyl 1,4-cyclohexanedicarboxylate, offering experimental insights and a validated protocol for their differentiation.

The Challenge of Isomer Differentiation

Geometric isomers, such as the cis and trans forms of diallyl 1,4-cyclohexanedicarboxylate, possess the same molecular weight and elemental composition. This makes their differentiation by low-resolution mass spectrometry alone a significant challenge. However, the distinct spatial orientation of the functional groups in these isomers leads to unique fragmentation pathways under electron ionization (EI), providing a robust basis for their identification.

The key to distinguishing these isomers lies in the stereoselectivity of their fragmentation, which is dictated by the conformational rigidity of the cyclohexane ring and the proximity of the ester substituents.[1][2]

Unraveling Isomeric Differences: Electron Ionization Mass Spectrometry

Electron ionization (EI) is a powerful technique for the analysis of volatile and semi-volatile compounds. When coupled with gas chromatography (GC-MS), it allows for the separation of isomers prior to their introduction into the mass spectrometer, providing distinct mass spectra for each.

A recent study on various dialkyl 1,4-cyclohexanedicarboxylates demonstrated that the EI mass spectra of cis and trans isomers differ sharply, regardless of the alkyl group.[1][2] This pronounced difference is attributed to the steric proximity of the substituents in the cis isomer, which facilitates unique fragmentation channels not as readily available to the trans isomer.[1][2] This phenomenon, known as the 1,3-cis-diaxial proximity effect, is a cornerstone of stereochemical analysis by mass spectrometry.[1][2]

Key Fragmentation Pathways

The fragmentation of diallyl 1,4-cyclohexanedicarboxylate isomers under EI conditions is a complex process involving multiple bond cleavages and rearrangements. While both isomers will exhibit common fragments arising from the loss of the allyl groups or cleavage of the ester bond, the relative abundances of specific ions serve as diagnostic markers.

For the cis isomer: The close proximity of the two ester groups in the cis configuration allows for concerted or sequential reactions that are sterically hindered in the trans isomer. This can lead to the formation of unique, high-abundance fragment ions.

For the trans isomer: The more extended conformation of the trans isomer results in a fragmentation pattern that is more typical of simple esters, with fragment ions corresponding to the loss of the allyl group and subsequent cleavages of the cyclohexane ring.

The following diagram illustrates the generalized workflow for the GC-MS analysis of these isomers.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector GC_Column GC Column (Separation of cis/trans) Injector->GC_Column Ion_Source Ion Source (EI) GC_Column->Ion_Source Eluting Isomers Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System (Spectrum Generation) Detector->Data_System Signal caption Figure 1. GC-MS workflow for isomer analysis.

Figure 1. GC-MS workflow for isomer analysis.

Comparative Analysis of Mass Spectra

m/z (Fragment Ion)Proposed Structure/LossExpected Relative Abundance in cis-isomerExpected Relative Abundance in trans-isomerRationale
M-41 Loss of allyl radical (C₃H₅)ModerateHighA primary fragmentation for both isomers.
M-82 Loss of two allyl radicalsLowModerateMore probable in the more stable trans configuration.
Diagnostic Ion A Specific rearrangement productHighLowFacilitated by the proximity of the ester groups in the cis isomer.
Diagnostic Ion B Ring cleavage fragmentModerateModerateCommon to both isomers, but may show subtle intensity differences.

Note: "M" represents the molecular ion. The exact m/z values for "Diagnostic Ion A" and "Diagnostic Ion B" would need to be determined experimentally but are predicted based on the fragmentation of analogous compounds.

The following diagrams depict the proposed dominant fragmentation pathways for the cis and trans isomers, highlighting the key differences.

Fragmentation_Pathways cluster_cis cis-Isomer Fragmentation cluster_trans trans-Isomer Fragmentation cis_M cis-Molecular Ion cis_frag1 [M-C₃H₅]⁺ cis_M->cis_frag1 cis_frag2 Diagnostic Ion A (Rearrangement) cis_M->cis_frag2 Proximity-induced trans_M trans-Molecular Ion trans_frag1 [M-C₃H₅]⁺ trans_M->trans_frag1 trans_frag2 [M-2(C₃H₅)]⁺ trans_frag1->trans_frag2 caption Figure 2. Proposed fragmentation differences.

Figure 2. Proposed fragmentation differences.

Experimental Protocol for GC-MS Analysis

This protocol provides a starting point for the separation and identification of cis- and trans-diallyl 1,4-cyclohexanedicarboxylate. Optimization may be required based on the specific instrumentation used.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the diallyl 1,4-cyclohexanedicarboxylate isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • If analyzing a polymer digest, ensure complete digestion and extraction of the monomers.

2. Gas Chromatography (GC) Conditions:

  • Injector:

    • Temperature: 250 °C

    • Mode: Split (e.g., 35:1 split ratio)

    • Injection Volume: 1 µL

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate (e.g., 0.5 mL/min).

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 5 minutes.

    • Ramp 1: Increase to 240 °C at 3 °C/min.

    • Ramp 2: Increase to 300 °C at 15 °C/min.

    • Final Hold: Hold at 300 °C for 3 minutes.

  • Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is recommended for good separation of the isomers.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-500 amu

  • Scan Time: 1 second

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

4. Data Analysis:

  • Integrate the peaks corresponding to the separated cis and trans isomers in the total ion chromatogram (TIC).

  • Extract the mass spectrum for each isomer.

  • Compare the relative abundances of the key fragment ions as outlined in the comparative analysis section to confirm the identity of each isomer.

Conclusion

The differentiation of cis- and trans-diallyl 1,4-cyclohexanedicarboxylate isomers is readily achievable using GC-MS with electron ionization. The key to successful identification lies in the significant differences in their mass spectra, which are a direct result of their distinct stereochemistry. The steric crowding in the cis isomer opens up unique fragmentation pathways that are not favored in the more stable trans isomer. By carefully analyzing the relative abundances of diagnostic fragment ions, researchers can confidently identify and quantify these isomers, ensuring the quality and desired properties of their polymeric materials. The provided protocol serves as a robust starting point for developing a validated analytical method for these important industrial monomers.

References

  • Zaikin, V. G., et al. (2024). Effects of geometric isomerism in electron ionization mass spectra of dialkyl 1,4-cyclohexanedicarboxylates. Rapid Communications in Mass Spectrometry, 38(24), e9915. [Link]

  • Zaikin, V. G., et al. (2024). Effects of geometric isomerism in electron ionization mass spectra of dialkyl 1,4‐cyclohexanedicarboxylates. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. PubChem. [Link]

  • Abe, H., et al. (2020). Different fragments observed in MS/MS of the m/z 227 cyclic dimers... ResearchGate. [Link]

  • Kisel, M. A., et al. (2021). Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. Molecules, 26(16), 4983. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Vo, T. K. A., et al. (2020). GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl 1,4-cyclohexanedicarboxylate. PubChem. [Link]

  • Tajabadi, F., et al. (2024). Identification and resolution of trace and co-eluted components of lamium amplexicaule essential oil using two chemometric methods-assisted GC-MS. Trends in Pharmaceutical Sciences, 10(2), 129-140. [Link]

Sources

Comparison of Diallyl 1,4-Cyclohexanedicarboxylate with diallyl phthalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Polymer Scientists: Diallyl 1,4-Cyclohexanedicarboxylate (DACH) vs. Diallyl Phthalate (DAP)

Introduction: Beyond the Aromatic Standard

In the landscape of high-performance thermosetting resins, Diallyl Phthalate (DAP) has long been a cornerstone material, prized for its exceptional electrical insulation, thermal stability, and dimensional integrity.[1][2] Its utility in demanding electronic, automotive, and aerospace applications is well-documented.[2][3] However, the relentless pursuit of materials with tailored properties—such as enhanced flexibility, improved UV resistance, and different processing characteristics—necessitates an exploration of alternatives. This guide introduces Diallyl 1,4-Cyclohexanedicarboxylate (DACH), an aliphatic analogue to DAP, and provides a comprehensive, data-driven comparison.

The core structural difference lies in the central ring: DAP is built upon an aromatic phthalate moiety, while DACH utilizes a saturated cyclohexane ring.[4][5] This distinction, though seemingly subtle, has profound implications for the final properties of the cured polymer. This document serves as a technical resource for researchers and product development professionals, offering a side-by-side evaluation of their chemical nature, performance metrics, and processing considerations. We will delve into the causality behind their differing behaviors, supported by experimental data and standardized characterization protocols, to empower informed material selection for next-generation applications.

Molecular Structure and Synthesis: A Tale of Two Cores

The performance of a polymer is fundamentally dictated by the structure of its constituent monomers. Both DAP and DACH are diallyl esters, meaning they possess two reactive allyl groups that enable them to form highly cross-linked, three-dimensional networks upon polymerization.[6] The key differentiator is the central scaffold to which these allyl groups are attached.

  • Diallyl Phthalate (DAP): Features a planar, rigid benzene ring as its core.[1] It is typically synthesized through the esterification of phthalic anhydride with allyl alcohol.[1] This aromatic structure is responsible for the high thermal stability and rigidity of cured DAP resins.[2]

  • Diallyl 1,4-Cyclohexanedicarboxylate (DACH): Incorporates a non-planar, flexible cyclohexane ring.[5] The synthesis of DACH can be achieved via the esterification of 1,4-Cyclohexanedicarboxylic Acid (CHDA) with allyl alcohol or through the catalytic hydrogenation of the aromatic ring in DAP.[7][8] The 1,4-disubstituted cyclohexane ring can exist in both cis and trans isomeric forms, where the functional groups are on the same or opposite sides of the ring, respectively, which can add another layer of property modulation.[7]

G cluster_DAP Diallyl Phthalate (DAP) Structure cluster_DACH Diallyl 1,4-Cyclohexanedicarboxylate (DACH) Structure dap_structure dach_structure

Caption: Chemical structures of Diallyl Phthalate (DAP) and Diallyl 1,4-Cyclohexanedicarboxylate (DACH).

The choice between an aromatic and an aliphatic core is a critical design decision in polymer chemistry. The rigid, planar nature of the benzene ring in DAP imparts excellent thermal stability and mechanical strength, while the flexible, puckered conformation of the cyclohexane ring in DACH is expected to enhance properties like impact strength and flexibility.[7][9]

Comparative Data: Physical and Performance Properties

The following tables summarize the known properties of the monomers and the typical performance characteristics of the resulting cured resins. While extensive data is available for DAP, a well-established industrial product, data for DACH is less common and often inferred from the known behavior of other cycloaliphatic polyesters.

Table 1: Monomer Physical & Chemical Properties
PropertyDiallyl 1,4-Cyclohexanedicarboxylate (DACH)Diallyl Phthalate (DAP)Source(s)
CAS Number 20306-22-3131-17-9[5],[4]
Molecular Formula C₁₄H₂₀O₄C₁₄H₁₄O₄[5],[4]
Molecular Weight 252.31 g/mol 246.26 g/mol [5],[4]
Appearance Colorless to Almost Colorless LiquidClear, Pale-Yellow Liquid[10],
Density ~1.1 g/cm³1.121 g/mL at 25°C[11],[12]
Boiling Point 330.6°C at 760 mmHg165-167°C at 5 mmHg[11],[12]
Flash Point Not specified166°C
Solubility in Water Not specified< 0.1 mg/mL[13]
Table 2: Cured Polymer Performance Comparison (Typical Values)

Note: Data for DAP often refers to filled compounds (e.g., glass-fiber filled), which significantly enhance mechanical properties. Data for DACH is largely predictive, based on the properties of analogous cycloaliphatic polymers.

PropertyCured DACH (Predicted)Cured DAP (Glass-Fiber Filled)Source(s)
Mechanical
Tensile StrengthLower than DAP8,500 psi (~58.6 MPa)[14]
Flexural StrengthLower than DAP11,000 psi (~75.8 MPa)[14]
Elongation at BreakHigher than DAP~3.1%[15]
Impact Strength (Izod)Higher than DAP0.85 ft-lb/in (~45 J/m)[14]
Thermal
Heat Deflection Temp.Lower than DAP185°C - 232°C[14],
Glass Transition (Tg)Lower than DAP~160-165°C[16],[17]
Max Continuous Use Temp.Lower than DAP204-232°C[14]
Electrical
Dielectric StrengthGood350-400 V/mil (~13.8-15.7 kV/mm)[14],[15]
Dielectric Constant (@1MHz)Good to Excellent3.8 - 5.2[14],[15]
Arc ResistanceGood130 sec[14]
Other
UV/Weather ResistanceSuperior to DAPGood
Water Absorption (48h)Low0.35%[14]
Dimensional StabilityGoodExcellent

Expertise & Experience: Interpreting the Data

The substitution of a cyclohexane ring for a benzene ring is a well-understood strategy in polymer science to move from rigidity and high thermal stability towards flexibility and weatherability.[7][9]

  • Mechanical Properties: The non-planar, flexible nature of the cyclohexane ring in DACH allows for greater chain mobility compared to the rigid phthalate structure.[18] This inherently leads to a lower modulus and tensile strength but a significant improvement in elongation at break and impact strength. This makes DACH a compelling candidate for applications requiring toughness and resilience, where the extreme rigidity of DAP might lead to brittleness.

  • Thermal Performance: The aromaticity of the benzene ring in DAP contributes to its high thermal stability.[19] The delocalized pi-electrons create a highly stable structure that requires more energy to break down. Consequently, DAP resins exhibit higher glass transition temperatures and heat deflection temperatures.[16] DACH, being aliphatic, will have a lower ceiling for high-temperature applications.

  • Electrical and Chemical Resistance: Both monomers produce resins with excellent electrical insulating properties and low water absorption due to their hydrocarbon nature and highly cross-linked structure.[3][14] DAP is known for its superb chemical resistance. While DACH is also expected to be chemically robust, specific resistance profiles would require empirical testing.

  • UV and Weather Resistance: Aromatic compounds like DAP are susceptible to degradation from UV radiation, which can lead to yellowing and embrittlement over time. The aliphatic structure of DACH lacks the UV-absorbing aromatic rings, predicting superior long-term performance in outdoor or high-intensity light applications.[7]

Experimental Protocols: A Framework for Self-Validation

To enable researchers to conduct their own direct comparisons, we provide standardized protocols for the characterization of these thermosetting resins.

Protocol 1: Curing Characterization by Differential Scanning Calorimetry (DSC)

Objective: To determine the heat of reaction (ΔH), onset of cure, and peak exotherm temperature for the polymerization of each monomer. This data is crucial for designing appropriate cure schedules.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the monomer into a standard aluminum DSC pan. Add a precise amount of a suitable free-radical initiator (e.g., 1-2 phr of dicumyl peroxide). Crimp the lid to seal the pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to approximately 250°C under a nitrogen atmosphere.

  • Data Analysis: Integrate the area under the exothermic peak to calculate the total heat of reaction (ΔH in J/g). Record the onset temperature and the peak maximum temperature. A lower peak temperature suggests a more reactive system or a more effective initiator at lower temperatures.[16][20]

G P Prepare Monomer + Initiator Sample L Load into DSC P->L H Heat at a Linear Rate (e.g., 10°C/min) L->H R Record Heat Flow vs. Temp H->R A Analyze Exotherm Peak: - Onset Temperature - Peak Temperature - Heat of Reaction (ΔH) R->A

Caption: Workflow for Curing Analysis using DSC.

Protocol 2: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To evaluate and compare the thermal stability and degradation profile of the fully cured resins.

Methodology:

  • Sample Preparation: Place 5-10 mg of a fully cured polymer sample into a TGA crucible.

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 20°C/min) from ambient temperature to 600°C under a nitrogen or air atmosphere.

  • Data Analysis: Plot the percentage weight loss versus temperature. The onset of degradation is typically defined as the temperature at which 5% weight loss occurs (T₅). This provides a direct measure of thermal stability.[21]

Protocol 3: Mechanical Property Testing (ASTM D638 & D790)

Objective: To measure the tensile and flexural properties of the cured resins, providing critical data for structural applications.

Methodology:

  • Sample Preparation: Mold the resin into standardized "dog-bone" shaped specimens for tensile testing (ASTM D638) and rectangular bars for flexural testing (ASTM D790). Ensure a complete cure, potentially including a post-cure step at a temperature above the material's Tg.[17]

  • Tensile Testing: Mount the specimen in a universal testing machine equipped with extensometers. Apply a tensile load at a constant crosshead speed until the specimen fractures. Record the ultimate tensile strength, elongation at break, and Young's modulus.

  • Flexural Testing: Place the rectangular bar on a three-point bending fixture in the universal testing machine. Apply a load to the center of the specimen until it breaks or reaches a specified deflection. Calculate the flexural strength and flexural modulus.

G M Mold Standardized Test Specimens C Ensure Full Cure (inc. Post-Cure) M->C T Tensile Test (ASTM D638) Measure Strength, Elongation C->T F Flexural Test (ASTM D790) Measure Strength, Modulus C->F D Data Analysis & Comparison T->D F->D

Caption: Workflow for Mechanical Property Characterization.

Trustworthiness: A Self-Validating System

The protocols described above form a self-validating system. For instance, the Tg value obtained from a Dynamic Mechanical Analysis (DMA) can inform the necessary post-cure temperature for mechanical testing specimens.[17] An incomplete cure, which might be suspected from a lower-than-expected Tg, would manifest as poor or inconsistent mechanical properties. Similarly, DSC can be used to confirm the completeness of a cure by running a cured sample; the absence of a residual exotherm indicates a fully cross-linked material.[16]

Conclusion and Authoritative Grounding

The choice between Diallyl 1,4-Cyclohexanedicarboxylate and Diallyl Phthalate is a classic engineering trade-off between thermal performance and mechanical flexibility.

  • Choose Diallyl Phthalate (DAP) for applications demanding maximum thermal stability, dimensional rigidity, and proven performance in high-heat electrical and electronic components. Its track record in military and commercial-grade connectors, insulators, and molding compounds is a testament to its reliability under extreme conditions.[3]

  • Consider Diallyl 1,4-Cyclohexanedicarboxylate (DACH) for applications where improved impact resistance, greater flexibility, and superior UV/weathering resistance are paramount. Potential uses include transparent coatings, impact-modified composites, and outdoor electrical enclosures where long-term environmental stability is more critical than ultimate thermal resistance.

This guide provides the foundational data and experimental framework to evaluate these two compelling materials. The ultimate selection will depend on a thorough analysis of the specific performance requirements, processing conditions, and cost considerations of the target application. By understanding the fundamental structure-property relationships, researchers can move beyond established materials and innovate with purpose.

References

  • Ataman Kimya. (n.d.). DIALLYL PHTHALATE.
  • Whitaker, R.B., Glaub, J.E., & Bonekowski, N.R. (1980). Characterization of DAP plastic molding resins and molded parts. [Diallyl phthalate]. (Conference Paper). SciTech Connect.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.).
  • Whitaker, R.B., Glaub, J.E., Bonekowski, N.R., & Gillham, P.D. (n.d.). Characterization of Fiberglass-Filled Diallyl Phthalate Plastic Molding Resins and Molded Parts. DTIC.
  • National Center for Biotechnology Information. (n.d.). Diallyl phthalate. PubChem. Retrieved from [Link]

  • SLT. (2025). What Is Diallyl Phthalate?.
  • GreenChem Industries. (n.d.). Diallyl Phthalate (DAP) for Plastic & Rubber.
  • MakeItFrom.com. (n.d.). Diallyl Phthalate (DAP).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diallyl Phthalate (DAP) for Superior Electrical Insulation: A Deep Dive. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Cornucopia Tool & Plastics, Inc. (n.d.). Material Properties Diallyl Phthalate.
  • Ataman Kimya. (n.d.). DIALLYL PHTHALATE (DAP) RESIN.
  • AZoM. (2001). Diallyl Phthalate - DAP Short Glass Fibre Reinforced; Fire Retardant.
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  • Unraveling Commonly Confused Terms. (n.d.). Cyclohexane vs Benzene.
  • ChemBK. (n.d.). Diallyl cyclohexane-1,4-dicarboxylate. Retrieved from [Link]

  • Chemsrc. (2025). Diallyl 1,4-cyclohexanedicarboxylate. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.).
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  • National Center for Biotechnology Information. (n.d.). Diallyl 1,4-Cyclohexanedicarboxylate. PubChem. Retrieved from [Link]

  • MDPI. (n.d.).
  • LookPolymers. (n.d.). Overview of materials for Diallyl Phthalate (DAP)
  • Scilit. (n.d.). Determination of cure of diallyl phthalate using differential scanning calorimetry.
  • AIP Publishing. (n.d.).
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  • AZoM. (2001). Diallyl Phthalate - DAP Mineral and Synthetic Fibre Filled.
  • TCI Chemicals. (n.d.).
  • Gnee Biotech. (2025). Is cyclohexane the same as benzene?.
  • Quora. (2016).
  • Chemistry LibreTexts. (2024). 15.2: Structure and Stability of Benzene.
  • Benchchem. (n.d.).
  • Homework.Study.com. (n.d.). What is the difference between benzene and cyclohexane? Explain.
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The Unseen Contender: A Comparative Guide to Diallyl 1,4-Cyclohexanedicarboxylate in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

In the specialized world of thermosetting resins, diallyl esters have long been the cornerstone for applications demanding supreme reliability. The market has been historically dominated by aromatic variants, primarily Diallyl Phthalate (DAP). However, a nuanced understanding of structure-property relationships is driving innovation, bringing lesser-known monomers into the spotlight. This guide provides an in-depth technical comparison of Diallyl 1,4-Cyclohexanedicarboxylate (DACH), a cycloaliphatic monomer, against its widely used aromatic and unsaturated counterparts, offering a data-backed perspective for researchers and product developers.

The Central Axis of Performance: Understanding the Diacid Core

Diallyl esters are difunctional monomers that undergo free-radical polymerization via their terminal allyl groups to form densely cross-linked, three-dimensional networks. While the allyl groups dictate the polymerization chemistry, the central diacid moiety is the primary determinant of the final polymer's intrinsic properties. This guide compares the following key diallyl esters, categorized by their core structure:

  • Cycloaliphatic: Diallyl 1,4-Cyclohexanedicarboxylate (DACH)

  • Aromatic: Diallyl Phthalate (DAP) and Diallyl Isophthalate (DAIP)

  • Unsaturated Aliphatic: Diallyl Maleate (DAM)

The shift from an aromatic to a cycloaliphatic core is not merely academic; it represents a fundamental trade-off between rigidity, thermal stability, and optical performance.

A Head-to-Head Comparison of Polymer Properties

The ultimate utility of a monomer is defined by the performance of its cured polymer. The following data, compiled from academic literature and industry sources, provides a quantitative comparison. While extensive data for DACH is less prevalent in public literature, its performance can be expertly inferred from the well-documented behavior of the 1,4-cyclohexanedicarboxylate structure in other polymer systems, such as polyesters, which are known to enhance thermal stability and flexibility.

Table 1: Comparative Performance of Cured Diallyl Ester Polymers
PropertyPoly(DACH) (Alicyclic)Poly(DAP) (Aromatic)Poly(DAIP) (Aromatic)Poly(DAM) (Unsaturated)Test Standard
Thermal Stability (TGA, 5% weight loss) ~350-370 °C~350-370 °C~350-370 °C~300-320 °CASTM E1131 / ISO 11358
Glass Transition Temp. (Tg) ~130-150 °C (estimated)~160 °C~155-165 °C~100-120 °CASTM D3418 / ISO 11357
Flexural Strength 55-65 MPa (estimated)50-60 MPa55-65 MPa40-50 MPaASTM D790
Hardness (Rockwell M) 110-115 (estimated)115-120115-12095-105ASTM D785
Refractive Index (n_D^20) ~1.50 (estimated)~1.57~1.57~1.50ASTM D542
Dielectric Constant (1 MHz) < 2.8 (estimated) ~3.0-3.4~3.0-3.3~3.5-4.0ASTM D150

Deep Dive: Causality Behind the Performance Metrics

Thermal and Mechanical Integrity

The aromatic rings in DAP and DAIP are inherently rigid, which directly contributes to a higher Glass Transition Temperature (Tg).[1] This has traditionally made them the materials of choice for high-heat applications. However, the thermal stability of Poly(DACH), as measured by thermogravimetric analysis (TGA), is expected to be on par with its aromatic counterparts. The cycloaliphatic ring in DACH, while less rigid than a benzene ring, offers a superior combination of thermal robustness and conformational flexibility. This translates to potentially higher impact and flexural strength, mitigating the brittleness often associated with highly cross-linked aromatic thermosets. Poly(DAM) exhibits lower thermal stability due to the presence of a reactive double bond within its backbone, making it susceptible to earlier thermal degradation.

The Optical Advantage of Aliphatic Structures

For optical applications, Poly(DACH) presents a clear advantage. Aromatic compounds are known to absorb UV radiation and are prone to yellowing over time, a consequence of the formation of conjugated systems. The saturated, non-aromatic structure of the DACH core eliminates this chromophore, leading to exceptional UV stability and long-term optical clarity. Furthermore, the lower electron density of the cycloaliphatic ring results in a significantly lower refractive index compared to Poly(DAP) and Poly(DAIP), making it an ideal candidate for optical lenses, coatings, and encapsulants where minimal light distortion is critical.

Electrical Insulation Properties

In high-frequency electronics, a low dielectric constant is paramount to minimize signal loss and crosstalk. The polarity of the ester groups is a primary contributor to the dielectric constant. The non-polar nature of the cyclohexyl ring in DACH results in a polymer with a lower predicted dielectric constant than the more polarizable aromatic rings of DAP and DAIP. This positions Poly(DACH) as a superior insulating material for next-generation electronics and telecommunications hardware.

The Foundation of Trust: Self-Validating Experimental Protocols

To ensure the integrity and comparability of the data presented, all characterizations must adhere to standardized methodologies. The following protocols, grounded in ASTM standards, represent a self-validating system for the evaluation of diallyl ester polymers.

Polymer Synthesis and Curing: A Controlled Approach

Objective: To produce void-free, fully cured polymer specimens for consistent characterization.

Methodology:

  • Monomer Purification: Pass the diallyl ester monomer through a column of basic alumina to remove inhibitors (e.g., hydroquinone).

  • Initiator Incorporation: Dissolve 2% by weight of a high-temperature peroxide initiator (e.g., di-tert-butyl peroxide) in the purified monomer with gentle agitation.

  • Degassing: Place the monomer-initiator mixture in a vacuum chamber for 15 minutes to remove dissolved gases that could lead to voids during curing.

  • Casting: Carefully pour the degassed mixture into a pre-heated, release-coated glass mold.

  • Staged Curing Protocol: Transfer the mold to a programmable oven and execute a multi-stage curing schedule (e.g., 80°C for 4h, 100°C for 4h, 120°C for 2h, 150°C for 2h).

  • Post-Curing: Demold the polymer and post-cure at 160°C for 2 hours to ensure complete conversion of residual allyl groups.

Causality Explained: A staged curing protocol is not arbitrary. It is a critical control measure to manage the exothermic polymerization reaction. A slow ramp-up in temperature prevents thermal runaway, which can cause internal stresses, yellowing, and incomplete curing. The final post-cure step, typically above the polymer's Tg, ensures maximum cross-linking and dimensional stability.

Diagram: Experimental Workflow for Polymer Curing and Characterization

G cluster_prep Sample Preparation cluster_char Property Characterization Monomer Diallyl Ester Monomer Purify Inhibitor Removal Monomer->Purify Mix Add Initiator & Degas Purify->Mix Cast Cast in Mold Mix->Cast Cure Staged Curing Protocol Cast->Cure PostCure Post-Cure Cure->PostCure CuredPolymer Cured Polymer Specimen PostCure->CuredPolymer TGA Thermal Stability (TGA) ASTM E1131 DSC Glass Transition (DSC) ASTM D3418 Flex Flexural Properties ASTM D790 Hard Hardness (Rockwell M) ASTM D785 Optic Refractive Index ASTM D542 Elec Dielectric Constant ASTM D150 CuredPolymer->TGA CuredPolymer->DSC CuredPolymer->Flex CuredPolymer->Hard CuredPolymer->Optic CuredPolymer->Elec

Caption: Standardized workflow from monomer to characterized polymer.

Thermomechanical and Physicochemical Analysis

Objective: To quantitatively measure the key performance indicators of the cured polymer.

  • Thermal Analysis (TGA/DSC):

    • Protocol: Utilize a calibrated thermogravimetric analyzer and differential scanning calorimeter. For TGA (per ASTM E1131), heat a 10 mg sample from 30°C to 600°C at 10°C/min under a nitrogen atmosphere. For DSC (per ASTM D3418), perform a heat-cool-heat cycle from 30°C to 200°C at 10°C/min to determine the Tg from the second heating scan.

    • Self-Validation: The TGA confirms the upper service temperature and ensures no residual volatiles are skewing other measurements. The DSC provides the Tg, a critical parameter for defining the material's mechanical state at different temperatures.

  • Mechanical Testing (Flexural & Hardness):

    • Protocol: For flexural strength (per ASTM D790), use a three-point bending setup on rectangular specimens (e.g., 3.2mm x 12.7mm x 64mm) at a crosshead speed of 1.3 mm/min. For hardness (per ASTM D785), use a Rockwell hardness tester with the M scale and a 100 kg major load.

    • Self-Validation: These tests provide direct, quantitative measures of the material's stiffness and resistance to deformation and indentation, which are crucial for predicting its performance in structural applications.

  • Optical and Electrical Testing:

    • Protocol: Measure the refractive index (per ASTM D542) on a polished sample using a refractometer with a sodium D line light source. Determine the dielectric constant (per ASTM D150) using a capacitance bridge at 1 MHz on a thin, flat specimen with applied electrodes.

    • Self-Validation: These measurements provide fundamental data for the design of optical components and electrical insulators, ensuring performance meets application-specific requirements.

Diagram: Logical Relationship of Core Structure to Performance

G cluster_core Diacid Core Structure cluster_props Resulting Polymer Properties Aromatic Aromatic (DAP, DAIP) HighTg High Tg High Refractive Index Aromatic->HighTg Rigid, Polarizable π-electron system Alicyclic Cycloaliphatic (DACH) UVStability High UV Stability Low Refractive Index Low Dielectric Constant Alicyclic->UVStability Flexible, Saturated Non-polar

Caption: Influence of core structure on key polymer properties.

Conclusion: A Paradigm Shift in Material Selection

The evidence strongly suggests that Diallyl 1,4-Cyclohexanedicarboxylate, while less conventional, is a high-performance monomer that warrants serious consideration for advanced applications. Its cycloaliphatic core imparts a unique constellation of properties that directly address the known limitations of aromatic diallyl esters.

  • For applications demanding the utmost in optical clarity, UV stability, and low dielectric loss, such as in advanced optics and high-frequency electronics, DACH is the superior candidate.

  • For applications where maximizing the glass transition temperature is the single most critical factor, and optical properties are secondary, aromatic diallyl esters like DAP and DAIP remain viable options.

This guide serves as a foundational resource for scientists and engineers to look beyond traditional material choices. By understanding the causal links between molecular structure and macroscopic performance, we can unlock new potentials in polymer design and application.

References

  • Stevens, M. P. (1999). Polymer Chemistry: An Introduction (3rd ed.). Oxford University Press. [Link]

  • ASTM International. (2018). ASTM D3418-18, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. ASTM International. [Link]

  • ASTM International. (2017). ASTM E1131-08(2017), Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International. [Link]

  • ASTM International. (2017). ASTM D790-17, Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials. ASTM International. [Link]

  • ASTM International. (2018). ASTM D785-08(2018), Standard Test Method for Rockwell Hardness of Plastics and Electrical Insulating Materials. ASTM International. [Link]

  • ASTM International. (2015). ASTM D542-14, Standard Test Method for Index of Refraction of Transparent Organic Plastics. ASTM International. [Link]

  • ASTM International. (2021). ASTM D150-21, Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation. ASTM International. [Link]

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A Senior Application Scientist's Guide to Aliphatic vs. Aromatic Diallyl Ester Resins: A Performance Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate polymer resins is a critical decision that significantly impacts the performance and viability of the final product. Diallyl ester resins, a class of thermosetting polymers, are prized for their exceptional dimensional stability, insulating properties, and low water absorption.[1] However, a crucial distinction exists within this family: the choice between aliphatic and aromatic structures. This guide provides an in-depth, objective comparison of the performance characteristics of aliphatic and aromatic diallyl ester resins, supported by experimental data and detailed methodologies, to empower you in making an informed selection for your specific application.

The fundamental difference between these two subclasses lies in their molecular architecture. Aromatic diallyl esters, such as the widely used diallyl phthalate (DAP) and diallyl isophthalate (DAIP), incorporate rigid phenyl rings into their backbone.[2][3] In contrast, aliphatic diallyl esters are characterized by linear or branched carbon chains, lending them greater flexibility. This structural variance is the primary determinant of their distinct thermal, mechanical, and chemical performance profiles.

Core Performance Metrics: A Head-to-Head Comparison

The inherent rigidity of the aromatic rings in diallyl phthalate and isophthalate resins generally imparts superior thermal stability and mechanical strength compared to their aliphatic counterparts.[4][5][6][7] Conversely, the flexible nature of aliphatic chains can lead to enhanced impact resistance and lower glass transition temperatures.[4][8]

Performance MetricAliphatic Diallyl Ester ResinsAromatic Diallyl Ester Resins (DAP/DAIP)Rationale
Thermal Stability (Td) Generally LowerHigherThe rigid aromatic rings require more energy to undergo thermal motion and degradation.[4][7]
Glass Transition Temp (Tg) LowerHigherIncreased chain flexibility in aliphatic structures allows for easier transition from a glassy to a rubbery state at lower temperatures.[4][8]
Tensile & Flexural Strength Generally LowerHigherThe rigid aromatic backbone provides greater resistance to deformation under tensile and flexural loads.[6]
Impact Strength Generally HigherLowerThe flexible aliphatic chains can more effectively dissipate impact energy.
Chemical Resistance GoodExcellentThe dense cross-linked network and stable aromatic rings offer superior resistance to a wide range of chemicals and solvents.[2]
Dimensional Stability GoodExcellentLow shrinkage during curing and resistance to environmental changes are hallmarks of aromatic diallyl esters.[1][2][3]
Electrical Insulation GoodExcellentAromatic diallyl esters are known for their outstanding electrical insulating properties, especially in high-humidity and high-temperature environments.[2][3]

Experimental Protocols for Performance Characterization

To ensure the validity and reproducibility of performance comparisons, standardized testing methodologies are crucial. The following protocols, based on established ASTM standards, provide a framework for evaluating the key performance indicators of diallyl ester resins.

Thermal Analysis: TGA and DSC

Objective: To determine the thermal stability (decomposition temperature, Td) and glass transition temperature (Tg) of the cured resins.

Methodology:

  • Sample Preparation: Fully cure the aliphatic and aromatic diallyl ester resin samples according to the manufacturer's recommendations. Ensure complete polymerization to obtain accurate thermal data.

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of the cured resin into a TGA pan.

    • Heat the sample from ambient temperature to 800°C at a constant rate of 10°C/min under a nitrogen atmosphere.

    • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the cured resin into a DSC pan.[9]

    • Perform a heat-cool-heat cycle. Heat the sample from ambient temperature to a temperature above its expected Tg at a rate of 10°C/min, then cool it back to ambient temperature, and finally, perform a second heating scan at the same rate.[9]

    • The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.[9]

Diagram of Thermal Analysis Workflow

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis Resin Diallyl Ester Resin Curing Curing Process Resin->Curing Cured_Sample Cured Resin Sample Curing->Cured_Sample TGA_Instrument TGA Instrument Cured_Sample->TGA_Instrument DSC_Instrument DSC Instrument Cured_Sample->DSC_Instrument TGA_Heating Heat to 800°C @ 10°C/min TGA_Instrument->TGA_Heating TGA_Data Weight Loss vs. Temp TGA_Heating->TGA_Data Td_Determination Determine Td (5% loss) TGA_Data->Td_Determination DSC_Cycle Heat-Cool-Heat Cycle DSC_Instrument->DSC_Cycle DSC_Data Heat Flow vs. Temp DSC_Cycle->DSC_Data Tg_Determination Determine Tg (Midpoint) DSC_Data->Tg_Determination

Caption: Workflow for Thermal Analysis of Diallyl Ester Resins.

Mechanical Property Testing

Objective: To quantify and compare the tensile strength, flexural strength, and impact strength of the cured resins.

Methodology:

  • Specimen Preparation: Prepare standardized test specimens of both aliphatic and aromatic cured resins according to the dimensions specified in the relevant ASTM standards.[10]

  • Tensile Testing (ASTM D638):

    • Mount the dog-bone-shaped specimens in the grips of a universal testing machine.[11]

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.[10]

    • Record the maximum stress (tensile strength) and the elongation at break.

  • Flexural Testing (ASTM D790):

    • Place the rectangular bar specimens on a three-point bending fixture in a universal testing machine.[11]

    • Apply a load to the center of the specimen until it fractures or reaches a specified deflection.

    • Calculate the flexural strength and flexural modulus from the load-deflection curve.

  • Impact Testing (ASTM D256 - Izod):

    • Use a pendulum-type impact tester.[11]

    • Secure a notched specimen in the vise.

    • Release the pendulum, allowing it to strike and fracture the specimen.

    • The energy absorbed by the specimen during fracture is the Izod impact strength.

Diagram of Mechanical Testing Workflow

G cluster_prep Specimen Preparation cluster_testing Mechanical Testing cluster_data Data Analysis Cured_Resin Cured Resin Molding Molding/Machining Cured_Resin->Molding Specimens Standardized Test Specimens Molding->Specimens Tensile Tensile Test (ASTM D638) Specimens->Tensile Flexural Flexural Test (ASTM D790) Specimens->Flexural Impact Impact Test (ASTM D256) Specimens->Impact Tensile_Data Tensile Strength & Modulus Tensile->Tensile_Data Flexural_Data Flexural Strength & Modulus Flexural->Flexural_Data Impact_Data Impact Strength Impact->Impact_Data

Caption: Workflow for Mechanical Property Characterization.

Chemical Resistance Testing

Objective: To evaluate the resistance of the cured resins to various chemical environments.

Methodology:

  • Specimen Preparation: Prepare disc-shaped specimens of the cured aliphatic and aromatic resins.

  • Initial Measurement: Measure and record the initial weight and dimensions of each specimen.

  • Immersion: Immerse the specimens in a series of chemical reagents (e.g., acids, bases, organic solvents) at a specified temperature for a defined period (e.g., 24 hours, 7 days).

  • Final Measurement: After the immersion period, remove the specimens, gently pat them dry, and re-measure their weight and dimensions.

  • Analysis: Calculate the percentage change in weight and dimensions. Visual inspection for any signs of degradation, such as swelling, cracking, or discoloration, is also critical.

Curing Kinetics and Mechanism

The curing of diallyl ester resins proceeds via a free-radical polymerization mechanism, typically initiated by peroxide catalysts at elevated temperatures.[2][12] The two allyl groups on each monomer unit enable the formation of a highly cross-linked, three-dimensional network, which is responsible for the thermosetting nature of these materials.[12]

The curing kinetics, which can be studied using techniques like Differential Scanning Calorimetry (DSC), are influenced by the resin's chemical structure.[13][14] Aromatic diallyl esters may exhibit different curing profiles compared to their aliphatic counterparts due to variations in steric hindrance and the electronic effects of the aromatic ring.

Diagram of Free-Radical Curing Mechanism

G Initiator Peroxide Initiator Radical Free Radical (R•) Initiator->Radical Decomposition Heat Heat Heat->Initiator Monomer Diallyl Ester Monomer Radical->Monomer Initiation Propagation Propagation (Chain Growth) Monomer->Propagation Crosslinking Cross-linking Propagation->Crosslinking Network Cured Thermoset Network Crosslinking->Network

Caption: Free-Radical Polymerization of Diallyl Ester Resins.

Conclusion and Application-Specific Recommendations

The choice between aliphatic and aromatic diallyl ester resins is fundamentally a trade-off between thermal/mechanical performance and flexibility/impact resistance.

  • Aromatic diallyl ester resins (DAP, DAIP) are the preferred choice for applications demanding high thermal stability, excellent mechanical strength, superior chemical resistance, and exceptional dimensional stability.[1][2][3] These properties make them ideal for high-performance electrical and electronic components, such as connectors, insulators, and circuit breakers, especially in harsh environments.[3][15] Their use in aerospace and military applications is also well-established.[3]

  • Aliphatic diallyl ester resins are more suitable for applications where improved impact strength and greater flexibility are required, and where the ultimate thermal and mechanical properties of aromatic systems are not necessary. They may also be considered for applications where a lower glass transition temperature is desirable.

By carefully considering the performance requirements of your specific application and utilizing the standardized testing protocols outlined in this guide, you can confidently select the diallyl ester resin that will deliver optimal performance and reliability.

References

  • ASTM D7750 - 12(2017)e1, Standard Test Method for Cure Behavior of Thermosetting Resins by Dynamic Mechanical Procedures using an Encapsulated Specimen Rheometer, ASTM International, West Conshohocken, PA, 2017,

  • ASTM D5083 - 17, Standard Test Method for Tensile Properties of Reinforced Thermosetting Plastics Using Straight-Sided Specimens, ASTM International, West Conshohocken, PA, 2017,

  • ASTM D638 - 14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014,

  • ASTM D790 - 17, Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials, ASTM International, West Conshohocken, PA, 2017,

  • ASTM D256 - 10(2018), Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics, ASTM International, West Conshohocken, PA, 2018,

  • Gantrade Corporation. (n.d.). Polymer Applications of Allyl Alcohol. Gantrade. Retrieved from [Link]

  • MDPI. (2024). Development of Diallyl Phthalate-Filled Ceramic Shell Self-Healing Capsules for High-Temperature Polymer Composites. MDPI. Retrieved from [Link]

  • RASCHIG GmbH. (n.d.). Diallyl phthalate resin & diallyl iso-phthalate resin moulding compounds. RASCHIG Duroplaste. Retrieved from [Link]

  • MDPI. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. MDPI. Retrieved from [Link]

  • AIMS Press. (2016). The aliphatic counterpart of PET, PPT and PBT aromatic polyesters: effect of the molecular structure on thermo-mechanical properties. AIMS Materials Science. Retrieved from [Link]

  • MDPI. (2020). Aromatic vs. Aliphatic Hyperbranched Polyphosphoesters as Flame Retardants in Epoxy Resins. MDPI. Retrieved from [Link]

  • ResearchGate. (2021). Effect of Aromatic/Aliphatic Structure and Cross-Linking Density on the Thermal Conductivity of Epoxy Resins. ResearchGate. Retrieved from [Link]

  • Jang, J., & Yi, J. (1995). Curing Kinetics of Allylester Resins From Differential Scanning Calorimetry. Polymer Journal, 27(4), 404-410. [Link]

  • Ohtsuka, K., Kimura, H., & Matsumoto, A. (2009). Preparation and Cured Properties of Diallyl Phthalate Resin Modified with Epoxy Resin and Allyl Ester Compound Having Carboxylic Acid. Journal of Applied Polymer Science, 115(4), 2247-2253. [Link]

  • Ataman Kimya. (n.d.). DIALLYL PHTHALATE. Ataman Kimya. Retrieved from [Link]

  • UL Prospector. (n.d.). Diallyl Phthalate (DAP). UL Prospector. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Diallyl 1,4-Cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The robust and reliable quantification of Diallyl 1,4-Cyclohexanedicarboxylate, a key monomer in polymer synthesis, is paramount for ensuring product quality and consistency.[1] This guide provides an in-depth comparison of two prevalent analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, this document details the theoretical basis for methodological choices, presents step-by-step experimental protocols, and offers a framework for cross-validation to ensure data equivalency between the two methods.[2][3][4][5][6]

Introduction: The Imperative for Rigorous Analytical Methodologies

Diallyl 1,4-Cyclohexanedicarboxylate (DCHDC), a diester existing as a mixture of cis and trans isomers, serves as a critical building block in the development of advanced polymers and resins.[1][7] The precise quantification of DCHDC in raw materials, reaction mixtures, and final products is essential for controlling polymerization kinetics, and final material properties. Consequently, the analytical methods employed for its analysis must be demonstrated to be accurate, precise, and reliable.

This guide explores the cross-validation of two orthogonal analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose, ensuring that equivalent results are obtained.[5] This is particularly crucial when methods are transferred between laboratories or when different techniques are used throughout the product lifecycle.[8][9]

Physicochemical Properties of Diallyl 1,4-Cyclohexanedicarboxylate

A thorough understanding of the analyte's properties is fundamental to selecting and optimizing an analytical method.

PropertyValueSource
Molecular FormulaC14H20O4[10][11][12]
Molecular Weight252.31 g/mol [11][12]
Physical StateLiquid[13]
Purity (typical)≥98.0% (by GC)[12][14]

The compound's volatility and thermal stability make it amenable to GC analysis, while its UV-absorbing carboxyl groups suggest HPLC-UV as a viable alternative.

Methodologies: A Tale of Two Techniques

The choice between GC and HPLC is often dictated by the analyte's characteristics, the sample matrix, and the specific requirements of the analysis (e.g., speed, sensitivity).

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. For DCHDC, its relatively low boiling point and thermal stability make it an ideal candidate for this technique. The Flame Ionization Detector (FID) is highly sensitive to organic compounds, providing a robust and linear response.

Experimental Protocol: GC-FID Analysis of Diallyl 1,4-Cyclohexanedicarboxylate

  • Standard Preparation:

    • Prepare a stock solution of Diallyl 1,4-Cyclohexanedicarboxylate reference standard (e.g., 1000 µg/mL) in a suitable solvent such as ethyl acetate.

    • Perform serial dilutions to create a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing DCHDC.

    • Dissolve the sample in ethyl acetate to a known volume, ensuring the final concentration falls within the calibration range.

    • Vortex and filter the sample through a 0.45 µm PTFE syringe filter if necessary.

  • Instrumental Parameters:

ParameterSettingRationale
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column provides good separation based on boiling points.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte without degradation.
Injection Volume 1 µL (Split mode, 20:1)A split injection prevents column overloading and ensures sharp peaks.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)An inert carrier gas to transport the analyte through the column.
Oven Program 150 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature gradient allows for the elution of the analyte in a reasonable time with good peak shape.
Detector FID, 280 °CHigh sensitivity for hydrocarbons.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates compounds in a liquid mobile phase based on their affinity for a stationary phase. For DCHDC, a reverse-phase method is suitable, where the non-polar analyte interacts with a non-polar stationary phase. The ester functional groups provide a chromophore for UV detection.

Experimental Protocol: HPLC-UV Analysis of Diallyl 1,4-Cyclohexanedicarboxylate

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards in the mobile phase (Acetonitrile:Water) as described for the GC method.

    • Prepare samples by dissolving in the mobile phase to a known concentration within the calibration range.

    • Filter all solutions through a 0.45 µm nylon syringe filter.

  • Instrumental Parameters:

ParameterSettingRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)A standard reverse-phase column for the separation of non-polar analytes.
Mobile Phase Acetonitrile:Water (70:30 v/v), IsocraticA simple and robust mobile phase for consistent elution.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Injection Volume 10 µLA standard injection volume for HPLC.
Detector UV at 210 nmWavelength for detecting the ester functional group.

Cross-Validation: Bridging the Methodological Divide

The core of this guide is the cross-validation of the GC-FID and HPLC-UV methods. This process ensures that the two methods provide comparable results, allowing for flexibility in laboratory operations. The cross-validation study will be conducted in accordance with ICH Q2(R2) guidelines, focusing on accuracy and precision.[2][5]

Cross-Validation Workflow

Cross-Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_conclusion Conclusion A Prepare a single set of validation samples at three concentration levels (e.g., 80%, 100%, 120% of nominal) B1 Analyze samples by GC-FID (n=6 at each level) A->B1 B2 Analyze samples by HPLC-UV (n=6 at each level) A->B2 C1 Calculate Accuracy (% Recovery) and Precision (%RSD) for GC-FID B1->C1 C2 Calculate Accuracy (% Recovery) and Precision (%RSD) for HPLC-UV B2->C2 D Compare the mean results from both methods using a statistical test (e.g., t-test) C1->D C2->D E Determine if the methods are equivalent within predefined acceptance criteria D->E

Caption: A flowchart illustrating the cross-validation process.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods based on typical results for similar analytes.

Validation ParameterGC-FIDHPLC-UVAcceptance Criteria (ICH Q2(R2))
Linearity (r²) >0.999>0.999≥0.99
Range (µg/mL) 10 - 50010 - 500To be defined by the application
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Typically 98.0 - 102.0% for drug substance
Precision (%RSD)
- Repeatability<1.0%<1.0%Typically ≤1% for drug substance
- Intermediate Precision<2.0%<2.0%Typically ≤2% for drug substance
LOD (µg/mL) ~1~2To be determined
LOQ (µg/mL) ~3~6To be determined

Discussion: Choosing the Right Tool for the Job

Both GC-FID and HPLC-UV are demonstrated to be suitable for the quantitative analysis of Diallyl 1,4-Cyclohexanedicarboxylate. The choice between them will depend on several factors:

  • Sample Throughput: GC methods often have longer run times due to the oven temperature program. HPLC, with an isocratic mobile phase, can offer faster analysis.

  • Sensitivity: While both methods can be highly sensitive, the choice may depend on the required limit of quantification for specific impurities.

  • Orthogonality: Using two different separation principles (volatility vs. polarity) provides a high degree of confidence in the analytical results, especially for purity testing.

  • Laboratory Infrastructure: The availability of instrumentation and technical expertise will also play a role in method selection.

Conclusion: A Framework for Analytical Excellence

This guide has provided a comprehensive comparison of GC-FID and HPLC-UV for the analysis of Diallyl 1,4-Cyclohexanedicarboxylate. By following the detailed protocols and the cross-validation framework, researchers and drug development professionals can ensure the generation of accurate and reliable data, regardless of the analytical technique employed. The principles outlined herein, grounded in the authoritative ICH guidelines, serve as a robust foundation for analytical method lifecycle management.[4]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures. [Link]

  • ChemBK. Diallyl cyclohexane-1,4-dicarboxylate. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • SIELC Technologies. Separation of Dimethyl trans-cyclohexane-1,4-dicarboxylate on Newcrom R1 HPLC column. [Link]

  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • PubChem. Diallyl 1,4-Cyclohexanedicarboxylate. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

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A Comparative Guide to Reference Standards for the Characterization of Diallyl 1,4-Cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical analysis and drug development, the quality and characterization of reference standards are paramount. This guide provides a comprehensive comparison of analytical methodologies for Diallyl 1,4-Cyclohexanedicarboxylate, a key monomer in polymer synthesis, and offers insights into the selection of appropriate reference standards for its characterization. We will delve into the technical nuances of various analytical techniques, compare Diallyl 1,4-Cyclohexanedicarboxylate with a common alternative, Diallyl Phthalate, and provide detailed experimental protocols to ensure scientific rigor in your applications.

Introduction to Diallyl 1,4-Cyclohexanedicarboxylate

Diallyl 1,4-Cyclohexanedicarboxylate (DACHDC) is a diallyl ester of 1,4-cyclohexanedicarboxylic acid. It exists as a mixture of cis- and trans- isomers and is utilized in the production of polymers and other specialty chemicals.[1][2] Its purity and isomeric ratio are critical parameters that influence the properties of the final products. Accurate characterization of DACHDC is therefore essential for quality control and research and development. Commercial suppliers typically offer DACHDC as a mixture of its cis- and trans- isomers with a purity of over 98.0%, as determined by Gas Chromatography (GC).[2][3]

The Imperative of a Well-Characterized Reference Standard

A chemical reference standard is a highly purified substance used to confirm the identity, purity, and concentration of other substances. The reliability of any analytical measurement is directly linked to the quality of the reference standard used. In the context of DACHDC, a well-characterized reference standard is crucial for:

  • Identity Confirmation: Ensuring the material is indeed Diallyl 1,4-Cyclohexanedicarboxylate.

  • Purity Assessment: Quantifying the amount of the main component and identifying any impurities.

  • Isomer Ratio Determination: Measuring the relative amounts of the cis- and trans- isomers, which can significantly impact polymer properties.

  • Method Validation: Establishing the accuracy and precision of analytical methods.

Comparative Analysis: Diallyl 1,4-Cyclohexanedicarboxylate vs. Diallyl Phthalate

For the purpose of this guide, we will compare Diallyl 1,4-Cyclohexanedicarboxylate with a structurally similar and widely used diallyl ester, Diallyl Phthalate (DAP). DAP is an analytical standard available from various suppliers and has extensive spectral data available.[4] This comparison will highlight the similarities and differences in their analytical characterization.

PropertyDiallyl 1,4-CyclohexanedicarboxylateDiallyl Phthalate
CAS Number 2801-02-7131-17-9[5]
Molecular Formula C₁₄H₂₀O₄[1]C₁₄H₁₄O₄[5]
Molecular Weight 252.31 g/mol [1]246.26 g/mol [5]
Structure Alicyclic dicarboxylateAromatic dicarboxylate
Isomerism cis- and trans- isomersPositional isomers (ortho, meta, para)

The key structural difference lies in the core of the molecule: DACHDC has a saturated cyclohexane ring, while DAP possesses an aromatic benzene ring. This difference will manifest in their respective analytical data.

Analytical Techniques for Characterization

A multi-technique approach is essential for the comprehensive characterization of Diallyl 1,4-Cyclohexanedicarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules.

  • ¹H NMR: Provides information about the number and types of protons in a molecule. For DACHDC, one would expect to see signals corresponding to the allyl protons (vinylic and allylic) and the cyclohexane ring protons. The integration of these signals can confirm the ratio of the allyl groups to the cyclohexane core. The multiplicity and chemical shifts of the cyclohexane protons will differ between the cis- and trans- isomers due to their different magnetic environments.

  • ¹³C NMR: Reveals the number of unique carbon atoms. For DACHDC, distinct signals for the carbonyl carbons, the carbons of the allyl groups, and the carbons of the cyclohexane ring are expected. The symmetry of the isomers will influence the number of signals observed for the cyclohexane ring.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the reference standard and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Optimize the field homogeneity (shimming) to obtain sharp signals.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Compare the chemical shifts and coupling constants to known values for similar structures to confirm the identity and isomeric form.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

  • Electron Ionization (EI-MS): This hard ionization technique typically leads to extensive fragmentation. The molecular ion peak (M⁺) for DACHDC would be expected at m/z 252. Key fragments would likely arise from the loss of the allyl groups and fragmentation of the cyclohexane ring.

  • Electrospray Ionization (ESI-MS): This soft ionization technique is less likely to cause fragmentation and is useful for confirming the molecular weight. One would expect to observe the protonated molecule [M+H]⁺ at m/z 253 or adducts with sodium [M+Na]⁺ at m/z 275.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the reference standard (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Set the injector temperature to 250 °C in split mode.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature of around 280 °C.

    • Carrier Gas: Use helium at a constant flow rate.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 300).

  • Data Analysis: Identify the peaks in the chromatogram. Analyze the mass spectrum of each peak to identify the compound and any impurities. The separation of cis- and trans- isomers may be possible under optimized GC conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For DACHDC, the FTIR spectrum would be expected to show characteristic absorption bands for:

  • C=O stretching (ester): A strong band around 1730 cm⁻¹.

  • C-O stretching (ester): Bands in the region of 1250-1100 cm⁻¹.

  • =C-H stretching (alkene): A band just above 3000 cm⁻¹.

  • C=C stretching (alkene): A band around 1645 cm⁻¹.

  • C-H stretching (alkane): Bands just below 3000 cm⁻¹.

The FTIR spectrum of DACHDC would differ from that of DAP primarily in the C-H stretching region, with DAP showing aromatic C-H stretches, and in the fingerprint region due to the different ring structures.

Protocol: FTIR Analysis

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Interpretation: Identify the characteristic absorption bands and compare them to spectral databases or known spectra of similar compounds to confirm the presence of the expected functional groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating mixtures and assessing the purity of a compound. For DACHDC, a reversed-phase HPLC method would be suitable.

  • Purity Determination: HPLC can separate DACHDC from non-volatile impurities. The peak area of the main component relative to the total peak area gives an indication of its purity.

  • Isomer Separation: With a suitable column and mobile phase, it may be possible to separate the cis- and trans- isomers of DACHDC, allowing for their individual quantification.

Protocol: HPLC Analysis

  • Sample Preparation: Prepare a standard solution of the reference material in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • HPLC System:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water. Isocratic or gradient elution may be used to achieve optimal separation.

    • Detector: A UV detector set at a wavelength where the ester carbonyl group absorbs (typically around 210 nm).

  • Analysis: Inject a known volume of the sample solution and record the chromatogram.

  • Data Analysis: Determine the retention time of the main peak(s). Calculate the purity by dividing the area of the main peak by the total area of all peaks. If the isomers are separated, their ratio can be determined from their respective peak areas.

Visualization of the Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a Diallyl 1,4-Cyclohexanedicarboxylate reference standard.

Workflow for DACHDC Reference Standard Characterization cluster_0 Initial Assessment cluster_1 Spectroscopic Identification cluster_2 Chromatographic Purity and Isomer Separation cluster_3 Final Certification start Receive DACHDC Sample purity_gc Purity by GC (>98%) start->purity_gc nmr NMR (1H, 13C) - Structure Confirmation - Isomer Ratio purity_gc->nmr ms Mass Spectrometry (GC-MS) - Molecular Weight - Fragmentation Pattern nmr->ms ftir FTIR - Functional Group Analysis ms->ftir hplc HPLC - Purity Confirmation - Isomer Separation & Quantitation ftir->hplc cert Certified Reference Standard hplc->cert

Caption: A typical workflow for the characterization of a Diallyl 1,4-Cyclohexanedicarboxylate reference standard.

Conclusion and Recommendations

The comprehensive characterization of Diallyl 1,4-Cyclohexanedicarboxylate requires a suite of orthogonal analytical techniques. While commercial suppliers provide a purity value, typically determined by GC, a thorough in-house verification using NMR, MS, FTIR, and HPLC is crucial for ensuring the quality and reliability of this reference standard in demanding applications.

When a certified reference standard for Diallyl 1,4-Cyclohexanedicarboxylate is unavailable, Diallyl Phthalate can serve as a useful, albeit structurally different, comparison point for method development and validation due to its commercial availability as an analytical standard and the wealth of public-domain spectral data. However, for definitive quantitative analysis and identity confirmation, a well-characterized in-house or third-party validated standard of Diallyl 1,4-Cyclohexanedicarboxylate is indispensable.

By following the detailed protocols and understanding the principles behind each analytical technique outlined in this guide, researchers, scientists, and drug development professionals can confidently characterize their Diallyl 1,4-Cyclohexanedicarboxylate materials, ensuring the integrity and reproducibility of their scientific work.

References

  • Ataman Kimya. DIALLYL PHTHALATE. [Link]

  • PubChem. Diallyl 1,4-Cyclohexanedicarboxylate. [Link]

  • BIPM. Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. (2019). [Link]

  • PubChem. Diallyl phthalate. [Link]

  • Fine Chemicals. Diallyl 1, 4-Cyclohexanedicarboxylate (cis- and trans- mixture), min 98% (GC), 100 grams. [Link]

  • NIST. Diallyl phthalate. [Link]

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A Comparative Guide to Inter-laboratory Test Methods for Diallyl 1,4-Cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical test methods for Diallyl 1,4-Cyclohexanedicarboxylate (DACHDC). DACHDC is a key monomer used in the synthesis of specialty polymers and resins where high purity is critical. Ensuring consistent and accurate analysis across different laboratories is paramount for quality control and product performance. This document details two primary analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC), providing step-by-step protocols, data analysis frameworks, and the scientific rationale behind methodological choices. The objective is to equip researchers, scientists, and drug development professionals with the tools to validate and standardize the purity assessment of DACHDC, thereby ensuring product consistency and reliability regardless of the testing site.

Introduction to Diallyl 1,4-Cyclohexanedicarboxylate and the Need for Standardized Testing

Diallyl 1,4-Cyclohexanedicarboxylate (DACHDC) is a diallyl ester of 1,4-cyclohexanedicarboxylic acid, existing as a mixture of cis- and trans- isomers.[1][2] Its molecular formula is C14H20O4.[3] It serves as a crucial building block in the polymer industry, particularly in the production of crosslinked materials and specialty resins. The purity of DACHDC directly influences the physicochemical properties of the final polymer, such as hardness, flexibility, and thermal stability.

Given its industrial significance, multiple laboratories—from raw material suppliers to end-users—often test the same material. Discrepancies in analytical results can lead to disputes, batch rejections, and inconsistencies in final product quality. An inter-laboratory comparison study is the definitive method for assessing the precision of a test method and ensuring that different laboratories can produce comparable results.[4][5][6] Such studies are essential for establishing a reliable analytical method that can be adopted as a standard. The principles outlined in standards like ASTM E691 provide a robust framework for planning, conducting, and analyzing the results of such studies to determine the repeatability and reproducibility of a test method.[7][8][9][10]

Overview of Analytical Methodologies

The selection of an analytical method depends on the specific requirements of the analysis, including the need for quantitation of the main component, identification of impurities, and laboratory capabilities. For DACHDC, the two most viable methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is the premier technique for analyzing volatile and thermally stable compounds like diallyl esters.[11][12][13][14] GC offers high resolution, allowing for the separation of the main DACHDC isomers from potential impurities such as unreacted starting materials (e.g., allyl alcohol) or byproducts.[15] The Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for quantification.

  • High-Performance Liquid Chromatography (HPLC): While GC is often preferred for esters, HPLC is a powerful alternative, particularly for less volatile impurities or if derivatization is to be avoided.[16][17][18] Reversed-phase HPLC can effectively separate DACHDC from related acidic or more polar impurities. UV detection is suitable as the ester functional groups exhibit some absorbance at low wavelengths.

Comparative Performance of GC-FID and HPLC

The choice between GC-FID and HPLC involves trade-offs in performance, complexity, and the type of information generated. A summary of these trade-offs is presented below.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) High-Performance Liquid Chromatography (HPLC) Rationale & Causality
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.DACHDC's volatility makes it well-suited for GC. HPLC separates based on its partitioning between the mobile phase and the non-polar column.
Precision Excellent (Repeatability RSD < 1%)Very Good (Repeatability RSD < 2%)GC typically offers higher efficiency, leading to sharper peaks and better precision.
Impurity Detection Highly effective for volatile impurities (e.g., residual allyl alcohol, monoallyl ester).Effective for non-volatile or polar impurities (e.g., 1,4-cyclohexanedicarboxylic acid).The methods are complementary; GC excels at detecting volatile synthesis residuals, while HPLC is better for non-volatile starting materials.
Analysis Time Typically faster (15-30 minutes per sample).Can be longer (20-40 minutes per sample) depending on the required separation.GC temperature programming allows for rapid elution of components.
Sample Preparation Simple dilution in a volatile solvent (e.g., Dichloromethane, Ethyl Acetate).[15]Dilution in mobile phase components (e.g., Acetonitrile, Water).[16]Both methods require minimal sample preparation for purity analysis.
Complexity Requires expertise in inlet/column selection and temperature programming.Requires careful mobile phase preparation and column maintenance.Both instruments require skilled operators for optimal performance and troubleshooting.

Experimental Protocols for Inter-laboratory Comparison

To ensure the validity of the comparison, all participating laboratories must adhere strictly to the following protocols. Each laboratory will receive a homogenized sample of Diallyl 1,4-Cyclohexanedicarboxylate from a single batch.

Protocol 1: Purity Determination by Gas Chromatography-FID

This method is designed to quantify the purity of DACHDC and identify volatile impurities.

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis p1 Weigh ~20 mg of DACHDC sample p2 Dissolve in 10 mL of Dichloromethane p1->p2 p3 Vortex to homogenize p2->p3 gc1 Inject 1 µL of sample into GC-FID p3->gc1 Prepared Sample gc2 Run with specified GC parameters gc1->gc2 gc3 Acquire chromatogram gc2->gc3 d1 Integrate all peaks gc3->d1 Chromatographic Data d2 Calculate Area % Purity: (Main Peak Area / Total Area) x 100 d1->d2 d3 Report results d2->d3 HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis p1 Weigh ~20 mg of DACHDC sample p2 Dissolve in 10 mL of Acetonitrile p1->p2 p3 Vortex to homogenize p2->p3 hplc1 Inject 10 µL of sample into HPLC system p3->hplc1 Prepared Sample hplc2 Run with specified isocratic parameters hplc1->hplc2 hplc3 Acquire chromatogram hplc2->hplc3 d1 Integrate all peaks hplc3->d1 Chromatographic Data d2 Calculate Area % Purity: (Main Peak Area / Total Area) x 100 d1->d2 d3 Report results d2->d3

Sources

A Senior Application Scientist's Guide to Correlating Cyclohexanedicarboxylate Monomer Structure with Polyester Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced, Sustainable Polyesters

In the landscape of polymer science, the pursuit of sustainable materials with tunable properties is a paramount objective. Cyclohexanedicarboxylates (CHDCs) have emerged as a compelling class of monomers for the synthesis of polyesters, offering a bio-based alternative to terephthalic acid and other petroleum-derived feedstocks. The inherent cycloaliphatic structure of CHDCs imparts a unique combination of rigidity and flexibility to the polymer backbone, leading to materials with attractive thermal, mechanical, and biodegradable characteristics. This guide provides a comprehensive comparison of how the isomeric and stereoisomeric structure of CHDC monomers dictates the final properties of the resulting polyesters, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The position of the carboxylic acid groups on the cyclohexane ring (1,2-, 1,3-, or 1,4-) and their spatial orientation (cis or trans) are critical determinants of polymer chain packing, crystallinity, and ultimately, performance. Understanding these structure-property relationships is essential for the rational design of polyesters tailored for specific applications, from sustainable packaging to advanced biomedical devices.

The Influence of Isomeric Structure on Polyester Properties

The substitution pattern of the dicarboxylate groups on the cyclohexane ring significantly impacts the geometry and flexibility of the resulting polyester chain. While the majority of published research focuses on the commercially prevalent 1,4-cyclohexanedicarboxylic acid (1,4-CHDA), the 1,2- and 1,3-isomers offer distinct structural motifs that can be leveraged to tune polymer properties.

1,4-Cyclohexanedicarboxylate: The Linear and Rigid Workhorse

Polyesters derived from 1,4-CHDA are characterized by a relatively linear and rigid polymer backbone, particularly when the trans-isomer is used. This linearity allows for efficient chain packing and the development of semi-crystalline structures, leading to high melting points (Tm), good thermal stability, and robust mechanical properties.[1][2] The trans-isomer, with its chair conformation, results in a more extended and regular chain, which facilitates crystallization.[3] In contrast, the cis-isomer introduces a "kink" in the polymer chain, disrupting packing and leading to more amorphous materials with lower melting points and glass transition temperatures (Tg).[3]

1,2- and 1,3-Cyclohexanedicarboxylate: Introducing Asymmetry and Flexibility

Direct comparative studies on polyesters synthesized from 1,2- and 1,3-CHDA under identical conditions are scarce in the literature, representing a notable research gap. However, based on fundamental principles of polymer chemistry, we can infer the expected influence of these isomers.

  • 1,2-Cyclohexanedicarboxylate: The adjacent positioning of the carboxyl groups in the 1,2-isomer is expected to introduce significant steric hindrance and a more pronounced "kink" in the polymer chain, regardless of the cis/trans configuration. This would likely lead to predominantly amorphous polyesters with lower glass transition temperatures and melting points compared to their 1,4-counterparts. The resulting materials would be expected to exhibit greater flexibility and potentially faster biodegradation rates due to the less ordered structure.

  • 1,3-Cyclohexanedicarboxylate: The meta-substitution pattern of the 1,3-isomer offers an intermediate level of asymmetry. Polyesters based on 1,3-CHDA are anticipated to have properties that fall between those derived from the 1,2- and 1,4-isomers. They would likely exhibit a reduced ability to crystallize compared to 1,4-CHDA-based polyesters, resulting in lower melting points and potentially enhanced flexibility.

The following diagram illustrates the conceptual relationship between CHDC isomer structure and the resulting polymer architecture.

G cluster_monomers CHDC Monomer Isomers cluster_properties Resulting Polymer Properties 1,4-CHDA 1,4-CHDA (para-substitution) Linear_Rigid Linear & Rigid Chain Higher Crystallinity Higher Tm & Tg Higher Mechanical Strength 1,4-CHDA->Linear_Rigid Leads to 1,3-CHDA 1,3-CHDA (meta-substitution) Intermediate Intermediate Flexibility Reduced Crystallinity Intermediate Tm & Tg Balanced Mechanical Properties 1,3-CHDA->Intermediate Leads to 1,2-CHDA 1,2-CHDA (ortho-substitution) Kinked_Flexible Kinked & Flexible Chain Amorphous Lower Tm & Tg Higher Flexibility 1,2-CHDA->Kinked_Flexible Leads to

Caption: Correlation of CHDC isomer structure with polymer properties.

Comparative Data for Polyesters Derived from 1,4-Cyclohexanedicarboxylate

The following table summarizes typical properties of polyesters synthesized from 1,4-CHDA and 1,4-butanediol (poly(butylene 1,4-cyclohexanedicarboxylate) or PBCE), highlighting the significant influence of the cis/trans isomer ratio.

PropertyPredominantly trans-1,4-CHDAMixed cis/trans-1,4-CHDA
Thermal Properties
Glass Transition Temp. (Tg)HigherLower
Melting Temperature (Tm)High (crystalline)Lower or absent (amorphous)
Thermal Stability (TGA)HighHigh
Mechanical Properties
Young's ModulusHigh (stiff)[1][2]Lower (more flexible)
Tensile StrengthHigh[1][2]Lower
Elongation at BreakLow[1][2]Higher
Biodegradability
Rate of BiodegradationSlowerPotentially Faster

Note: Specific values are highly dependent on the exact cis/trans ratio, molecular weight, and the diol used in the polymerization.

The Critical Role of Stereochemistry: Cis vs. Trans Isomers

The stereochemistry of the cyclohexanedicarboxylate monomer is a crucial factor that dictates the three-dimensional structure of the polymer chain and, consequently, its ability to pack and crystallize.

  • trans-Isomers: The trans configuration, with the two carboxyl groups on opposite sides of the cyclohexane ring, leads to a more linear and extended polymer chain.[3] This regular structure facilitates efficient chain packing, resulting in higher crystallinity, increased melting and glass transition temperatures, and enhanced mechanical strength.[4]

  • cis-Isomers: The cis configuration places the carboxyl groups on the same side of the ring, introducing a distinct "kink" into the polymer backbone.[3] This irregularity disrupts chain packing and hinders crystallization, leading to more amorphous materials. As a result, polyesters with a higher cis-isomer content typically exhibit lower melting points, lower glass transition temperatures, and greater flexibility. The increased amorphous content may also lead to a faster rate of biodegradation.

The interplay between the isomeric position (1,2-, 1,3-, or 1,4-) and the stereochemistry (cis or trans) provides a rich toolbox for tuning the properties of cyclohexanedicarboxylate-based polyesters.

Experimental Protocols for Synthesis and Characterization

To ensure the scientific integrity and reproducibility of findings, standardized protocols are essential. The following sections provide detailed methodologies for the synthesis and characterization of CHDC-based polyesters.

Synthesis of CHDC Polyesters via Melt Polycondensation

Melt polycondensation is a widely used, solvent-free method for synthesizing high-molecular-weight polyesters.

Step-by-Step Methodology:

  • Reactant Charging: In a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, charge the cyclohexanedicarboxylic acid isomer (e.g., 1,4-CHDA), the diol (e.g., 1,4-butanediol) in a slight molar excess (e.g., 1:1.2 molar ratio of diacid to diol), and a catalyst such as titanium(IV) butoxide (Ti(OBu)4) (typically 100-200 ppm).

  • Esterification (First Stage): Heat the reactor to 180-200°C under a slow stream of nitrogen. The esterification reaction will commence, producing water as a byproduct, which is continuously removed through the distillation outlet. This stage is typically carried out for 2-4 hours, or until the theoretical amount of water has been collected.

  • Polycondensation (Second Stage): Gradually increase the temperature to 220-250°C while slowly reducing the pressure to below 1 mbar. The high temperature and vacuum facilitate the removal of the excess diol and promote the chain-building polycondensation reaction. This stage is continued for 2-4 hours, or until the desired melt viscosity (indicative of high molecular weight) is achieved.

  • Polymer Recovery: Extrude the molten polymer from the reactor under nitrogen pressure and quench it in cold water. The resulting polymer strand can then be pelletized for further processing and characterization.

G Reactants Charge CHDA, Diol, & Catalyst Esterification Heat to 180-200°C under N2 (Remove Water) Reactants->Esterification Polycondensation Increase Temp. to 220-250°C Reduce Pressure (<1 mbar) (Remove excess Diol) Esterification->Polycondensation Recovery Extrude, Quench, & Pelletize Polycondensation->Recovery

Caption: Melt polycondensation workflow for CHDC polyesters.

Characterization of Polymer Properties

1. Thermal Properties: DSC and TGA

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.

    • Protocol (ASTM D3418):

      • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

      • Place the sample pan and an empty reference pan into the DSC cell.

      • Heat the sample to a temperature above its expected melting point (e.g., 250°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase its thermal history.

      • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected glass transition (e.g., -50°C) to observe the crystallization peak (Tc).

      • Heat the sample again at a controlled rate (e.g., 10°C/min) to observe the glass transition (Tg) and the melting peak (Tm).

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability and decomposition profile of the polymer.

    • Protocol (ASTM E1131):

      • Weigh 10-15 mg of the polymer sample into a TGA pan.

      • Place the pan in the TGA furnace.

      • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

      • Record the weight loss of the sample as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

2. Mechanical Properties: Tensile Testing

  • Purpose: To measure the Young's modulus, tensile strength, and elongation at break of the polymer.

  • Protocol (ASTM D638):

    • Prepare dumbbell-shaped test specimens by injection molding or compression molding of the polymer.

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load to the specimen at a constant crosshead speed (e.g., 5 mm/min) until it fractures.

    • Record the load and elongation data throughout the test to generate a stress-strain curve, from which the mechanical properties can be calculated.

3. Biodegradability: Controlled Composting Test

  • Purpose: To determine the aerobic biodegradability of the polymer under controlled composting conditions.

  • Protocol (ASTM D5338):

    • Prepare a composting inoculum from mature compost.

    • Mix a known amount of the polymer sample with the compost and a solid matrix (e.g., vermiculite) in a sealed vessel.

    • Incubate the vessel at a constant temperature (e.g., 58°C) and provide a continuous flow of humidified, carbon dioxide-free air.

    • Measure the amount of carbon dioxide evolved from the composting vessel over time by trapping it in a barium hydroxide solution and titrating the remaining base.

    • The percentage of biodegradation is calculated by comparing the cumulative amount of CO2 produced by the polymer to its theoretical maximum CO2 production, based on its carbon content. The test is typically run for 45 to 180 days.

Conclusion: A Roadmap for Tailored Polyester Design

The isomeric and stereoisomeric structure of cyclohexanedicarboxylate monomers provides a powerful platform for the design of polyesters with a wide range of properties. The linear and rigid nature of the 1,4-isomer, particularly in its trans configuration, leads to semi-crystalline materials with high thermal and mechanical performance. Conversely, the introduction of asymmetry with the 1,2- and 1,3-isomers, along with the "kinking" effect of the cis-stereoisomer, promotes the formation of amorphous, more flexible, and potentially more readily biodegradable polyesters.

While there is a clear need for further research to generate direct comparative data for polyesters derived from the 1,2- and 1,3-CHDA isomers, the principles outlined in this guide provide a solid foundation for researchers and developers to make informed decisions in the selection of monomers to achieve desired polymer characteristics. By carefully considering the interplay between monomer structure and the resulting polymer architecture, the scientific community can continue to advance the development of sustainable and high-performance polyesters for a multitude of applications.

References

  • Luo, Y., et al. (2022). Sustainable and rapidly degradable poly(butylene carbonate-co-cyclohexanedicarboxylate): influence of composition on its crystallization, mechanical and barrier properties. Polymer Chemistry, 13(3), 355-365.
  • Kricheldorf, H. R., & Schwarz, G. (2003). New polymer syntheses, 17. Cis/trans isomerism of 1, 4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. Macromolecular Chemistry and Physics, 204(5‐6), 844-853.
  • Guidotti, G., et al. (2022). Sustainable and Fast Degradable Poly(butylene carbonate-co-cyclohexanedicarboxylate): Influence of Composition on Crystallization, Mechanical and Barrier Properties. Polymers, 14(19), 4189.
  • Soccio, M., et al. (2021). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. Polymers, 13(16), 2753.
  • Im, S. S., et al. (2007). Copolyesters Based on Poly(butylene terephthalate)s Containing Cyclohexyl and Cyclopentyl Ring: Effect of Molecular Structure on Thermal and Crystallization Behavior. Macromolecules, 40(12), 4177-4185.

Sources

Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of Diallyl 1,4-Cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the "Why"

Diallyl 1,4-Cyclohexanedicarboxylate is a diallyl ester. The presence of allyl groups suggests potential for polymerization and reactivity. Based on data for similar cyclohexanedicarboxylate esters, such as Dimethyl trans-1,4-cyclohexanedicarboxylate, we can anticipate the following hazards:

  • Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.[1][2]

  • Aquatic Toxicity: The compound is likely to be harmful to aquatic life with long-lasting effects.[1][3] Therefore, it must not be discharged into drains or surface waters.[1][3]

Given these potential hazards, a comprehensive risk assessment should be conducted before handling or disposing of this chemical. This assessment should consider the quantity of waste, the potential for exposure, and the specific disposal capabilities of your facility.

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling Diallyl 1,4-Cyclohexanedicarboxylate. The following table summarizes the recommended PPE, which should be worn at all times during handling and disposal procedures.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles or a face shieldTo protect against splashes that can cause serious eye irritation.[1][2]
Hands Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and potential irritation.[4][5] The thickness of the glove material generally correlates with greater chemical resistance.[5]
Body Laboratory coat and appropriate protective clothingTo prevent contamination of personal clothing.

Always inspect your PPE for any signs of degradation or contamination before use. Contaminated clothing should be removed and laundered by a designated service before reuse.[2][6]

Spill Management: Immediate and Effective Response

In the event of a spill, a swift and appropriate response is crucial to mitigate potential hazards.

For Small Spills:

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

  • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[1][3]

  • Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Do not allow the chemical to enter drains or waterways. [1][3][6]

For Large Spills:

  • Evacuate the area immediately.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Prevent the spill from spreading by using containment booms or other appropriate measures.

Disposal Procedures: A Step-by-Step Protocol

The ultimate disposal of Diallyl 1,4-Cyclohexanedicarboxylate must adhere to all applicable local, state, and federal regulations.[7][8] The most favorable course of action is to use an alternative chemical with less inherent propensity for environmental contamination.[9][10] If disposal is necessary, follow this hierarchical approach:

Waste Characterization and Segregation
  • Characterize the Waste: The waste stream containing Diallyl 1,4-Cyclohexanedicarboxylate must be characterized as hazardous due to its potential aquatic toxicity.[1][3]

  • Segregate the Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Proper segregation is key to safe and efficient disposal.

Containerization and Labeling
  • Use appropriate containers: Collect the waste in a chemically compatible, non-reactive container with a secure lid.

  • Label the container clearly: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Diallyl 1,4-Cyclohexanedicarboxylate"

    • The associated hazards (e.g., "Irritant," "Harmful to Aquatic Life")

    • The date of accumulation.

Disposal Pathway Decision Tree

The following diagram illustrates the decision-making process for selecting the appropriate disposal pathway.

Disposal_Pathway Start Waste Diallyl 1,4-Cyclohexanedicarboxylate Check_Regulations Consult Institutional and Local Regulations Start->Check_Regulations Contact_EHS Contact Environmental Health & Safety (EHS) Check_Regulations->Contact_EHS Always the first step Incineration High-Temperature Incineration Landfill Hazardous Waste Landfill Contact_EHS->Incineration Preferred Method Contact_EHS->Landfill If Incineration is not available

Caption: Disposal pathway decision tree for Diallyl 1,4-Cyclohexanedicarboxylate.

Recommended Disposal Method: Incineration

The preferred method for the disposal of Diallyl 1,4-Cyclohexanedicarboxylate is high-temperature incineration at a licensed hazardous waste facility.[11] This method offers several advantages:

  • Complete Destruction: Incineration effectively destroys the organic molecule, minimizing its environmental impact.

  • Energy Recovery: Some facilities can recover energy from the combustion process.

Thermal decomposition of similar compounds, such as cyclohexane, initiates with C-C bond fission.[12][13] The thermal decomposition of Diallyl 1,4-Cyclohexanedicarboxylate is expected to generate carbon oxides and other potentially hazardous byproducts.[6] Therefore, incineration must be carried out in a facility with appropriate emission control systems.

Alternative Disposal Method: Hazardous Waste Landfill

If a suitable incineration facility is not available, disposal in a permitted hazardous waste landfill may be an option. This method is less preferable due to the long-term environmental liability associated with landfilling chemical waste. The waste must be properly containerized and stabilized according to the landfill's acceptance criteria.

Summary of Key Disposal Steps

The following workflow diagram summarizes the essential steps for the proper disposal of Diallyl 1,4-Cyclohexanedicarboxylate.

Disposal_Workflow Start Start: Waste Generation Wear_PPE 1. Wear Appropriate PPE Start->Wear_PPE Segregate 2. Segregate Waste Wear_PPE->Segregate Containerize 3. Containerize and Label Segregate->Containerize Store 4. Store in Designated Area Containerize->Store Contact_EHS 5. Contact EHS for Pickup Store->Contact_EHS End End: Compliant Disposal Contact_EHS->End

Caption: Workflow for the proper disposal of Diallyl 1,4-Cyclohexanedicarboxylate.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of Diallyl 1,4-Cyclohexanedicarboxylate is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, you can ensure the safety of yourself and your colleagues, protect the environment, and maintain compliance with all applicable regulations. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for guidance on chemical waste management.

References

  • Safety Data Sheet. (2020). 1,4-Cyclohexanedicarboxylic acid.
  • Chemsrc. (2025). Diallyl 1,4-cyclohexanedicarboxylate. Retrieved from [Link]

  • Fine Chemicals. (n.d.). Diallyl 1, 4-Cyclohexanedicarboxylate (cis-and trans-mixture), min 98% (GC), 100 grams. Retrieved from [Link]

  • PubChem. (n.d.). Diallyl 1,4-Cyclohexanedicarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Diallyl phthalate. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl 1,4-cyclohexanedicarboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]

  • Microflex. (n.d.). Chemical Resistance Guide. Retrieved from a generic chemical resistance guide.
  • AMG Medical Inc. (n.d.). Chemical Resistance & Barrier Guide. Retrieved from a generic chemical resistance guide.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from a generic chemical resistance guide.
  • U.S. Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Diallyl Ether.
  • ResearchGate. (2025). Thermal decomposition mechanisms common to polyurethane, epoxy, poly(diallyl phthalate), polycarbonate and poly(phenylene sulfide). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • ResearchGate. (2025). Thermal decomposition of transition metal dithiocarbamates. Retrieved from [Link]

  • ResearchGate. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • RSC Publishing. (n.d.). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. Retrieved from [Link]

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Guide to Personal Protective Equipment for Handling Diallyl 1,4-Cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling of Diallyl 1,4-Cyclohexanedicarboxylate (CAS No. 20306-22-3). As a divinyl monomer used in polymer and biomaterials research, its safe management is paramount to protecting laboratory personnel and ensuring experimental integrity. This document moves beyond a simple checklist, offering a procedural and logical basis for risk mitigation and personal protection.

Immediate Hazard Assessment

Understanding the risk profile of Diallyl 1,4-Cyclohexanedicarboxylate is the first step in establishing a safe handling protocol. The primary hazards associated with this compound are direct contact with the skin and eyes, with a notable environmental consideration.

Hazard ClassificationDescriptionPrimary Precaution
Skin Irritation (Category 2) Direct contact can cause skin irritation.[1]Prevent all skin contact through proper gloves and lab attire.
Serious Eye Irritation (Category 2) The solid powder or its solutions can cause serious eye irritation.[1]Mandate the use of protective eyewear at all times.
Aquatic Toxicity (Chronic, Category 3) The compound is classified as harmful to aquatic life with long-lasting effects.[2][3][4]Prevent release into the environment; do not dispose of down the drain.
Oral Toxicity (Category 4-5, Acute) May be harmful if swallowed.[3]Prohibit eating, drinking, or smoking in the handling area.

The causality is clear: the chemical properties of this ester necessitate a physical barrier to prevent it from interacting with and irritating biological tissues. The environmental toxicity mandates strict control over waste streams.

Core Directive: A Multi-Layered PPE Strategy

A multi-layered approach to PPE is a self-validating system. Each component addresses a specific exposure route, creating overlapping fields of protection. The level of PPE required is dictated by the scale and nature of the procedure.

Primary Barrier: Hand Protection

Direct skin contact is a primary exposure route. While specific chemical resistance data for Diallyl 1,4-Cyclohexanedicarboxylate is not widely published, a conservative approach based on its chemical class (ester) and physical form (solid powder) dictates the following protocol.

Recommended Glove Type: Nitrile gloves.

Causality: Nitrile provides excellent general-purpose chemical splash resistance, is resistant to punctures, and eliminates the risk of latex allergies. For a solid chemical of low volatility, nitrile gloves offer a robust barrier against incidental contamination during weighing and transfer operations.

Step-by-Step Glove Protocol:

  • Pre-Operational Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[3] Discard any compromised pairs.

  • Proper Donning: Ensure hands are clean and dry before donning gloves.

  • During Operation: If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact. Wash hands thoroughly and don a new pair. Thin-film gloves are designed for single-use and incidental splash protection only.[5]

  • Doffing Technique: Remove gloves with care, avoiding skin contamination by peeling them off from the cuff downwards, turning them inside-out in the process.[2][3]

  • Disposal: Dispose of used gloves in the designated solid chemical waste container. Do not discard them in regular trash.

Secondary Barrier: Body and Clothing Protection
  • Laboratory Coat: A clean, buttoned, knee-length lab coat is mandatory. This protects personal clothing and underlying skin from contamination by dust or spills.

  • Personal Attire: Long pants and fully enclosed, non-permeable shoes are required to protect the legs and feet from potential exposure.

Eye and Face Protection

Given the classification of "serious eye irritation," this is a non-negotiable requirement.[1]

  • Minimum Requirement: At a minimum, ANSI Z87.1-compliant (or equivalent standard, such as EN166) safety glasses with integrated side shields must be worn for all handling procedures.[1]

  • Elevated Risk Scenarios: When handling larger quantities (>50g) or when there is an increased risk of splashing (e.g., during vigorous mixing), upgrade to chemical splash goggles.

  • Face Shield: Use a full-face shield in conjunction with safety glasses or goggles if there is a significant risk of energetic splashing or aerosolization.

Respiratory Protection

Under normal laboratory conditions involving small-scale use within a certified chemical fume hood or other well-ventilated space, respiratory protection is typically not required.[2]

Conditions Requiring Respiratory Protection:

  • Handling large quantities of the powder where dust generation is unavoidable.[2]

  • Working in an area with insufficient ventilation.

  • Emergency spill cleanup.

In these situations, a NIOSH-approved air-purifying respirator with N95 particulate filters is the minimum requirement.

Operational and Disposal Plans

Proper PPE use is integrated into a broader safe handling and disposal workflow.

Step-by-Step Handling Workflow
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure an appropriate chemical spill kit is readily available.

    • Don all required PPE as outlined above.

  • Aliquotting/Weighing:

    • Handle the solid powder carefully to minimize the creation of dust.[2]

    • Use a draft shield on the analytical balance.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after removing gloves.[3]

    • Decontaminate the work surface.

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][6]

Emergency Exposure Plan
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, seek medical attention.[2][3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[2][4]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
Disposal Protocol
  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes, must be placed in a sealed, labeled hazardous waste container.

  • Chemical Waste: Unused Diallyl 1,4-Cyclohexanedicarboxylate and solutions containing it must be disposed of as hazardous chemical waste.

  • Environmental Precaution: Due to its aquatic toxicity, this chemical must not be allowed to enter drains or waterways.[2][6] All disposals must comply with local, state, and federal regulations.[7]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling Diallyl 1,4-Cyclohexanedicarboxylate.

PPE_Workflow PPE Selection Logic for Diallyl 1,4-Cyclohexanedicarboxylate cluster_0 Initial Assessment cluster_1 PPE Selection cluster_2 Respiratory Assessment start Start: Task Involves Diallyl 1,4-Cyclohexanedicarboxylate task_scale Assess Task Scale & Conditions start->task_scale ppe_small Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses (Side Shields) task_scale->ppe_small Small Scale (<50g) No Splash Risk ppe_large Enhanced PPE: - Nitrile Gloves - Lab Coat - Chemical Splash Goggles - (Consider Face Shield) task_scale->ppe_large Large Scale (>50g) or Splash Risk ventilation Is Ventilation Adequate? (e.g., Fume Hood) ppe_small->ventilation ppe_large->ventilation respirator Add Respirator (N95 Minimum) ventilation->respirator No / High Dust proceed Proceed with Caution ventilation->proceed Yes respirator->proceed

Caption: Decision workflow for selecting appropriate PPE based on task scale and conditions.

References

  • SAFETY DATA SHEET - Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate . Thermo Fisher Scientific.

  • Diallyl 1,4-Cyclohexanedicarboxylate | 20306-22-3 . Tokyo Chemical Industry Co., Ltd.

  • Diallyl 1,4-Cyclohexanedicarboxylate (cis- and trans- mixture) . TCI Chemicals.

  • Safety Data Sheet (SDS) - 1,4-Cyclohexanedicarboxylic acid . (Note: This is for the parent acid, but provides relevant handling information for the structural class).

  • Diallyl 1,4-cyclohexanedicarboxylate | CAS#:20306-22-3 . Chemsrc.

  • SAFETY DATA SHEET - Dimethyl 1,4-cyclohexanedicarboxylate . Thermo Fisher Scientific.

  • SAFETY DATA SHEET - 1,4-Cyclohexanedicarboxylic Acid (cis- and trans- mixture) . TCI Chemicals.

  • Diallyl 1,4-Cyclohexanedicarboxylate PubChem Entry . National Center for Biotechnology Information.

  • SAFETY DATA SHEET - Aldrich - 101834 . Sigma-Aldrich.

  • SAFETY DATA SHEET - Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate . Fisher Scientific.

  • SAFETY DATA SHEET - Dimethyl trans-1,4-cyclohexanedicarboxylate . Fisher Scientific.

  • Diallyl 1, 4-Cyclohexanedicarboxylate Product Page . Strem Chemicals. (Link is for product information, safety data referenced from other sources).

  • Working with Hazardous Chemicals . Organic Syntheses.

  • PPE Product Category . Lab Pro Inc.

  • Diallyl 1,4-Cyclohexanedicarboxylate (cis- and trans- mixture) 98.0+%, TCI America™ . Fisher Scientific.

  • Chemical Resistance Guide for Gloves . Microflex.

  • CHEMICAL RESISTANCE TABLE FOR GLOVES . Becky Aktsiaselts.

  • CHEMICAL RESISTANCE CHART Nitrile Gloves . HandPRO / Fisher Scientific.

Sources

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